molecular formula C11H17NO4 B1600497 (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate CAS No. 71460-02-1

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Cat. No.: B1600497
CAS No.: 71460-02-1
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-QMMMGPOBSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUXIIQQHTMKO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473564
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71460-02-1
Record name (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a chiral non-natural amino acid derivative, has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a stereodefined α-amino acid core, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a terminal alkyne functionality, offers medicinal chemists a versatile platform for molecular exploration. The propargyl group, in particular, serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile and efficient construction of complex molecular architectures such as triazole-containing peptidomimetics[1][2]. The incorporation of such unnatural amino acids can enhance the metabolic stability, conformational rigidity, and binding affinity of peptide-based therapeutics[3]. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis: A Multi-Step Approach to a Chiral Propargylglycine Derivative

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiopurity. The overall synthetic strategy involves three key transformations: N-protection of a suitable amino acid precursor, installation of the propargyl side chain, and esterification of the carboxylic acid.

Causality Behind Experimental Choices

The selection of the synthetic route is guided by the principles of protecting group chemistry, stereochemical retention, and functional group compatibility. The Boc group is an ideal choice for protecting the amine functionality due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions[4]. The introduction of the propargyl group is typically achieved through alkylation, a reaction that necessitates the activation of a suitable glycine equivalent. Finally, the methyl esterification enhances the compound's stability and facilitates its purification and handling.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Material (e.g., Glycine Methyl Ester Hydrochloride) BocProtection Step 1: N-Boc Protection Start->BocProtection Alkylation Step 2: Propargylation BocProtection->Alkylation FinalProduct This compound Alkylation->FinalProduct Esterification Step 3: Methyl Esterification (if starting from acid)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of the title compound.

Step 1: Synthesis of N-Boc-Glycine Methyl Ester

This initial step involves the protection of the amino group of glycine methyl ester.

Protocol:

  • Suspend glycine methyl ester hydrochloride (1 equivalent) in a mixture of dichloromethane (DCM) and water[5].

  • To this suspension, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)[5].

  • Cool the reaction mixture in an ice bath and add triethylamine (2.2 equivalents) dropwise, maintaining the temperature below 20°C[6].

  • Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure[5].

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), water, and brine[5][6].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-glycine methyl ester as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Alkylation

This crucial step introduces the propargyl side chain. A common method involves the alkylation of an N-protected glycine derivative.

Protocol:

  • Dissolve N-Boc-glycine methyl ester (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon)[7].

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise to generate the enolate.

  • After stirring for 30-60 minutes at -78°C, add propargyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Alternative Step 3: Methyl Esterification of N-Boc-L-propargylglycine

If the synthesis starts from N-Boc-L-propargylglycine, the final step is the esterification of the carboxylic acid.

Protocol:

  • Dissolve N-Boc-L-propargylglycine (1 equivalent) in a suitable solvent such as acetone or DMF[8].

  • Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution[8].

  • Add methyl iodide (CH₃I) (1.5-2 equivalents) and stir the reaction mixture at room temperature overnight[8].

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Comprehensive Characterization: A Spectroscopic and Analytical Profile

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Expected Spectroscopic Data
Technique Parameter Expected Value/Observation Assignment
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~5.2 (d, 1H)NH
~4.4 (m, 1H)α-CH
~3.7 (s, 3H)OCH₃
~2.7 (m, 2H)CH₂-C≡CH
~2.0 (t, 1H)C≡CH
~1.4 (s, 9H)C(CH₃)₃
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~171C=O (ester)
~155C=O (Boc)
~80C (CH₃)₃
~79C ≡CH
~72C≡C H
~53α-CH
~52OCH₃
~28C(C H₃)₃
~23C H₂-C≡CH
IR (KBr, cm⁻¹)Wavenumber (ν)~3300≡C-H stretch
~2120C≡C stretch (weak)
~1745C=O stretch (ester)
~1700C=O stretch (carbamate)
~1510N-H bend
HRMS (ESI)m/zCalculated for C₁₁H₁₈NO₄ [M+H]⁺: 228.1230Found: within 5 ppm

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Interpretation of Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum provides key information about the different proton environments in the molecule. The characteristic singlet for the nine protons of the Boc group around 1.4 ppm is a clear indicator of its presence. The terminal alkyne proton appears as a triplet around 2.0 ppm due to coupling with the adjacent methylene protons. The α-proton, being chiral, appears as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of all eleven carbons in their distinct chemical environments. The carbonyl carbons of the ester and carbamate groups are observed in the downfield region. The quaternary carbon of the Boc group and the two sp-hybridized carbons of the alkyne are also characteristic.

  • IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups. The sharp peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond, while the weak absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. The strong carbonyl absorptions for the ester and carbamate are also prominent.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The experimentally determined mass should be in close agreement with the calculated mass for the protonated molecule [M+H]⁺.

Applications in Drug Development: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a highly sought-after building block in drug discovery programs.

Peptidomimetics and Triazole-Containing Scaffolds

The primary application of this compound lies in the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacological properties. The terminal alkyne allows for the facile introduction of a 1,2,3-triazole ring via CuAAC reaction with an azide-containing molecule[1][2]. The resulting 1,4-disubstituted triazole serves as a bioisostere for the amide bond, offering increased resistance to enzymatic degradation and the potential for new binding interactions with biological targets[1].

ClickChemistry Alkyne This compound Copper Cu(I) Catalyst Alkyne->Copper Azide Azide-containing Molecule (R-N3) Azide->Copper Triazole Triazole-containing Peptidomimetic Copper->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the title compound.

Antiviral Drug Discovery

Propargylglycine derivatives have been explored as components of antiviral agents, including inhibitors of HIV protease. The rigid, linear nature of the alkyne can be exploited to probe the active sites of enzymes and to introduce specific interactions that can lead to potent inhibition. While direct incorporation of the title compound into a marketed drug is not widely reported, its utility as a scaffold for the synthesis of more complex inhibitors is an active area of research.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is a testament to the power of synthetic chemistry in enabling modern drug discovery. Its strategic design and versatile reactivity provide a robust platform for the creation of novel molecular entities with improved therapeutic potential. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to leverage this valuable building block in their quest for new medicines. The continued exploration of this and similar unnatural amino acids will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of N-BOC-glycine methyl ester. (n.d.). PrepChem.com. [Link]

  • Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. (1995).
  • Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Molecules. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.). Molecules. [Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (n.d.). Molecules. [Link]

  • Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. (2025). MDPI. [Link]

  • Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. (2020). Journal of Medicinal Chemistry. [Link]

  • Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. (n.d.). Biochemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. [Link]

  • Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. (n.d.). Molecules. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). Molecules. [Link]

  • Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. (n.d.). MedChemComm. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • The synthetic method of N Boc L propargylglycines. (n.d.).
  • Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. (n.d.). Molecules. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). OUCI. [Link]

  • Assigning methyl resonances for protein solution-state NMR studies. (n.d.). Methods. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Molecules. [Link]

  • Antiviral Drugs. (n.d.). PubMed Central. [Link]

  • A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats. (1997). Biochimica et Biophysica Acta. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. [Link]

  • A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmacy & BioAllied Sciences. [Link]

  • 1 Supplementary Information Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-Glutamine Provides a Means of Annotating in vivo Metabolic Ut. (n.d.). Semantic Scholar. [Link]

Sources

An In-Depth Technical Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a chiral building block of significant interest, holds a pivotal position in the landscape of modern medicinal chemistry and peptide science. This technical guide provides a comprehensive overview of its core attributes, including its chemical and physical properties, detailed safety and handling protocols, and a thorough exploration of its applications. Emphasis is placed on its role as a versatile intermediate for the synthesis of complex peptides and as a key component in the construction of novel therapeutic agents through bio-orthogonal chemistries. The causality behind its synthetic pathways and its strategic utility in drug discovery are elucidated to provide field-proven insights for researchers and drug development professionals.

Core Compound Identification and Properties

This compound, also known as Boc-L-propargylglycine methyl ester, is a non-canonical amino acid derivative. Its structure is characterized by a terminal alkyne (propargyl group), a methyl ester at the C-terminus, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, with the stereochemistry fixed in the (S)-configuration.

Chemical Identity
IdentifierValue
IUPAC Name methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
CAS Number 71460-02-1
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
InChI Key QPMUXIIQQHTMKO-QMMMGPOBSA-N
Physicochemical Properties
PropertyValueSource
Physical State Solid or liquid[1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate.Inferred from synthesis protocols
Storage Temperature 2-8°C, sealed and dry[1]

Strategic Importance in Research and Development

The unique trifunctional nature of this compound underpins its value in chemical synthesis. The Boc group offers robust protection of the amine, which can be selectively removed under acidic conditions, a cornerstone of peptide synthesis.[3] The methyl ester provides a stable handle for the carboxylic acid, while the terminal alkyne is a gateway to a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."

This strategic combination allows for its seamless integration into peptide sequences using standard solid-phase or solution-phase methodologies and subsequent site-specific modification of the resulting peptide or molecule.

Caption: Logical relationship of the key features and applications of the title compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from the commercially available amino acid, L-propargylglycine. The synthesis involves two key transformations: the protection of the α-amino group with a Boc moiety and the esterification of the carboxylic acid.

Two-Step Synthesis from L-Propargylglycine

This approach provides a reliable and scalable method for producing the title compound with high enantiomeric purity.

Step 1: N-Boc Protection of L-Propargylglycine

This step is foundational. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and highly efficient method for introducing the Boc protecting group onto an amino acid. The base is crucial for deprotonating the amino group, rendering it nucleophilic for attack on the Boc anhydride. A biphasic system or an aqueous organic mixture is often employed to facilitate the reaction of the water-soluble amino acid.

  • Materials: L-Propargylglycine, Di-tert-butyl dicarbonate (Boc₂O), Potassium Carbonate (K₂CO₃), Tetrahydrofuran (THF), Water, Diethyl ether, 1N Citric Acid solution, Dichloromethane (DCM).

  • Protocol:

    • Suspend L-propargylglycine (1 equivalent) in a mixture of THF and water.

    • Add potassium carbonate (approx. 3 equivalents) and di-tert-butyl dicarbonate (approx. 1.5-2 equivalents) to the suspension.

    • Stir the resulting solution vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

    • Remove the organic solvent (THF) under reduced pressure.

    • Wash the remaining aqueous phase with diethyl ether to remove any unreacted Boc₂O.

    • Cool the aqueous phase in an ice bath and acidify to pH 3 with 1N aqueous citric acid.

    • Extract the product, Boc-L-propargylglycine, with dichloromethane (3x volumes).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid, which can be used in the next step without further purification.[4]

Step 2: Methyl Esterification of Boc-L-Propargylglycine

Esterification of the N-protected amino acid can be achieved through several methods. A common and mild method involves the use of a base and methyl iodide. This is an Sₙ2 reaction where the carboxylate anion acts as a nucleophile.

  • Materials: Boc-L-propargylglycine (from Step 1), Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI), Dimethylformamide (DMF), Ethyl Acetate, Water, Brine.

  • Protocol:

    • Dissolve Boc-L-propargylglycine (1 equivalent) in anhydrous DMF.

    • Add solid potassium carbonate (approx. 1.1 equivalents) to the solution.

    • Stir the suspension for 10-15 minutes in an ice-water bath.

    • Add methyl iodide (2 equivalents) to the mixture. Caution: Methyl iodide is toxic and should be handled in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete formation of the methyl ester.[5]

    • Filter the reaction mixture to remove inorganic salts.

    • Partition the filtrate between ethyl acetate and water.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Caption: Two-step synthesis workflow from L-propargylglycine.

Applications in Drug Discovery and Development

The utility of this compound extends across various facets of drug discovery, from lead identification to the development of complex bioconjugates.

Unnatural Peptide Synthesis

The incorporation of this non-canonical amino acid into peptide sequences is a primary application. The propargyl group can introduce conformational constraints or act as a bio-isostere for other functional groups. Peptides containing this residue can be synthesized using standard Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The resulting alkyne-modified peptides are stable intermediates ready for further modification. This approach is valuable for creating peptide-based therapeutics with enhanced stability and novel functionalities.[1]

Bioconjugation and Click Chemistry

The terminal alkyne is the key to this compound's versatility in modern drug development. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the precise and efficient conjugation of the amino acid (or a peptide containing it) to other molecules bearing an azide group, such as:

  • Fluorescent dyes or imaging agents: for tracking the localization of a peptide or drug.

  • Polyethylene glycol (PEG) chains: to improve the pharmacokinetic profile of a therapeutic peptide.

  • Targeting ligands: such as folate conjugates, to direct a cytotoxic agent to cancer cells.[5]

  • Other biomolecules: to create complex drug conjugates or diagnostic tools.[1]

The high efficiency and orthogonality of the click reaction make it an invaluable tool for constructing complex bioactive molecules that would be difficult to assemble using traditional methods.

Intermediate for Complex Molecule Synthesis

Beyond peptides, this compound serves as a chiral starting material for the synthesis of various complex organic molecules and heterocyclic systems. The alkyne can be manipulated through various organic reactions, including hydrogenations, cross-coupling reactions, and cyclizations, making it a valuable building block for creating diverse chemical libraries for drug screening.[6] It has been identified as a key intermediate in the preparation of high-potency, orally-active renin inhibitors, highlighting its direct relevance in pharmaceutical synthesis.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling this compound. The following information is synthesized from safety data sheets of closely related structural analogs.

Hazard Identification
  • GHS Pictograms:

    
    
    
  • Signal Word: Warning [4]

  • Hazard Statements:

    • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]

    • H317: May cause an allergic skin reaction.[3][8]

  • Precautionary Statements: [4]

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P361+P364: Take off immediately all contaminated clothing and wash it before reuse.

Handling and Personal Protection
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1] Keep away from strong oxidizing agents and strong acids.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for innovation in the life sciences. Its well-defined stereochemistry, orthogonal protecting groups, and bio-orthogonal reactive handle provide a robust platform for the synthesis of sophisticated peptides and complex drug conjugates. This guide has delineated its fundamental properties, synthetic accessibility, and critical applications, underscoring its authoritative grounding in modern chemical and pharmaceutical research. For scientists and professionals in drug development, a thorough understanding of this versatile building block is essential for advancing the frontiers of therapeutic design and discovery.

References

  • Anaspec. (2021). Safety Data Sheet (SDS) for Boc-L-propargylglycine. [URL: https://www.anaspec.com/uploads/MSDS/MSDS_AS-65230.pdf]
  • Chem-Impex. (n.d.). Boc-α-methyl-L-propargylglycine.
  • Google Patents. (1995). WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. [URL: https://patents.google.
  • Grambling State University. (n.d.). Material Safety Data Sheet for a related compound.
  • MySkinRecipes. (n.d.). Technical data for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.
  • PubChem. (n.d.). Compound Summary for CID 11817013, this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11817013]
  • Organic Syntheses. (n.d.). Procedure for the synthesis of N-Boc-L-serine methyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0101]
  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material for a Chemical Communications article. [URL: https://www.rsc.
  • Fisher Scientific. (2009). SAFETY DATA SHEET for (R)-N-BOC-Propargylglycine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467350010&countryCode=US&language=en]
  • ChemicalBook. (2025). Product information for (R)-N-BOC-Propargylglycine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0138392_EN.htm]

Sources

A Technical Guide to the Spectroscopic Characterization of Boc-L-Propargylglycine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Boc-L-propargylglycine methyl ester. As a key building block in peptide synthesis and medicinal chemistry, a thorough understanding of its structural confirmation via ¹H and ¹³C NMR is paramount for its effective utilization. This guide is structured to provide not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling patterns, reflecting a senior application scientist's perspective on data integrity and interpretation.

Molecular Structure and Spectroscopic Rationale

Boc-L-propargylglycine methyl ester is a non-canonical amino acid derivative incorporating three key functional groups that dictate its spectroscopic signature: the N-tert-butyloxycarbonyl (Boc) protecting group, the methyl ester, and the terminal alkyne of the propargyl side chain. Each of these moieties imparts distinct and predictable characteristics to the NMR spectra. The interpretation of these spectra relies on fundamental principles of chemical environment, including electronegativity, inductive effects, and the magnetic anisotropy of π-systems.[1][2][3][4]

The following Graphviz diagram illustrates the molecular structure and the logical grouping of protons and carbons for NMR analysis.

Caption: Molecular structure of Boc-L-propargylglycine methyl ester.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Boc-L-propargylglycine methyl ester provides a wealth of information regarding the electronic environment of each proton. The expected chemical shifts are influenced by neighboring functional groups. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield).[2][3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Boc-L-propargylglycine methyl ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16-32 scans to achieve adequate signal-to-noise.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationKey Coupling Constants (J, Hz)Rationale
H-N (Amide)Doublet (d)~5.0-5.51HJ(H-N, Hα) ≈ 7-8 HzThe amide proton is coupled to the α-proton. Its chemical shift can be variable and is influenced by concentration and hydrogen bonding.[1]
Hα (Alpha-proton)Doublet of Triplets (dt) or Multiplet (m)~4.4-4.61HJ(Hα, H-N) ≈ 7-8 Hz, J(Hα, Hβ) ≈ 5-6 HzDeshielded by the adjacent nitrogen and carbonyl group. It is coupled to the amide proton and the two β-protons.
O-CH₃ (Methyl Ester)Singlet (s)~3.7-3.83HN/AThe three equivalent protons of the methyl ester are deshielded by the adjacent oxygen atom.
Cβ-H₂ (Propargyl Methylene)Doublet of Doublets (dd)~2.6-2.82HJ(Hβ, Hα) ≈ 5-6 Hz, ⁴J(Hβ, Hδ) ≈ 2.5 HzThese protons are adjacent to the chiral center and the alkyne group. Long-range coupling to the terminal alkyne proton is expected.[5][6]
Cδ-H (Terminal Alkyne)Triplet (t)~2.0-2.31H⁴J(Hδ, Hβ) ≈ 2.5 HzThe terminal alkyne proton appears at a relatively shielded position due to the magnetic anisotropy of the triple bond.[5][7] It is coupled to the two β-protons.
C(CH₃)₃ (Boc group)Singlet (s)~1.459HN/AThe nine equivalent protons of the tert-butyl group give a strong singlet signal in a shielded region of the spectrum.[8]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (20-50 mg) may be beneficial.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 512-1024 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

  • Processing: Apply a Fourier transform, followed by phase and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (δ, ppm)Rationale
C=O (Ester)~171-173The ester carbonyl carbon is typically found in this downfield region.[9]
C=O (Boc)~155-156The carbamate carbonyl carbon is also deshielded.[9]
Cγ (Internal Alkyne)~78-82sp-hybridized carbons of internal alkynes resonate in this range.[7][10]
C(CH₃)₃ (Boc Quaternary)~80The quaternary carbon of the Boc group.
Cδ (Terminal Alkyne)~70-73The terminal sp-hybridized carbon of the alkyne.[7][10]
Cα (Alpha-carbon)~52-54The α-carbon is attached to both nitrogen and a carbonyl group.
O-CH₃ (Methyl Ester)~52The methyl ester carbon.
C(CH₃)₃ (Boc Methyls)~28The three equivalent methyl carbons of the Boc group.
Cβ (Propargyl Methylene)~22-25The sp³-hybridized methylene carbon of the propargyl group.

The following Graphviz diagram visualizes the expected workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_prep Sample Preparation (5-10 mg in CDCl₃) H1_acq ¹H NMR Acquisition (400 MHz, 16-32 scans) sample_prep->H1_acq C13_acq ¹³C NMR Acquisition (1024+ scans) sample_prep->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline chem_shift Chemical Shift Analysis phase_baseline->chem_shift integration Integration phase_baseline->integration ¹H only coupling Coupling Constant Analysis chem_shift->coupling ¹H only structure_confirm Structure Confirmation chem_shift->structure_confirm integration->structure_confirm coupling->structure_confirm

Sources

thermodynamic properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Foreword: From Molecular Structure to Process Viability

In modern pharmaceutical development, the journey from a promising molecular entity to a viable drug product is governed by a deep understanding of its fundamental physicochemical properties. This compound, a chiral building block containing a protected amino acid and a terminal alkyne, represents a class of high-value intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The terminal alkyne is a versatile functional group, amenable to click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions, making this molecule a key precursor for novel therapeutics.

However, its synthetic utility is only part of the story. A comprehensive thermodynamic profile—encompassing its enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is not merely academic. This data is the bedrock of safe, efficient, and scalable chemical processes. It informs everything from reaction hazard assessment and reactor design to predicting reaction equilibrium and ensuring long-term product stability. This guide provides a senior application scientist's perspective on the determination and application of these critical thermodynamic parameters, blending computational prediction with gold-standard experimental validation for researchers, chemists, and drug development professionals.

Part 1: Computational Prediction of Thermodynamic Properties: The In Silico First Pass

Before committing to time- and resource-intensive laboratory work, a computational approach provides a robust and rapid assessment of the molecule's thermodynamic landscape. Density Functional Theory (DFT) stands out as the workhorse method, offering a superior balance of computational cost and accuracy for organic molecules of this size.

Rationale for Method Selection: Why DFT?

We select DFT, specifically the B3LYP functional with a 6-31G(d) basis set, for this initial investigation.

  • Expertise & Experience : The B3LYP hybrid functional has a long-standing track record of providing reliable thermochemical data for a wide range of organic systems. It effectively incorporates a portion of the exact Hartree-Fock exchange, correcting for some of the self-interaction error inherent in simpler DFT methods.

  • Trustworthiness : The 6-31G(d) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. This is a crucial, self-validating choice because the 'd' functions allow for the distortion of electron orbitals, which is essential for accurately modeling the electron density around the carbonyl and alkyne groups in our target molecule. Without them, the calculated energy would be less reliable.

Computational Workflow Protocol

The following protocol outlines the steps to calculate thermodynamic properties using a computational chemistry package such as Gaussian or ORCA.

  • Step 1: 3D Structure Generation & Input File Preparation

    • Construct the 3D chemical structure of this compound using a molecular editor like Avogadro or GaussView.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

    • Generate an input file specifying the DFT method (B3LYP), basis set (6-31G(d)), and the desired calculation type (Opt Freq, for geometry optimization followed by frequency analysis).

  • Step 2: Geometry Optimization

    • Submit the input file to the computational software. The algorithm will iteratively adjust the molecular geometry to find a local minimum on the potential energy surface.

    • Causality : This step is critical because all subsequent thermodynamic calculations are dependent on the molecule residing at its lowest-energy, most stable conformation.

  • Step 3: Vibrational Frequency Analysis

    • Following optimization, the software automatically performs a frequency calculation.

    • Self-Validation : This step serves two purposes. First, it confirms the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output provides this validation. Second, the calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the contributions of vibrational motion to the overall entropy and enthalpy of the molecule at a given temperature.

  • Step 4: Thermochemical Data Extraction

    • The final output file will contain a summary of the thermochemical analysis at a standard state (typically 298.15 K and 1 atm). From this, we extract the key parameters.

Predicted Data Summary

The following table serves as a template for summarizing the results obtained from the computational analysis.

Thermodynamic PropertySymbolPredicted Value (Units)Physical Significance
Electronic Energy + ZPVEE₀ + ZPVEValue from output (Hartree)The total energy of the molecule at 0 K, including quantum vibrational effects.
Standard Enthalpy of FormationΔH°fValue from output (kJ/mol)The energy change when the molecule is formed from its constituent elements.
Standard Gibbs Free Energy of FormationΔG°fValue from output (kJ/mol)The maximum reversible work obtainable during formation; indicates spontaneity.
Standard Molar EntropyValue from output (J/mol·K)A measure of the molecule's disorder and number of accessible microstates.
Molar Heat Capacity (Constant Pressure)CpValue from output (J/mol·K)The amount of heat required to raise the temperature of one mole by one degree K.
Diagram of Computational Workflow

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation cluster_output 3. Analysis & Validation mol_build Build 3D Structure pre_opt Pre-optimize (MMFF94) mol_build->pre_opt inp_file Create Input File (B3LYP/6-31G(d)) pre_opt->inp_file geom_opt Geometry Optimization inp_file->geom_opt Submit Job freq_calc Frequency Analysis geom_opt->freq_calc validation Verify No Imaginary Frequencies (Confirms True Minimum) freq_calc->validation Analyze Output thermo_data Extract Thermochemical Data (ΔH°f, ΔG°f, S°) validation->thermo_data

Caption: Workflow for DFT-based prediction of thermodynamic properties.

Part 2: Experimental Validation: The Gold Standard

While computational methods are powerful, experimental data provides the definitive, real-world values required for regulatory filings and high-stakes process safety assessments. The following protocols describe how to obtain the crucial values of heat capacity and enthalpy of formation.

Methodology 1: Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

The heat capacity is a measure of a substance's ability to absorb heat energy. It is vital for thermal modeling of reactions and for understanding how the material will behave under temperature fluctuations during storage and transport.

  • Authoritative Grounding : The methodology described is based on the principles outlined in the ASTM E1269 standard, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry".

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the trustworthiness of the measurements.

  • Sample Preparation : Accurately weigh (~5-10 mg) of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Baseline Measurement : Run a thermal program (e.g., from 25 °C to 150 °C at 10 °C/min) with both the reference and sample pans empty to obtain an instrument baseline.

  • Sapphire Standard : Run the same thermal program with a sapphire standard of known mass. Sapphire is a well-characterized material with a precisely known heat capacity, serving as the calibrant for the measurement.

  • Sample Measurement : Replace the sapphire standard with the sample pan and run the identical thermal program.

  • Data Analysis : The heat flow difference between the sample and the baseline, when compared against the sapphire standard, allows for the direct calculation of the heat capacity (Cp) of the sample as a function of temperature.

Methodology 2: Enthalpy of Formation (ΔH°f) via Bomb Calorimetry

The standard enthalpy of formation is one of the most important thermodynamic parameters. It cannot be measured directly, but it can be derived from the standard enthalpy of combustion (ΔH°c), which is experimentally accessible.

  • Authoritative Grounding : This procedure is conceptually based on standards for measuring the heat of combustion, such as ASTM D240.

  • Calorimeter Calibration : Calibrate the bomb calorimeter by combusting a certified benzoic acid standard. This determines the heat capacity of the calorimeter system (the "bomb" and surrounding water bath), a critical parameter for ensuring accurate results.

  • Sample Preparation : Press a pellet of the sample with a precisely known mass (~1 g). Place the pellet in the combustion crucible.

  • Bomb Assembly : Place the crucible in the stainless-steel bomb. Add a small, measured amount of water to the bomb to ensure all combustion products are in their standard states (e.g., nitric acid from any nitrogen). Seal the bomb and pressurize it with an excess of pure oxygen (e.g., 30 atm).

  • Combustion : Submerge the sealed bomb in the water-filled calorimeter. Ignite the sample remotely via an electrical fuse and record the temperature change of the water bath until a maximum is reached.

  • Calculation of ΔH°c : The measured temperature rise, multiplied by the heat capacity of the calorimeter system, gives the total heat released. Corrections are applied for the combustion of the fuse wire and the formation of nitric acid to isolate the heat of combustion of the sample.

  • Derivation of ΔH°f using Hess's Law : The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using the balanced chemical equation for combustion and the known standard enthalpies of formation of the products (CO₂, H₂O, N₂).

    • For C₁₁H₁₇NO₄ (s) + 12.75 O₂ (g) → 11 CO₂ (g) + 8.5 H₂O (l) + 0.5 N₂ (g)

    • ΔH°f (Sample) = [11 * ΔH°f (CO₂) + 8.5 * ΔH°f (H₂O)] - ΔH°c (Sample)

Diagram of Experimental Workflow

G cluster_dsc Heat Capacity (Cp) by DSC cluster_bomb Enthalpy of Formation (ΔH°f) by Bomb Calorimetry dsc_cal Calibrate with Indium dsc_prep Prepare Sample & Ref Pans dsc_cal->dsc_prep dsc_run Run Baseline, Sapphire, Sample dsc_prep->dsc_run dsc_calc Calculate Cp(T) dsc_run->dsc_calc bomb_calc_Hf Derive Enthalpy of Formation (ΔH°f) via Hess's Law bomb_cal Calibrate with Benzoic Acid bomb_prep Prepare & Pelletize Sample bomb_cal->bomb_prep bomb_run Combust in Pressurized O₂ bomb_prep->bomb_run bomb_calc_Hc Calculate Enthalpy of Combustion (ΔH°c) bomb_run->bomb_calc_Hc bomb_calc_Hc->bomb_calc_Hf

Caption: Experimental workflows for determining Cp and ΔH°f.

Part 3: Practical Application in Drug Development

Acquiring this thermodynamic data is not the end goal; it is a means to enable informed, data-driven decisions in process development and safety.

  • Reaction Hazard Assessment : The primary application is calculating the enthalpy of reaction (ΔH°rxn) for any synthetic step involving the title compound. Using the principle ΔH°rxn = ΣΔH°f(products) - ΣΔH°f(reactants), a process chemist can predict whether a reaction will be endothermic (absorbing heat) or exothermic (releasing heat). A large, negative ΔH°rxn signals a significant exotherm, which could lead to thermal runaway if not properly controlled during scale-up. This data is essential for designing adequate cooling systems and ensuring operator safety.

  • Predicting Reaction Equilibrium : The Gibbs free energy of reaction (ΔG°rxn), calculated from the Gibbs free energies of formation, dictates the spontaneity and theoretical yield of a reaction. A negative ΔG°rxn indicates a spontaneous process, while its magnitude relates to the equilibrium constant (K_eq). This allows scientists to predict whether a reaction is favorable under standard conditions and to devise strategies (e.g., changing temperature, removing a product) to drive it to completion.

  • Chemical Process Modeling : Heat capacity data is a direct input for chemical engineering models that simulate reactor performance. It allows for accurate prediction of temperature profiles within a reactor, ensuring that the reaction remains within its optimal and safe operating window.

Conclusion

The thermodynamic characterization of this compound is a quintessential example of the synergy between modern computational chemistry and rigorous experimental validation. The in silico predictions provide a rapid and cost-effective initial assessment, guiding experimental design and resource allocation. The subsequent experimental measurements by DSC and bomb calorimetry deliver the definitive, high-trust data required for ensuring process safety, optimizing reaction efficiency, and meeting stringent regulatory standards. For the drug development professional, this comprehensive thermodynamic dataset transforms a promising molecule from a mere structure on a page into a well-understood, manufacturable entity, paving the way for its successful progression through the development pipeline.

References

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models, 2nd Edition. John Wiley & Sons. [Link]

  • ASTM E1269-11 (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Link]

  • ASTM D240-19 (2019). Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. ASTM International. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

A Technical Guide to Enantiomerically Pure (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, also known as Boc-L-propargylglycine methyl ester, is a chiral non-canonical amino acid derivative that has emerged as a highly versatile and valuable tool in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure, comprising a stereodefined α-amino acid backbone, a readily cleavable N-Boc protecting group, and a terminal alkyne functionality, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, analytical characterization, commercial availability, and key applications, with a focus on its utility in peptide chemistry and the development of novel therapeutics. The strategic incorporation of this building block allows for the introduction of a reactive handle for bioconjugation, metabolic labeling, and the synthesis of peptidomimetics with enhanced pharmacological properties.

Physicochemical Properties and Commercial Availability

The compound, with the CAS Number 71460-02-1 , is a stable, typically solid or liquid substance at room temperature.[1] Its molecular formula is C₁₁H₁₇NO₄, corresponding to a molecular weight of 227.26 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) group provides good solubility in a wide range of organic solvents, facilitating its use in various reaction conditions.

Commercial Suppliers

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. Enantiomerically pure this compound is available from several commercial suppliers specializing in fine chemicals and amino acid derivatives. The following table provides a non-exhaustive list of vendors who list the compound under CAS number 71460-02-1. Researchers are advised to request certificates of analysis to confirm purity and enantiomeric excess before use.

SupplierWebsiteNotes
Ambeed, Inc.Lists the compound with 95% purity.[1]
BLD PharmatechOffers the product and indicates cold-chain transportation.[3]
EchemiA platform listing multiple suppliers for chemical products, including those for CAS 71460-02-1.[4]
MySkinRecipesLists the compound with a CAS number of 173306-82-6, which is sometimes used interchangeably, and notes its application in click chemistry.[4]

Enantioselective Synthesis: A Methodological Overview

The enantioselective synthesis of this compound is crucial to its application in biologically relevant molecules, where stereochemistry dictates function. While several synthetic strategies can be envisaged, a common and effective approach involves the protection and subsequent modification of the corresponding amino acid, L-propargylglycine.

A general and widely adopted method for the N-protection of amino acids involves the use of Di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system, such as aqueous dioxane, in the presence of a base like triethylamine to facilitate the reaction.[5] The subsequent esterification to the methyl ester can be achieved using various methods, for instance, by reaction with methanol in the presence of a coupling agent or under acidic conditions.

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthetic Workflow Start L-Propargylglycine Boc_Protection N-Boc Protection (Boc)₂O, Base (e.g., TEA) Dioxane/Water Start->Boc_Protection Esterification Methyl Esterification Methanol, Coupling Agent or Acid Catalyst Boc_Protection->Esterification Product This compound Esterification->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Boc Protection of an Amino Acid (General Procedure)

The following is a general, illustrative protocol for the N-Boc protection step, which is a foundational reaction in the synthesis of the target molecule. This protocol is adapted from established methods for Boc protection of amino acids.[5]

  • Dissolution: Dissolve the starting amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Addition of Boc Anhydride: At room temperature, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirring solution.

  • Reaction: Continue stirring the mixture. The reaction is typically complete within a few hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate to remove byproducts.

  • Isolation: Acidify the aqueous layer with a mild acid (e.g., 5% citric acid solution) and extract the product into an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound. The following data are representative of what is expected from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the various protons in the molecule. Key expected resonances include a singlet for the nine protons of the tert-butyl group of the Boc protector, a multiplet for the α-proton, signals for the methylene protons adjacent to the alkyne, and a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment.[6] Noteworthy signals include those for the carbonyl carbons of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, the α-carbon, and the sp-hybridized carbons of the alkyne.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 228.12 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present. Key expected stretches include the N-H stretch of the carbamate, C=O stretches for the ester and carbamate, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a non-canonical amino acid that can be readily incorporated into peptides and other molecules to impart novel properties.[8]

Peptide Synthesis and Peptidomimetics

This building block is frequently used in solid-phase peptide synthesis (SPPS) to introduce an alkyne handle at a specific position within a peptide sequence.[9] The incorporation of such non-canonical amino acids can enhance the metabolic stability of peptides and improve their pharmacokinetic profiles.[10] The alkyne can also be used to create cyclic peptides through side chain-to-side chain linkages, which can constrain the peptide's conformation and enhance its binding affinity and selectivity for its biological target.[5]

G cluster_applications Key Application Areas Start This compound Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Peptide_Synthesis Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Click_Chemistry Peptidomimetics Peptidomimetics with Enhanced Stability Peptide_Synthesis->Peptidomimetics Bioconjugation Bioconjugation (e.g., to proteins, probes) Click_Chemistry->Bioconjugation Triazole_Peptides Synthesis of Triazole-Containing Peptides Click_Chemistry->Triazole_Peptides

Caption: Major applications of this compound.

Click Chemistry and Bioconjugation

The terminal alkyne functionality makes this compound an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[11][] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the alkyne-containing peptide to a molecule bearing an azide group. This has been widely exploited for:

  • Bioconjugation: Attaching peptides to proteins, surfaces, or imaging agents.

  • Drug Delivery: Conjugating peptides to drug delivery systems to target specific cells or tissues.

  • Synthesis of Triazole-Containing Peptides: The formation of a stable, aromatic triazole ring within a peptide structure can act as a mimic of a peptide bond and can confer unique structural and biological properties.[9][13] The triazole moiety can also enhance the stability of peptides against enzymatic degradation.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14][15] Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[16] It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information. The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Conclusion

Enantiomerically pure this compound is a powerful and versatile building block for chemical biology and drug discovery. Its strategic use enables the precise introduction of a reactive alkyne group into peptides and other molecules, opening up a vast chemical space for the development of novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in advancing scientific research.

References

  • Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. Available from: [Link]

  • The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. National Institutes of Health. Available from: [Link]

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. MySkinRecipes. Available from: [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available from: [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Institutes of Health. Available from: [Link]

  • Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][4][17]triazole‐3‐carboxylic Acid. ResearchGate. Available from: [Link]

  • This compound | C11H17NO4 | CID 11817013. PubChem. Available from: [Link]

  • Preparation method of Boc-glycine. Google Patents.
  • 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. ResearchGate. Available from: [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry. Available from: [Link]

  • Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers. Available from: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available from: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available from: [Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. National Institutes of Health. Available from: [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

  • Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI. Available from: [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Wiley Online Library. Available from: [Link]

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

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Navigating the Safety Landscape of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a key building block in synthetic organic chemistry, particularly in the construction of complex peptides and pharmaceutical intermediates, requires a nuanced understanding of its safety profile to ensure its responsible and effective use in the laboratory. This guide provides a comprehensive overview of the material's safety data, offering insights into its potential hazards, handling protocols, and emergency procedures, tailored for the discerning scientific professional.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral compound featuring a terminal alkyne, a carbamate-protected amine, and a methyl ester. These functional groups dictate its reactivity and inform its safety considerations.

PropertyValueSource
CAS Number 71460-02-1[1]
Molecular Formula C₁₁H₁₇NO₄[2]
Molecular Weight 227.26 g/mol [2]
Appearance Not explicitly stated, likely a solid or oil.
Storage Temperature 2-8°C[3]

Section 2: Hazard Identification and Toxicological Profile

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The terminal alkyne functionality warrants particular attention due to its potential for energetic decomposition under certain conditions, although this is more pronounced in simpler, less substituted alkynes. The N-Boc protecting group is generally stable under neutral and basic conditions but will readily cleave under acidic conditions, liberating isobutylene and carbon dioxide.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous laboratory safety practices is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol lab_coat Wear a flame-retardant lab coat safety_goggles Use chemical safety goggles lab_coat->safety_goggles Always gloves Wear nitrile or neoprene gloves safety_goggles->gloves Always respirator Use a respirator if ventilation is inadequate gloves->respirator As needed

Caption: Recommended Personal Protective Equipment for handling this compound.

Step-by-Step PPE Protocol:

  • Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

  • Skin Protection: A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation.

  • Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures

A calm and methodical approach is necessary to manage a spill effectively.

Spill_Response start Spill Occurs evacuate Evacuate immediate area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe absorb Absorb spill with inert material ppe->absorb collect Collect absorbed material into a sealed container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-step workflow for responding to a spill of this compound.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collect: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

  • Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can also be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for safe handling and experimental design.

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to strong acids, strong bases, and strong oxidizing agents. The terminal alkyne can undergo vigorous reactions, including polymerization, in the presence of certain catalysts or under elevated temperatures and pressures.

  • Incompatible Materials: Strong acids will cleave the Boc protecting group. Strong bases can deprotonate the terminal alkyne, forming a reactive acetylide. Strong oxidizing agents can react with the alkyne and other parts of the molecule.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a valuable synthetic tool that can be handled safely with the appropriate knowledge and precautions. By understanding its potential hazards, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource, and it is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and adhere to their institution's safety guidelines.

References

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A Guide to the Synthesis of Propargylglycine Derivatives: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Propargyl Moiety

Propargylglycine, a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of the propargyl group—a three-carbon unit containing a carbon-carbon triple bond—confers unique chemical properties that make these molecules valuable as irreversible enzyme inhibitors and versatile synthetic intermediates.[1][2] For instance, N-propargylglycine (N-PPG) has been identified as a suicide inhibitor of proline dehydrogenase with potential anticancer activity.[3] The terminal alkyne functionality serves as a crucial handle for various chemical modifications, including cross-coupling reactions and cycloadditions, enabling the construction of complex molecular architectures.[4]

Given their therapeutic potential and synthetic utility, the development of efficient and stereocontrolled methods for the synthesis of propargylglycine derivatives is a critical area of research. This guide provides an in-depth overview of the primary synthetic strategies, focusing on the underlying principles and practical considerations for achieving high yields and stereoselectivity.

Core Challenge: Mastering Stereochemistry

The central challenge in the synthesis of most propargylglycine derivatives lies in controlling the stereochemistry at the α-carbon. As with other α-amino acids, the biological activity of propargylglycine derivatives is often dependent on a specific enantiomer. Therefore, synthetic methods that can selectively produce either the (R)- or (S)-enantiomer are highly sought after.[5] The primary approaches to address this challenge can be broadly categorized into asymmetric synthesis, enzymatic methods, and the use of chiral pool starting materials.

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create the desired chiral center with a high degree of enantioselectivity, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.[5]

Chiral Auxiliary-Mediated Synthesis

This widely used strategy involves covalently attaching a chiral organic molecule, known as a chiral auxiliary, to a prochiral substrate.[5] The auxiliary then directs a subsequent diastereoselective alkylation or other bond-forming reaction. After the new stereocenter is established, the auxiliary is cleaved to yield the enantioenriched product.[5]

  • Causality Behind the Choice: Chiral auxiliaries, such as oxazolidinones (popularized by David Evans) or those derived from amino alcohols like pseudoephedrine, create a sterically defined environment around the reaction center.[] This steric hindrance forces the incoming electrophile (in this case, a propargyl group) to approach from a specific face, leading to the preferential formation of one diastereomer. The choice of auxiliary is critical and often depends on the specific substrate and desired stereochemical outcome. For example, both (S)- and (R)-configurations of the amino acid can be accessed by using the corresponding enantiomer of the chiral auxiliary.[7]

  • Workflow Example:

    • Acylation of the chiral auxiliary with a glycine derivative.

    • Diastereoselective alkylation with a propargyl halide.

    • Mild cleavage of the auxiliary to release the desired propargylglycine derivative.[5]

Catalytic Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reagents in a biphasic system.[8] In the context of amino acid synthesis, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are used to shuttle a glycine enolate equivalent from an aqueous basic phase to an organic phase containing the alkylating agent (propargyl bromide).[8][9]

  • Mechanism of Action: The chiral catalyst forms a tight ion pair with the enolate. The chiral environment of the catalyst dictates the trajectory of the incoming propargyl halide, resulting in an enantioselective alkylation.[8] O'Donnell's work in this area demonstrated that the benzophenone imine of glycine tert-butyl ester is an excellent substrate, as the monoalkylated product is less acidic than the starting material, preventing dialkylation and racemization.[8]

  • Experimental Protocol: O'Donnell Asymmetric Synthesis of Propargylglycine Derivative

    • Preparation of the Schiff Base: The benzophenone imine of glycine tert-butyl ester is prepared by the transimination of glycine tert-butyl ester hydrochloride with benzophenone imine.[9]

    • Phase-Transfer Catalysis: The Schiff base is dissolved in an organic solvent (e.g., a mixture of toluene and methylene chloride).[9] An aqueous solution of a strong base (e.g., 50% NaOH) is added. A chiral phase-transfer catalyst, such as an O-allyl-N-benzylcinchonidinium salt, is introduced. Propargyl bromide is then added, and the reaction is stirred vigorously at a controlled temperature (e.g., 0°C) until completion.

    • Workup and Hydrolysis: The organic layer is separated, washed, and concentrated. The resulting protected amino acid is then hydrolyzed with aqueous acid to remove the benzophenone and tert-butyl protecting groups, yielding the optically active propargylglycine.

Catalytic Asymmetric Propargylation of Aldehydes and Imines

Recent advances have focused on the direct catalytic asymmetric propargylation of carbonyl compounds and imines. These methods often utilize chiral metal complexes or organocatalysts to achieve high enantioselectivity.

  • Brønsted Acid Catalysis: Chiral phosphoric acids have emerged as effective Brønsted acid catalysts for the propargylation of aldehydes with allenylboronates.[4] The catalyst activates the boronate through hydrogen bonding, facilitating the enantioselective addition to the aldehyde.[4]

  • Metal Catalysis: Copper-catalyzed enantioselective propargylic substitution has become a robust method for synthesizing various propargyl-containing building blocks.[10] Similarly, chiral N-sulfinylimines, derived from Ellman's chiral sulfinamide, can be reacted with alkynyl nucleophiles to produce diastereomerically pure N-sulfinyl propargylamines, which are valuable precursors to propargylglycine.[11][12]

Enzymatic Methods

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure propargylglycine derivatives. These approaches typically involve either the kinetic resolution of a racemic mixture or a direct enzyme-catalyzed synthesis.

  • Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, a lipase can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated forms.[13] Penicillin G acylase can then be used for the subsequent deacylation step under mild conditions.[13]

  • Enzymatic Inhibition Studies: The interaction of propargylglycine with enzymes is also a subject of study. For instance, D-amino-acid oxidase enzymatically oxidizes propargylglycine, leading to the formation of reactive intermediates that can act as enzyme inhibitors.[14] Understanding these interactions is crucial for designing targeted enzyme inhibitors.[1][2]

Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars.[5] These can serve as starting materials for the synthesis of other chiral molecules, leveraging their inherent chirality to avoid de novo asymmetric synthesis.[5] For example, a naturally occurring amino acid can be chemically modified to introduce a propargyl side chain while retaining the original stereochemistry at the α-carbon.

Data Summary and Comparison

Synthetic Strategy Key Advantages Common Challenges Typical Enantiomeric Excess (ee)
Chiral Auxiliary Well-established, reliable, high diastereoselectivity.[5]Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps.>95%
Phase-Transfer Catalysis Catalytic, operationally simple, scalable.[8][9]Optimization of catalyst, solvent, and base can be complex.[9]60-95% (can be improved by recrystallization).[9]
Catalytic Asymmetric Propargylation High atom economy, direct formation of the chiral center.[15][16]Catalyst development, substrate scope limitations.[4]Up to >99%.[16]
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.[13]Maximum theoretical yield is 50% for the desired enantiomer, requires screening for suitable enzymes.>99%
Chiral Pool Synthesis Utilizes readily available chiral starting materials.[5]Can involve multi-step synthetic sequences.Dependent on the stereochemical integrity throughout the synthesis.

Visualizing Synthetic Workflows

General Scheme for Asymmetric Synthesis via Chiral Auxiliary

G cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Glycine Derivative Coupling Coupling Reaction Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., Oxazolidinone) Auxiliary->Coupling Intermediate Chiral Intermediate Coupling->Intermediate Alkylation Diastereoselective Alkylation with Propargyl Halide Intermediate->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Cleavage Auxiliary Cleavage Alkylated_Intermediate->Cleavage Product Enantioenriched Propargylglycine Derivative Cleavage->Product Recycle Recycled Auxiliary Cleavage->Recycle

Caption: Workflow for chiral auxiliary-mediated synthesis.

Phase-Transfer Catalysis (PTC) Cycle

PTC_Cycle cluster_phases Biphasic System cluster_organic Organic Phase cluster_aqueous Aqueous Phase Gly_Imine Glycine Imine (Substrate) Nuc_Aq Nuc⁻ (Enolate) Gly_Imine->Nuc_Aq Deprotonation at Interface Propargyl_Br Propargyl Bromide (Electrophile) Product Alkylated Product Catalyst_Org Q*X (Catalyst) Product->Catalyst_Org Catalyst Regeneration Catalyst_Aq Q*X (Catalyst) Catalyst_Org->Catalyst_Aq Transport Ion_Pair [Q*Nuc]⁻ (Ion Pair) Ion_Pair->Product Alkylation Base NaOH (Base) Nuc_Aq->Ion_Pair Phase Transfer

Caption: Catalytic cycle in phase-transfer catalysis.

Conclusion and Future Outlook

The synthesis of propargylglycine derivatives has evolved significantly, with a range of powerful methods now available to researchers. The choice of a particular synthetic strategy depends on factors such as the desired scale of the synthesis, the required level of enantiopurity, and the availability of starting materials and catalysts. While chiral auxiliary-based methods remain a reliable and robust option, the development of catalytic asymmetric methods, including phase-transfer catalysis and organocatalysis, offers more atom-economical and scalable routes. Enzymatic methods provide an environmentally benign approach for achieving high enantiomeric purity.

Future research in this area will likely focus on the development of novel catalytic systems with broader substrate scope and higher efficiency, as well as the application of flow chemistry to enhance the scalability and safety of these syntheses.[17] The continued exploration of new propargylglycine derivatives will undoubtedly lead to the discovery of novel therapeutic agents and valuable tools for chemical biology.

References

  • Vertex AI Search. Chiral Amino Acids Synthesis.
  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.
  • Organic Chemistry Portal. O'Donnell Amino Acid Synthesis.
  • Reissig, H.-U., et al. (2003).
  • Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • Nature Portfolio. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy.
  • ProQuest. (2020).
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  • Vertex AI Search.
  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Grigg, R., et al. (2007).
  • TCI Chemicals. (2021). Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
  • Wang, Q., et al. (2021).
  • List, B., et al. (2012).
  • Wang, Y., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis.
  • Ferreira, F., & Botelho, A. F. (2022).
  • Schwerk, T., & Bräse, S. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry.
  • Schwerk, T., & Bräse, S. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics.
  • Ferreira, F., & Botelho, A. F. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
  • Ferreira, F., & Botelho, A. F. (2022).
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  • Liu, T., & Zhang, J. (2025). Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes. Chemical Reviews.
  • Marcotte, P., & Walsh, C. (1978).
  • Conter, C., et al. (2023). Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine. The FEBS Journal.
  • Brown, A. R., & Antilla, J. C. (2012). Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes.
  • Conter, C., et al. (2023). Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine. PubMed.
  • Weber, N., & Glieder, A. (2004). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry.
  • Scott, A. L., et al. (2021). N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. Amino Acids.

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An In-Depth Technical Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a valuable chiral building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications, particularly in the realm of peptide chemistry and drug discovery. The information presented herein is designed to be a practical resource for researchers, enabling a thorough understanding and proficient utilization of this versatile compound.

Core Molecular Attributes

This compound, also known as N-Boc-L-propargylglycine methyl ester, is a non-proteinogenic amino acid derivative. Its structure incorporates a terminal alkyne functionality, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amine on a chiral backbone. These features make it a highly versatile reagent for chemical modification and integration into larger molecular frameworks.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO₄
Molecular Weight 227.26 g/mol
CAS Number 71460-02-1
Appearance White to off-white solidCommercially available data
Chirality (S)-enantiomer
Structural Representation

Caption: Chemical structure of this compound.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, L-propargylglycine. This involves the protection of the amino group followed by the esterification of the carboxylic acid.

Step 1: N-Boc Protection of L-Propargylglycine

The initial step focuses on the protection of the primary amine of L-propargylglycine using di-tert-butyl dicarbonate (Boc₂O). This reaction is crucial to prevent unwanted side reactions at the nitrogen atom in subsequent steps.

Reaction Scheme:

boc_protection start L-Propargylglycine Boc_Protection Boc Protection start->Boc_Protection Reacts with reagent1 Di-tert-butyl dicarbonate (Boc)₂O reagent1->Boc_Protection reagent2 Base (e.g., NaHCO₃ or TEA) reagent2->Boc_Protection solvent Solvent (e.g., Dioxane/Water) solvent->Boc_Protection product N-Boc-L-propargylglycine Boc_Protection->product Yields

Caption: Workflow for the Boc protection of L-propargylglycine.

Detailed Experimental Protocol:

  • Dissolution of Starting Material: In a round-bottom flask, suspend L-propargylglycine (1 equivalent) in a mixture of dioxane and water (1:1 v/v).

  • Addition of Base and Boc Anhydride: To the suspension, add a suitable base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2-2.2 equivalents) to deprotonate the amino group, facilitating nucleophilic attack. Subsequently, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise while stirring at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous solution to pH 2-3 with a mild acid (e.g., 1M HCl or citric acid solution). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-propargylglycine as a solid.

Step 2: Esterification of N-Boc-L-propargylglycine

The second step involves the conversion of the carboxylic acid of N-Boc-L-propargylglycine to its methyl ester. A common and effective method for this transformation is the use of methanol in the presence of a catalyst like thionyl chloride or by using methyl iodide with a base.

Reaction Scheme:

esterification start N-Boc-L-propargylglycine Esterification Esterification start->Esterification Reacts with reagent Methanol (CH₃OH) reagent->Esterification catalyst Catalyst (e.g., SOCl₂ or K₂CO₃/CH₃I) catalyst->Esterification product This compound Esterification->product Yields

Caption: Workflow for the esterification of N-Boc-L-propargylglycine.

Detailed Experimental Protocol (using Methyl Iodide):

  • Dissolution of Starting Material: Dissolve N-Boc-L-propargylglycine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.

  • Addition of Base and Methyl Iodide: Add potassium carbonate (K₂CO₃) (1.5-2 equivalents) to the solution, followed by the dropwise addition of methyl iodide (CH₃I) (1.2-1.5 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 5.10-5.30 (br s, 1H, NH): The broad singlet corresponds to the proton of the Boc-protected amine.

  • δ 4.40-4.50 (m, 1H, α-CH): This multiplet represents the chiral proton at the alpha-carbon.

  • δ 3.75 (s, 3H, OCH₃): The sharp singlet is characteristic of the methyl ester protons.

  • δ 2.60-2.80 (m, 2H, CH₂): This multiplet corresponds to the methylene protons adjacent to the alkyne.

  • δ 2.05 (t, 1H, C≡CH): The triplet is indicative of the terminal alkyne proton.

  • δ 1.45 (s, 9H, C(CH₃)₃): The strong singlet represents the nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 171.5 (C=O, ester): Carbonyl carbon of the methyl ester.

  • δ 155.0 (C=O, Boc): Carbonyl carbon of the Boc protecting group.

  • δ 80.0 (C(CH₃)₃): Quaternary carbon of the tert-butyl group.

  • δ 79.5 (C≡CH): Terminal carbon of the alkyne.

  • δ 71.0 (C≡CH): Internal carbon of the alkyne.

  • δ 52.5 (OCH₃): Carbon of the methyl ester.

  • δ 52.0 (α-CH): Chiral alpha-carbon.

  • δ 28.3 (C(CH₃)₃): Carbons of the methyl groups of the tert-butyl group.

  • δ 22.0 (CH₂): Methylene carbon.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool for chemists, particularly in the following areas:

  • Peptide Synthesis: As a protected non-proteinogenic amino acid, it can be incorporated into peptide chains to introduce a terminal alkyne functionality. This allows for the subsequent modification of the peptide through "click chemistry".

  • Click Chemistry: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction. This enables the conjugation of peptides or other molecules containing this building block to various substrates, such as fluorescent dyes, imaging agents, or drug delivery systems.[1]

  • Drug Discovery: The propargyl group can serve as a pharmacophore or as a handle for further derivatization to explore structure-activity relationships (SAR) in drug candidates. Its rigid nature can also be used to constrain the conformation of peptides and peptidomimetics.

  • Bioconjugation: The ability to selectively react the alkyne group makes this compound useful for attaching biomolecules to surfaces or other molecules, which is a fundamental technique in the development of diagnostics and biomaterials.[1]

Conclusion

This compound is a cornerstone building block for chemical biologists and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its terminal alkyne group provide a reliable method for the introduction of a key functional handle for bioconjugation and the construction of complex molecular architectures. This guide provides the essential knowledge for the confident synthesis, characterization, and application of this important chemical entity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Harnessing Chemical Precision: The Background and Discovery of Boc-Protected Alkynyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of robust protecting group chemistry with bioorthogonal ligation techniques has revolutionized the fields of chemical biology, peptide science, and drug discovery. At the heart of this synergy lie Boc-protected alkynyl amino acids, molecular building blocks that provide a unique combination of stability, versatility, and precise reactivity. This guide offers an in-depth exploration of the historical development, core synthetic methodologies, and critical applications of these indispensable tools. We will examine the causality behind key experimental choices, present detailed protocols for their synthesis, and illustrate their transformative impact on the creation of novel peptide therapeutics, advanced biomaterials, and sophisticated molecular probes.

The Foundational Pillars: Boc Protection and the Alkyne Handle

To appreciate the significance of Boc-protected alkynyl amino acids, one must first understand the independent innovations that made their existence both possible and profoundly useful.

The Guardian of the Amine: The tert-Butoxycarbonyl (Boc) Protecting Group

Prior to the 1950s, the synthesis of peptides was a formidable challenge, often hampered by low yields and harsh reaction conditions that compromised the integrity of the growing peptide chain.[1] The breakthrough arrived in 1957 when Frederick C. McKay, N. F. Albertson, and Louis A. Carpino independently introduced the tert-butoxycarbonyl (Boc) group as a protecting strategy for the α-amino function of amino acids.[1][2][3]

The revolutionary aspect of the Boc group was its unique acid lability. It remains stable under a wide array of synthetic conditions, including basic and nucleophilic environments, yet can be cleanly and efficiently removed with mild acids like trifluoroacetic acid (TFA).[2][4][5][6] This "orthogonal" stability was the key that unlocked modern peptide synthesis. R. Bruce Merrifield masterfully integrated this chemistry into his Nobel Prize-winning invention of Solid-Phase Peptide Synthesis (SPPS), a technique that remains a cornerstone of the field.[1][4] The Boc group's ability to be selectively cleaved without disturbing other acid-labile side-chain protecting groups or the sensitive peptide bonds made the stepwise, controlled assembly of long peptides a routine reality.[4]

Caption: Boc-protection and acid-catalyzed deprotection workflow.

The Bioorthogonal Handle: The Alkyne Functional Group

The alkyne is a remarkably versatile functional group in modern chemistry. While present in some natural products, it is largely absent from biological systems, rendering it "bioorthogonal"—it can participate in specific chemical reactions within a complex biological environment without cross-reacting with native functional groups.[7]

This property was brilliantly exploited with the advent of "Click Chemistry," a concept championed by K. Barry Sharpless. The archetypal click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide with near-perfect efficiency and specificity.[7][8][9] This reaction's reliability and compatibility with aqueous environments have made it the premier tool for bioconjugation.[10][11] By incorporating an alkyne-bearing amino acid, such as L-propargylglycine (Pra), into a peptide, researchers can "click" on a vast array of functionalities, including:

  • Fluorophores and Quenchers for imaging and assays.[10]

  • Radiolabels (e.g., ¹⁸F) for PET imaging.[10][11][12]

  • Polyethylene Glycol (PEG) chains to improve solubility and pharmacokinetic profiles.

  • Small Molecule Drugs to create targeted peptide-drug conjugates.[10]

  • Other Biomolecules to synthesize complex peptide chimeras.[10][11]

Core Methodologies for the Synthesis of Boc-Protected Alkynyl Amino Acids

The creation of these critical building blocks relies on robust and scalable synthetic organic chemistry. While numerous strategies exist, they are generally categorized into two primary approaches: alkylation of glycine precursors and transition metal-catalyzed cross-coupling.

Strategy 1: Alkylation of Chiral Glycine Equivalents

This classical approach involves the stereoselective alkylation of a chiral glycine enolate equivalent with an alkynyl halide, such as propargyl bromide. The choice of the chiral auxiliary is critical for establishing the desired stereochemistry of the α-carbon.

Detailed Protocol: Synthesis of Boc-L-propargylglycine

This protocol is a representative example based on established methodologies.

Step 1: Preparation of the Chiral Glycine Equivalent

  • A commercially available chiral auxiliary, such as a derivative of (–)-camphorsultam or a Schöllkopf bis-lactim ether, is acylated with bromoacetyl bromide to form the glycine equivalent.

Step 2: Nucleophilic Substitution with the Alkyne Source

  • The glycine equivalent is treated with a strong, non-nucleophilic base (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperature (typically -78 °C) to generate the enolate.

  • Propargyl bromide is then added to the reaction mixture. The enolate displaces the bromide in an Sₙ2 reaction to form the C-C bond, installing the propargyl side chain. The stereochemistry is directed by the chiral auxiliary.

Step 3: Hydrolysis and Boc Protection

  • The resulting product is subjected to acidic hydrolysis (e.g., 6M HCl) to cleave the chiral auxiliary, liberating the free L-propargylglycine.

  • The crude amino acid is then protected. It is dissolved in a solvent mixture (e.g., dioxane/water) and treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or NaHCO₃) to yield the final product, Boc-L-propargylglycine.[13]

Step 4: Purification

  • The final compound is purified by extraction and recrystallization or column chromatography to yield a light yellow to white powder with a purity of ≥98%.[14]

Strategy 2: Palladium/Copper-Catalyzed Sonogashira Coupling

For synthesizing alkynyl amino acids with more complex aromatic or vinyl side chains, the Sonogashira cross-coupling reaction is the method of choice.[11] Developed independently by Sonogashira, Cassar, and Heck in 1975, this reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[15] Its mild reaction conditions make it highly compatible with the functional groups present in amino acid precursors.[15]

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of a Boc-Protected Alkynyl-Phenylalanine Analogue

This protocol is adapted from methodologies for modifying tyrosine or halogenated phenylalanine precursors.[16]

Step 1: Preparation of the Halogenated Precursor

  • Start with a commercially available Boc-protected amino acid bearing a halide, such as Boc-L-4-iodophenylalanine.

Step 2: The Sonogashira Coupling Reaction

  • In an inert atmosphere glovebox or using Schlenk line techniques, dissolve Boc-L-4-iodophenylalanine (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or THF).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 1-5 mol %).[16]

  • Add the copper(I) co-catalyst (e.g., CuI, 2-10 mol %).

  • Stir the reaction at room temperature or with gentle heating (e.g., 70 °C) and monitor by TLC or LC-MS until the starting material is consumed.[16]

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-protected alkynyl-phenylalanine analogue.

Comparative Analysis of Synthetic Routes
FeatureAlkylation of Glycine EquivalentSonogashira CouplingThree-Component Coupling[17]
Versatility Good for simple alkyl alkynes (e.g., propargyl).Excellent for aryl, vinyl, and functionalized alkynes.Good for a range of terminal alkynes.
Key Reagents Chiral auxiliary, strong base, propargyl halide.Pd catalyst, Cu(I) co-catalyst, base, aryl/vinyl halide.Cu(I) catalyst, glyoxylate, amine, alkyne.
Typical Yields Moderate to good (50-80%).Good to excellent (70-95%).[16]Good (61-81%).[17]
Advantages Well-established, good for simple structures.High functional group tolerance, broad scope.One-pot efficiency, avoids pre-functionalization.
Disadvantages Requires stoichiometric chiral auxiliary, strong base.Cost of catalyst, potential for alkyne homocoupling.May require optimization for specific substrates.

Applications in Peptide Science and Drug Discovery

The true power of Boc-protected alkynyl amino acids is realized when they are incorporated into larger molecules to impart new functions.

Sources

Methodological & Application

Application Note: A Guide to the Strategic Use of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of peptide chemistry and bioconjugation has created a demand for versatile, chiral building blocks that can be seamlessly integrated into complex molecular architectures. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is a non-canonical amino acid derivative that serves as a powerful tool in this context. Its structure features a terminal alkyne, providing a reactive handle for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) — the cornerstone of "click chemistry".[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into the mechanistic rationale behind the CuAAC reaction, offer detailed, field-tested protocols for both small molecule synthesis and bioconjugation, and provide insights into the critical parameters that ensure high-yield, high-purity outcomes.

The Building Block: Profiling this compound

This compound is a strategically designed synthetic amino acid derivative. Its utility stems from the orthogonal reactivity of its distinct functional groups, which can be addressed in a controlled, stepwise manner.

Structural and Physicochemical Properties

Understanding the role of each component of the molecule is fundamental to its successful application. The (S)-stereocenter ensures that the chirality, often essential for biological activity, is maintained when incorporating it into peptides or other chiral molecules.

PropertyValueSource(s)
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate[3]
CAS Number 71460-02-1[3][4]
Molecular Formula C₁₁H₁₇NO₄[3][4]
Molecular Weight 227.26 g/mol [3][4]
Appearance Solid-
Key Features Terminal alkyne, Boc-protected amine, Methyl ester, (S)-chirality[5]
Rationale of Functional Groups
  • Terminal Alkyne (-C≡CH): This is the key reactive group for CuAAC. Its linear geometry and high reactivity in the presence of a Cu(I) catalyst allow for specific and rapid formation of a stable 1,2,3-triazole ring with an azide partner.[6]

  • (S)-Chirality: The stereochemistry at the α-carbon corresponds to that of natural L-amino acids. This makes the building block ideal for synthesizing stereochemically defined peptides, peptidomimetics, and chiral drugs where biological recognition is dependent on a specific 3D conformation.

  • Boc Protecting Group (-N-Boc): The tert-butoxycarbonyl group is a robust and widely used protecting group for amines. Its stability under a broad range of reaction conditions (including CuAAC) and its clean, acid-labile removal make it perfect for multi-step syntheses, such as solid-phase peptide synthesis.

  • Methyl Ester (-COOCH₃): This group protects the carboxylic acid functionality, preventing its participation in undesired side reactions. It can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) post-conjugation to yield the free carboxylic acid, which can then be used for further amide bond coupling.

The Reaction: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the "cream of the crop" of click chemistry, providing a significant rate acceleration (10⁷ to 10⁸-fold) over the thermal Huisgen 1,3-dipolar cycloaddition.[2][7] Critically, it exhibits exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, whereas the thermal reaction often produces a mixture of 1,4- and 1,5-regioisomers.[1][7]

The Catalytic Cycle

The reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper acetylide intermediates. While the precise mechanism is complex and may involve multinuclear copper species, a widely accepted pathway provides a strong framework for understanding the reaction's requirements.[7][8]

The essential catalyst is Cu(I). However, Cu(I) salts are prone to disproportionation and oxidation to the inactive Cu(II) state.[9] Therefore, the most convenient and reliable method for performing CuAAC is the in situ reduction of a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent, with sodium ascorbate being the most common choice.[8][10]

CuAAC_Mechanism Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide Coordination Alkyne R¹-C≡CH (Our Building Block) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Coordination & Ring Formation Azide R²-N₃ (Azide Partner) Azide->Metallacycle Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Triazolide->Product Protonolysis Proton_Source Proton Source (e.g., H₂O) Proton_Source->Product

Caption: The catalytic cycle of the CuAAC reaction.

The Role of Accelerating Ligands in Bioconjugation

When working with sensitive biological molecules like proteins or nucleic acids, two challenges arise: the potential for oxidative damage from reactive oxygen species (ROS) generated by the copper/ascorbate system and the need for high efficiency at low (micromolar) concentrations.[10][11] Water-soluble copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are the solution.

Causality of Ligand Use:

  • Stabilization: The ligand coordinates to the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst.[9]

  • Acceleration: The ligand environment modulates the electronics of the copper center, accelerating the rate-limiting steps of the catalytic cycle.

  • Protection: By sequestering the copper ion, the ligand acts as a sacrificial reductant and minimizes the generation of ROS, thus preventing damage to delicate biomolecules like proteins.[11][12]

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points. Optimization may be required depending on the specific azide substrate.

General Considerations
  • Reagent Purity: Use high-purity solvents and reagents for best results.

  • Sodium Ascorbate: Always use a freshly prepared stock solution of sodium ascorbate, as it can degrade in solution upon exposure to air.

  • Order of Addition: For bioconjugation, it is best practice to pre-mix the copper sulfate and THPTA ligand before adding them to the reaction mixture containing the biomolecule.[11] This allows the protective complex to form.

  • Oxygen Exclusion: While the ascorbate system provides some tolerance to oxygen, for reactions with very sensitive substrates or at very low concentrations, degassing the buffer can improve reliability.[13]

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol describes a typical reaction between this compound and a simple organic azide, such as Benzyl Azide.

Step-by-Step Methodology:

  • To a vial, add this compound (1.0 eq, e.g., 100 mg, 0.44 mmol).

  • Add the azide partner (e.g., Benzyl Azide, 1.05 eq, 60 mg, 0.46 mmol).

  • Dissolve the components in a 1:1 mixture of tert-Butanol and H₂O (e.g., 4 mL).

  • In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.3 eq, 26 mg, 0.13 mmol) in H₂O (1 mL).

  • Add the Sodium Ascorbate solution to the main reaction mixture and stir briefly.

  • Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq, 11 mg, 0.044 mmol) dissolved in a minimal amount of H₂O (e.g., 0.5 mL).

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.

ReagentM.W. ( g/mol )StoichiometryExample Amount (mg)
This compound227.261.0 eq100
Benzyl Azide133.151.05 eq60
CuSO₄·5H₂O249.680.1 eq11
Sodium Ascorbate198.110.3 eq26
Protocol 2: Bioconjugation of an Azide-Modified Peptide

This protocol is optimized for labeling a valuable, azide-modified peptide or protein in an aqueous environment at low concentrations.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Azide-Peptide: Prepare a solution of the azide-modified peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) to a final reaction concentration of 50-200 µM.

    • Alkyne Building Block: Prepare a 10 mM stock solution of this compound in DMSO.

    • Catalyst/Ligand Premix: Prepare a premix solution containing 20 mM CuSO₄ and 50 mM THPTA in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.

    • Aminoguanidine: Prepare a 100 mM stock solution in water. This is recommended to scavenge reactive byproducts that can damage the peptide.[12]

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Azide-Peptide solution (to final volume).

    • Alkyne Building Block stock (to a final concentration of 2-5 fold excess over the peptide).

    • Aminoguanidine stock (to a final concentration of 5 mM).

    • Catalyst/Ligand Premix (to a final concentration of 0.25 mM CuSO₄ / 1.25 mM THPTA).

    • Vortex gently.

  • Initiation: Add the Sodium Ascorbate stock solution to initiate the reaction (to a final concentration of 5 mM).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours on a slow rotator or with occasional gentle mixing.[11]

  • Work-up & Purification: The method depends on the nature of the conjugate.

    • Size-Exclusion Chromatography (SEC): An effective method to separate the labeled peptide from small molecule reagents.

    • Dialysis: Dialyze against a buffer containing a mild chelator like EDTA to remove copper ions, followed by dialysis against the final storage buffer.[11]

    • Reverse-Phase HPLC: For peptides, this can be used for purification and analysis.

ComponentStock ConcentrationFinal ConcentrationRationale
Azide-PeptideVaries50 - 200 µMThe limiting, valuable substrate.
Alkyne Building Block10 mM100 µM - 1 mMUse excess to drive the reaction to completion.
CuSO₄20 mM (in premix)0.25 mMCatalytic amount.
THPTA50 mM (in premix)1.25 mM5:1 ratio to copper for protection & acceleration.[10]
Sodium Ascorbate100 mM5 mMExcess reducing agent to maintain Cu(I) state.
Aminoguanidine100 mM5 mMScavenges deleterious ascorbate byproducts.[12]

Workflow and Data Visualization

A systematic workflow ensures reproducibility and successful outcomes.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly & Incubation cluster_analysis 3. Work-up & Analysis prep_alkyne Prepare Alkyne Solution (Title Compound) combine Combine Reactants (Alkyne, Azide, Buffer) prep_alkyne->combine prep_azide Prepare Azide Solution (Peptide or Small Molecule) prep_azide->combine prep_cat Prepare Catalyst Premix (CuSO₄ + THPTA) add_cat Add Catalyst Premix prep_cat->add_cat prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reductant->initiate combine->add_cat add_cat->initiate incubate Incubate at Room Temp (1-12 hours) initiate->incubate monitor Monitor Progress (LC-MS / TLC) incubate->monitor purify Purify Product (Chromatography/Dialysis) monitor->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize

Sources

protocol for solid-phase peptide synthesis using Boc-L-propargylglycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Fidelity Solid-Phase Synthesis of Peptides Incorporating L-Propargylglycine using Boc Chemistry

Abstract

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the creation of novel structures with enhanced stability, unique functionalities, and tailored therapeutic properties. L-Propargylglycine, with its terminal alkyne moiety, is a particularly valuable building block as it serves as a versatile handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This application note provides a detailed, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing L-propargylglycine using the tert-butyloxycarbonyl (Boc) protection strategy. We delve into the causality behind each step, from resin selection to final cleavage, offering insights to ensure high-yield, high-purity synthesis for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Boc-SPPS and Propargylglycine Incorporation

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer support, allowing for the iterative addition of amino acids with simple filtration and washing steps to remove excess reagents and byproducts.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and robust strategy for SPPS.[2] It employs a temporary, moderately acid-labile Boc group for Nα-protection and more permanent, strongly acid-labile benzyl-based groups for side-chain protection.[2][3] This differential acid lability is the cornerstone of the strategy, allowing for selective deprotection at each cycle without premature cleavage of side-chain protecting groups or the peptide from the resin.

The introduction of Boc-L-propargylglycine methyl ester into a peptide sequence imparts a powerful tool for subsequent bio-conjugation, labeling, or structural modification. The terminal alkyne is chemically inert during the synthesis but readily available for highly specific "click" reactions post-synthesis. The methyl ester on the propargylglycine derivative is a common form for synthesis, though it should be noted that the final cleavage step in Boc-SPPS will typically hydrolyze this ester along with side-chain protecting groups.

The Boc-SPPS Elongation Cycle: A Mechanistic Overview

The synthesis of the peptide chain is a cyclical process, with each cycle adding one amino acid residue. The three core steps of this cycle are Deprotection, Neutralization, and Coupling. This process is repeated until the desired peptide sequence is assembled.

// Invisible nodes for layout dummy1 [shape=point, style=invis]; dummy2 [shape=point, style=invis]; A -> dummy1 [style=invis]; dummy1 -> B [style=invis]; B -> dummy2 [style=invis]; dummy2 -> C [style=invis]; } ends_dot Figure 1: The core iterative workflow of Boc-based Solid-Phase Peptide Synthesis.

Materials and Reagents

Successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are peptide synthesis grade or equivalent (low water content) and reagents are from a reputable supplier.

Category Item Recommended Grade/Specification
Amino Acid Boc-L-propargylglycine methyl ester>98% purity
Other Boc-protected amino acidsAs required by sequence, with appropriate side-chain protection
Resin Merrifield Resin or PAM Resin1% DVB cross-linked polystyrene, 100-200 mesh, 0.5-1.0 mmol/g substitution
Solvents Dichloromethane (DCM)Peptide synthesis grade, <50 ppm H₂O
N,N-Dimethylformamide (DMF)Peptide synthesis grade, <50 ppm H₂O
Isopropanol (IPA)ACS grade or higher
Diethyl ether, cold (-20°C)Anhydrous
Reagents Trifluoroacetic acid (TFA)Reagent grade, >99%
Diisopropylethylamine (DIPEA)Redistilled, >99.5%
Diisopropylcarbodiimide (DIC)>99%
1-Hydroxybenzotriazole (HOBt)Anhydrous, >97%
Anhydrous Hydrogen Fluoride (HF)EXTREME HAZARD - Requires specialized apparatus
Scavengers Anisole or Thioanisole>99%

Detailed Synthesis Protocol

This protocol assumes a starting scale of 0.25 mmol on a 0.8 mmol/g loaded Merrifield resin. Adjust volumes accordingly for different scales.

Resin Preparation and Swelling

Causality: The polystyrene resin must be swollen in a suitable solvent to allow reagents access to the reactive sites within the polymer matrix. DCM is an excellent solvent for this purpose.

  • Place the peptide synthesis resin (e.g., 312 mg of 0.8 mmol/g resin) into a fritted peptide synthesis vessel.

  • Add DCM (approx. 10 mL/g of resin) and gently agitate (e.g., with nitrogen bubbling or a shaker) for 30 minutes at room temperature.

  • Drain the DCM.

The Peptide Elongation Cycle

Perform the following three steps for each amino acid to be added, including the Boc-L-propargylglycine methyl ester.

Causality: A solution of TFA in DCM is used to selectively cleave the acid-labile Nα-Boc protecting group.[1][4] This reaction generates a reactive tert-butyl cation, which must be scavenged in sequences containing sensitive residues like Trp, Met, or Cys to prevent side-chain alkylation.[2][5]

  • Pre-wash: Wash the resin with the deprotection solution (50% TFA in DCM) for 2 minutes, then drain.

  • Deprotection: Add fresh 50% TFA/DCM solution (10 mL/g resin) and agitate for 20-30 minutes.[1]

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and the cleaved Boc group.

    • DCM (3x)

    • IPA (1x)

    • DCM (3x)

Causality: The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine using a non-nucleophilic base like DIPEA.[2][5]

  • Add a solution of 5% DIPEA in DCM (v/v) to the resin and agitate for 2 minutes. Drain.

  • Repeat the 5% DIPEA in DCM wash for another 2 minutes.

  • Washing: Drain the neutralization solution and wash the resin thoroughly to remove excess base.

    • DCM (5x)

Causality: The carboxyl group of the incoming amino acid is activated to facilitate amide bond formation. The DIC/HOBt method is a reliable and cost-effective choice.[6] DIC forms a highly reactive O-acylisourea intermediate, which is then converted by HOBt into a less reactive but more selective HOBt-ester, minimizing the risk of racemization.[7][8]

  • In a separate vial, dissolve the Boc-amino acid (e.g., Boc-L-propargylglycine methyl ester, 3 equivalents, 0.75 mmol) and HOBt (3 eq., 0.75 mmol) in a minimal amount of DMF. Add DCM to dilute.

  • Add DIC (3 eq., 0.75 mmol) to the amino acid solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly.

    • DCM (3x)

    • IPA (1x)

    • DCM (3x)

Repeat the elongation cycle (Steps A-C) for every amino acid in the sequence.

Final Cleavage and Deprotection

Causality: A very strong acid is required to cleave the final peptide from the resin and remove the side-chain protecting groups simultaneously. Anhydrous Hydrogen Fluoride (HF) is the traditional and highly effective reagent for this in Boc-SPPS.[1] During this process, numerous reactive carbocations are generated from the resin and protecting groups, necessitating the use of a "scavenger cocktail" to trap them and prevent modification of the peptide.[9]

!!! EXTREME HAZARD WARNING !!! Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure MUST be performed by trained personnel in a dedicated, HF-resistant chemical fume hood and apparatus.

  • After the final coupling and washing, perform a final Nα-Boc deprotection (Step A).

  • Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.

  • Place the dried resin in a specialized HF-resistant reaction vessel. Add a magnetic stir bar.

  • Add the scavenger, p-cresol or anisole (approx. 1 mL per gram of resin).

  • Cool the vessel to 0°C in an ice bath.

  • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • The remaining peptide and resin mixture should be washed with a large volume of cold (-20°C) anhydrous diethyl ether to precipitate the crude peptide.

  • Quickly filter the peptide precipitate and wash several more times with cold ether.

  • Dry the crude peptide product under vacuum.

Peptide Purification and Characterization

The crude product from SPPS contains the target peptide as well as deletion sequences, truncated peptides, and products of side reactions. Purification is essential.[10]

Purification_Workflow Crude Crude Peptide (Dried Powder) Dissolve Dissolution (e.g., Aq. Acetic Acid) Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Injection Fractions Fraction Collection HPLC->Fractions Analysis Purity Analysis (Analytical HPLC, MS) Fractions->Analysis QC Pool Pool Pure Fractions Analysis->Pool Guide Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide (Fluffy Powder) Lyophilize->Final

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification, separating molecules based on their hydrophobicity.[11][12]

Parameter Typical Condition
Column Preparative C18, 5-10 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient Linear gradient, e.g., 5% to 65% B over 60 minutes
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column)
Detection UV at 220 nm and 280 nm
Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the purified peptide by verifying its molecular weight.

Technique Purpose
ESI-MS Electrospray Ionization Mass Spectrometry; provides highly accurate mass data.
MALDI-TOF Matrix-Assisted Laser Desorption/Ionization Time-of-Flight; excellent for routine mass confirmation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling - Steric hindrance of amino acids.- Insufficient activation time or reagent.- Poor resin swelling.- Double couple the problematic residue.- Switch to a more potent coupling reagent (e.g., HBTU, HATU).- Ensure adequate resin swelling before synthesis.
Low Final Yield - Premature cleavage of peptide from resin.- Inefficient cleavage from the resin.- Poor precipitation of the peptide.- Use a more stable resin linker (e.g., PAM vs. Merrifield).[1]- Increase HF cleavage time or temperature slightly.- Ensure diethyl ether is sufficiently cold and use a larger volume.
Side Product Formation - Alkylation of sensitive residues during deprotection.- Racemization during coupling.- Incomplete removal of side-chain protecting groups.- Add scavengers (e.g., DTE) to the TFA deprotection solution.[2]- Ensure use of HOBt or other anti-racemization additives.- Optimize HF cleavage cocktail with appropriate scavengers.[9]

Safety and Handling

  • Propargylglycine Derivatives: These compounds should be handled with care. Avoid inhalation, ingestion, and skin contact.[13][14][15] Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: TFA, DIPEA, and DIC are corrosive and/or toxic. Always handle them in a fume hood with appropriate PPE.

  • HF Cleavage: As stated previously, this is an extremely hazardous step that requires specialized equipment and training. Refer to institutional safety protocols before attempting.

References

  • Title: Peptide Synthesis with the Boc Protecting Group Source: jOeCHEM via YouTube URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

  • Title: Cleavage Cocktails; Reagent B Source: AAPPTec URL: [Link]

  • Title: HPLC Analysis and Purification of Peptides Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Coupling Reagents Source: AAPPTec URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

  • Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography Source: Agilent Technologies URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Advanced Chromatography Technologies URL: [Link]

  • Title: Highly Efficient Synthetic Method on Pyroacm Resin Using the Boc SPPS Protocol for C-terminal Cysteine Peptide Synthesis Source: ResearchGate URL: [Link]

  • Title: HPLC Tech Tip: Approach to Peptide Analysis Source: Phenomenex URL: [Link]

  • Title: 26.7: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]

  • Title: Cleavage Cocktail Selection Source: CordenPharma URL: [Link]

  • Title: Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide Source: ResearchGate URL: [Link]

  • Title: Coupling Reagents for Solid Phase Peptide Synthesis Archives Source: AAPPTec URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: Nowick Lab, UC Irvine URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link]

  • Title: Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid Source: PubMed URL: [Link]

Sources

Application Note: Site-Specific Protein Modification via Genetic Incorporation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the site-specific incorporation of L-Propargylglycine (Pra), a non-canonical amino acid (ncAA) bearing a terminal alkyne, into proteins expressed in E. coli. The protocols herein utilize (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a protected precursor that is metabolized in vivo to yield Pra. We detail the principles of genetic code expansion via amber stop codon suppression, provide step-by-step protocols for protein expression and verification of ncAA incorporation, and describe the subsequent bioorthogonal labeling of the target protein using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This guide is intended for researchers in protein engineering, chemical biology, and drug development seeking to install a versatile chemical handle for precise protein functionalization.

Principle of the Method

The site-specific incorporation of ncAAs into a growing polypeptide chain is a powerful technology that expands the chemical diversity of proteins beyond the 20 canonical amino acids.[1][2] The most robust and widely used method is the genetic code expansion via nonsense suppression, typically targeting the amber stop codon (UAG).[3][4][5]

1.1. The Orthogonal Translation System

This technology relies on an engineered "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6][7] "Orthogonal" signifies that this pair functions independently of the host cell's endogenous aaRS/tRNA pairs, ensuring high fidelity.[8]

  • Orthogonal aaRS (o-aaRS): An engineered synthetase, often derived from an archaeal species like Methanosarcina mazei (e.g., Pyrrolysyl-tRNA Synthetase, PylRS), is mutated to exclusively recognize and charge the desired ncAA (in this case, L-propargylglycine).[9][10] It does not recognize any of the 20 canonical amino acids.

  • Orthogonal tRNA (o-tRNA): The cognate tRNA for the o-aaRS has its anticodon loop mutated to "CUA". This allows it to recognize and bind to the UAG amber stop codon on the messenger RNA (mRNA) template.[8] The host's translational machinery does not recognize this tRNA, preventing it from being charged with a canonical amino acid.

When the ribosome encounters a UAG codon in the gene of interest, instead of recruiting a release factor to terminate translation, the charged o-tRNACUA binds and incorporates the ncAA, allowing protein synthesis to continue.[11][12] This results in a full-length protein with the ncAA installed at a genetically programmed site.

1.2. The Non-Canonical Amino Acid Precursor

This compound serves as a cell-permeable, protected precursor to L-propargylglycine (Pra). The tert-butoxycarbonyl (Boc) and methyl ester groups enhance stability and facilitate transport into the cell. Once inside the cytoplasm, it is hypothesized that endogenous cellular esterases and amidases cleave these protecting groups to release the active L-propargylglycine, which then becomes the substrate for the engineered o-aaRS. The terminal alkyne group is a small, bio-inert chemical handle that is absent in native biological systems.[13][14] This bioorthogonality is key to its utility.[15]

1.3. Bioorthogonal Labeling: Click Chemistry

The incorporated alkyne handle is poised for subsequent chemical modification via "click chemistry." The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient, specific, and biocompatible reaction that forms a stable triazole linkage between the alkyne-modified protein and any molecule carrying a complementary azide group (e.g., fluorophores, biotin, or drug molecules).[13][16][17] The reaction is robust and proceeds to high yields in aqueous buffers, making it ideal for modifying complex biomolecules.[18][19]

amber_suppression cluster_0 Cellular Environment ncAA_precursor (S)-Methyl 2-((tert-butoxycarbonyl) amino)pent-4-ynoate (Precursor ncAA) ncAA_active L-Propargylglycine (Active ncAA) ncAA_precursor->ncAA_active Endogenous Esterases charged_tRNA Pra-tRNA(CUA) ncAA_active->charged_tRNA ATP o_aaRS Engineered o-aaRS (PylRS) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA(CUA) o_tRNA->charged_tRNA ribosome Ribosome charged_tRNA->ribosome Binds to UAG site protein_truncated Truncated Protein ribosome->protein_truncated Translation Terminates protein_full Full-Length Protein with Alkyne Handle ribosome->protein_full Translation Continues mrna mRNA ---[UAG]--- mrna->ribosome release_factor Release Factor 1 release_factor->ribosome Binds UAG (No ncAA) overall_workflow cluster_setup A. Preparation cluster_expression B. Expression & Purification cluster_validation C. Validation cluster_labeling D. Bioorthogonal Labeling p1 Co-transform Plasmids: 1. Gene(TAG) in pET 2. o-RS/tRNA in pEVOL p2 Grow E. coli Culture p1->p2 p3 Add ncAA Precursor & Induce Expression p2->p3 p4 Harvest, Lyse & Purify Alkyne-Protein p3->p4 v1 Western Blot vs. Controls p4->v1 v2 Mass Spectrometry (Confirm Mass) p4->v2 l1 CuAAC 'Click' Reaction with Azide-Probe v2->l1 If Validated l2 Purify Labeled Protein l1->l2 l3 Downstream Application (Imaging, Assay, etc.) l2->l3

Sources

Application Notes and Protocols for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, also known as Boc-L-propargylglycine methyl ester, is a chiral building block of significant utility in medicinal chemistry. Its structure, featuring a terminal alkyne, a protected amine, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the efficient and specific conjugation of this building block to a wide array of molecules, including peptides, proteins, and small molecule scaffolds.[3][4] This document provides a comprehensive guide to the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations.

Introduction: The Strategic Advantage of a Trifunctional Building Block

The molecular architecture of this compound offers a trifecta of functionalities that are highly sought after in drug discovery and development.

  • The Terminal Alkyne: This functional group is the linchpin for "click chemistry," specifically the highly efficient and regioselective copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC).[2][5] This reaction allows for the formation of a stable triazole linkage under mild, aqueous conditions, making it ideal for bioconjugation and the assembly of complex molecular libraries.[4][6]

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the primary amine, which is stable to a wide range of reaction conditions.[7] This allows for the selective modification of other parts of the molecule without unintended side reactions at the amine. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the free amine for subsequent coupling reactions.[7][8]

  • The Methyl Ester: The methyl ester serves as a convenient protecting group for the carboxylic acid functionality. It can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatization.

This unique combination of functionalities makes this compound a powerful tool for medicinal chemists to construct novel molecular entities with potential therapeutic applications.

Core Applications in Medicinal Chemistry

The versatility of this compound has led to its application in several key areas of drug discovery.

Synthesis of Novel Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of approved drugs.[9] The alkyne functionality of this compound can be exploited to construct a variety of heterocyclic systems through cycloaddition reactions. The most prominent example is the CuAAC reaction to form 1,2,3-triazoles.

Logical Workflow: Synthesis of a 1,4-Disubstituted Triazole

cluster_reaction Reaction Conditions Alkyne This compound Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Alkyne->Catalyst Azide Organic Azide (R-N3) Azide->Catalyst Product 1,4-Disubstituted Triazole Catalyst->Product Solvent Solvent (e.g., tBuOH/H2O) Solvent->Product

Caption: General workflow for the CuAAC reaction.

Peptide and Peptidomimetic Synthesis

The chiral nature of this compound makes it an excellent building block for the synthesis of modified peptides and peptidomimetics.[1][3] The propargyl side chain can be used to introduce conformational constraints, modulate biological activity, or serve as a handle for further functionalization.

Linker Technology for Antibody-Drug Conjugates (ADCs)

The "click" reactivity of the terminal alkyne is highly valuable in the construction of linkers for ADCs. This allows for the precise and stable attachment of a cytotoxic payload to a monoclonal antibody.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the corresponding free amine as its hydrochloride salt. This is a common step before using the amino acid in peptide synthesis or other coupling reactions.[7][10]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 eq) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Self-Validation:

  • The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the removal of the Boc group and the formation of the amine salt.

  • Mass spectrometry can be used to confirm the expected molecular weight of the deprotected product.

Parameter Condition Rationale
Acid 4M HCl in 1,4-dioxaneProvides a strong acidic environment for efficient Boc cleavage while minimizing side reactions.[8]
Solvent MethanolEnsures solubility of the starting material and the product salt.
Temperature Room TemperatureSufficient for rapid deprotection without degradation of the alkyne functionality.
Workup Precipitation with diethyl etherAffords a solid product that is easy to isolate and handle.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide to form a 1,4-disubstituted 1,2,3-triazole.[11][12][13]

Materials:

  • This compound (1.0 eq)

  • Organic azide (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • tert-Butanol (tBuOH)

  • Deionized water

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve this compound and the organic azide in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • To the reaction mixture, add the aqueous solution of CuSO₄·5H₂O, followed by the freshly prepared sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Successful triazole formation can be confirmed by the appearance of a characteristic triazole proton signal in the ¹H NMR spectrum.

  • The molecular weight of the product can be verified by mass spectrometry.

Experimental Workflow: CuAAC Reaction

Start Dissolve Alkyne and Azide in tBuOH/H2O Add_Cu Add CuSO4 Solution Start->Add_Cu Add_Ascorbate Add Sodium Ascorbate Solution Add_Cu->Add_Ascorbate Stir Stir at Room Temperature Add_Ascorbate->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Step-by-step workflow for the CuAAC protocol.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a terminal alkyne, a protected amine, and a methyl ester allows for a wide range of synthetic manipulations, making it an ideal starting material for the synthesis of novel heterocycles, modified peptides, and complex drug candidates. The protocols provided in this document offer a starting point for researchers to explore the full potential of this powerful synthetic tool in their drug discovery endeavors.

References

  • Benchchem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5.

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.

  • Springer Protocols. (2023). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.

  • Benchchem. Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Hexyne.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

  • Chem-Impex. Boc-α-methyl-L-propargylglycine.

  • MySkinRecipes. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate.

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

  • NINGBO INNO PHARMCHEM CO.,LTD. Boc-L-Propargylglycine: A Versatile Amino Acid Derivative for Peptide Synthesis and Drug Discovery.

  • MySkinRecipes. (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

  • ChemScene. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate,95%(stabilized with MEHQ).

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

  • National Institutes of Health. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. In: PubChem.

  • National Institutes of Health. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. In: PMC.

  • Wikipedia. Click chemistry.

  • Reddit. (2023). Boc De-protection. In: r/Chempros.

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.

  • TCI AMERICA. Topics (Click Chemistry).

  • Biochempeg. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG.

  • Sigma-Aldrich. Boc-deprotection-methods.

  • Toronto Research Chemicals. This compound.

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.

  • National Institutes of Health. This compound. In: PubChem.

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid.

  • MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

  • ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.

  • Sigma-Aldrich. This compound.

  • Alfa Chemistry. Boc-α-methyl-L-Propargylglycine.

  • MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.

  • PubMed. (2023). Propargylamine: an important moiety in drug discovery.

  • Benchchem. Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Aminopentan-2-ol.

  • ResearchGate. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.

Sources

experimental procedure for Boc deprotection of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Acid-Mediated Boc Deprotection of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex peptides and pharmaceuticals.[1][2][] Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its clean and efficient removal under specific acidic conditions.[4][5] This application note provides a detailed protocol and scientific rationale for the deprotection of this compound, a valuable chiral building block whose terminal alkyne functionality allows for its incorporation into more complex molecules through reactions like click chemistry.[6]

The successful removal of the Boc group to yield (S)-Methyl 2-aminopent-4-ynoate is a critical step that requires careful control of reagents and conditions to maximize yield and purity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the mechanism, experimental setup, reaction monitoring, work-up, and troubleshooting of this important transformation.

The Chemistry of Boc Deprotection

Mechanism of Acidolysis

The standard method for Boc group cleavage is acid-catalyzed elimination, most commonly employing trifluoroacetic acid (TFA).[7][8][9] The mechanism proceeds through a well-understood, multi-step pathway:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[10][11]

  • Carbocation Formation: The C-O bond cleaves, leading to the formation of a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[1][10]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][11] It is critical to perform this reaction in an open or vented system to allow the CO₂ to escape.[2][10]

  • Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated by the excess TFA, yielding the amine as its trifluoroacetate salt.[10][11]

Boc_Deprotection_Mechanism cluster_main Mechanism of TFA-Mediated Boc Deprotection START Boc-Protected Amine P1 Protonation of Carbonyl Oxygen START->P1 + TFA P2 Cleavage & Formation of tert-Butyl Cation + Carbamic Acid P1->P2 P3 Decarboxylation of Carbamic Acid P2->P3 BYPRODUCT1 tert-Butyl Cation (t-Bu+) P2->BYPRODUCT1 P4 Formation of Amine Salt P3->P4 BYPRODUCT2 Carbon Dioxide (CO2) P3->BYPRODUCT2 END Deprotected Amine Salt P4->END + TFA

Caption: Mechanism of acid-catalyzed Boc deprotection.

Critical Consideration: The Tert-Butyl Cation

The tert-butyl cation generated during the reaction is a potent electrophile.[12] If not properly managed, it can lead to unwanted side reactions by alkylating nucleophilic sites on the starting material or the desired product.[13] While the target molecule in this protocol has limited nucleophilic sites prone to alkylation (such as tryptophan or methionine residues in peptides), the use of scavengers is a hallmark of good laboratory practice to ensure high purity.[14] Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive t-butyl cation before it can cause side reactions.[12][15]

Detailed Experimental Protocol

This protocol is optimized for the deprotection of this compound on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (Scale)Purpose
This compoundC₁₁H₁₇NO₄227.26227 mg (1.0 mmol)Starting Material
Dichloromethane (DCM), anhydrousCH₂Cl₂84.934.0 mLSolvent
Trifluoroacetic Acid (TFA)CF₃COOH114.024.0 mLDeprotection Reagent
Triisopropylsilane (TIS)C₉H₂₂Si158.360.2 mLScavenger
Cold Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~30 mLPrecipitation of Product Salt
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededNeutralization (for free amine)
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying Agent (for free amine)
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 4.0 mL) to dissolve the starting material.

    • Cool the flask to 0 °C in an ice-water bath.[11] This is a precautionary measure to control any potential exotherm.

  • Deprotection:

    • In a separate vial, prepare the deprotection cocktail by mixing Trifluoroacetic Acid (TFA, 4.0 mL) and Triisopropylsilane (TIS, 0.2 mL).

    • Slowly add the TFA/TIS cocktail to the stirred solution of the starting material at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[12] The evolution of CO₂ gas should be visible.[1]

  • Reaction Monitoring (TLC):

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Prepare a TLC plate by spotting the starting material (dissolved in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture.

    • Elute the plate using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes for the starting material; 10% Methanol in DCM for the product).

    • Visualize the spots using a UV lamp and/or a ninhydrin stain. A successful reaction is indicated by the complete consumption of the starting material spot and the appearance of a new, more polar spot (which will stain positive with ninhydrin) at a lower Rf value.[11]

  • Work-up and Isolation (as TFA Salt):

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[11]

    • To remove residual TFA, add DCM (~5 mL) to the residue and re-concentrate. Repeat this step 2-3 times.[11]

    • Place the flask under high vacuum for at least 1 hour to remove the last traces of volatiles.

    • Dissolve the resulting oily residue in a minimal amount of DCM (~1 mL).

    • Add this solution dropwise to a beaker containing vigorously stirred, cold diethyl ether (~30 mL).

    • The product, (S)-Methyl 2-aminopent-4-ynoate trifluoroacetate, should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

  • Work-up and Isolation (as Free Amine - Optional):

    • Caution: This procedure risks hydrolysis of the methyl ester if not performed carefully and quickly at low temperatures.

    • After removing the bulk of the TFA/DCM on the rotary evaporator (Step 4a), carefully dilute the residue with DCM (~10 mL) and cool to 0 °C.

    • Slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until CO₂ evolution ceases and the aqueous layer is basic (pH ~8).[11]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, which may be an oil.[11]

Experimental Workflow Diagram

Workflow cluster_workflow Experimental Workflow A 1. Dissolve Substrate in DCM at 0 °C B 2. Add TFA/TIS Cocktail A->B C 3. Stir at RT for 1-2h B->C D 4. Monitor by TLC C->D E 5. Reaction Complete? D->E E->C No F 6. Concentrate in vacuo E->F Yes G 7. Precipitate from Cold Diethyl Ether F->G H 8. Filter and Dry Solid G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Boc deprotection experimental workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.[11]2. Insufficient acid stoichiometry.[11]1. Extend the reaction time and continue monitoring by TLC.2. Ensure the correct ratio of TFA to substrate is used (typically a large excess).
Low Yield 1. Product loss during work-up (especially if the salt is soluble).2. Decomposition of product.1. Ensure the ether for precipitation is sufficiently cold and minimize the volume of solvent used to dissolve the residue before precipitation.[11]
Side Product Formation 1. Alkylation by tert-butyl cation.[12][13]2. Ester hydrolysis during basic work-up.1. Ensure an adequate amount of scavenger (TIS) is used.[12]2. If preparing the free amine, perform the basic wash quickly at 0 °C.

Conclusion

The acid-mediated deprotection of this compound is a robust and reliable transformation that provides access to a versatile chiral building block. Success hinges on a clear understanding of the reaction mechanism, the critical role of scavengers in preventing side reactions, and careful execution of the work-up procedure to ensure high purity and yield. By following the detailed protocol and considering the troubleshooting advice provided, researchers can confidently and efficiently perform this essential synthetic step.

References

  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Acidity of Terminal Alkynes. Retrieved from [Link]

  • Allen, A. (n.d.). Acidity of Alkynes: Why Terminal Alkynes are Acidic. Retrieved from [Link]

  • JoVE. (2023). Video: Acidity of 1-Alkynes. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]

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  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453-24459.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14837-14848.
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
  • ChemSynthesis. (2025). methyl 2-amino-2-methyl-4-pentynoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)
  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
  • ACS Publications. (2007). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

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Application Notes and Protocols: Bioorthogonal Labeling of Cells with (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Bio-conjugation and Cellular Imaging Division

Introduction: The Power of Precision in Cellular Labeling

Modern cell biology and drug development demand tools that offer specificity and minimal perturbation to the system under investigation. Bioorthogonal chemistry provides a powerful solution, enabling the labeling of biomolecules in their native environment without interfering with cellular processes.[1][] At the heart of this technology is the "click chemistry" concept, a set of reactions that are rapid, selective, and high-yielding.[3][4][5][6]

This guide focuses on the application of a specific unnatural amino acid, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, for bioorthogonal labeling of cellular proteins. This alkyne-containing amino acid serves as a metabolic handle that, once incorporated into proteins, can be selectively tagged with azide-functionalized probes through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[7][8][9] This approach, often termed Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization, identification, and purification of newly synthesized proteins.[6][8]

This document will provide a comprehensive overview of the principles, detailed protocols, and key considerations for successfully employing this compound in your research.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-glutamate. The key features of its structure are the terminal alkyne group, which serves as the bioorthogonal handle, and the tert-butoxycarbonyl (Boc) protecting group on the amine.

PropertyValue
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol [10]
IUPAC Name methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate[10]
CAS Number 71460-02-1[10]

Note: The Boc protecting group is typically removed by cellular esterases upon incorporation into the cell, revealing the free amine for peptide bond formation.

Principle of the Method: A Two-Step Labeling Strategy

The bioorthogonal labeling strategy using this compound involves two key steps:

  • Metabolic Incorporation: The unnatural amino acid is introduced to the cell culture medium. Cells actively undergoing protein synthesis will incorporate this alkyne-containing amino acid into their newly synthesized proteins in place of its natural counterpart.[11] This step effectively installs a chemical "handle" onto a specific subset of the proteome.

  • Click Chemistry Ligation: Following metabolic labeling, the cells are treated with a probe molecule containing a complementary azide group. This probe can be a fluorophore for imaging, a biotin tag for purification, or any other desired reporter molecule.[4] In the presence of a copper(I) catalyst, a highly specific and stable triazole linkage is formed between the alkyne on the protein and the azide on the probe.[7][8]

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Chemistry Ligation Unnatural_AA This compound Cell Live Cell Unnatural_AA->Cell Incubation Protein Newly Synthesized Protein (with alkyne handle) Cell->Protein Protein Synthesis Labeled_Protein Labeled Protein Protein->Labeled_Protein CuAAC Reaction Azide_Probe Azide-Functionalized Probe (e.g., Fluorophore, Biotin) Azide_Probe->Labeled_Protein

Figure 1: Workflow for bioorthogonal labeling.

Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol outlines the general procedure for incorporating this compound into adherent mammalian cells. Optimization of concentration and incubation time may be required for different cell lines.

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 12-well plate, or chamber slide) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Labeling Medium: Prepare fresh complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 50-100 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for a period of 4 to 24 hours. The optimal incubation time will depend on the rate of protein synthesis in your cell line and the specific proteins of interest.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated unnatural amino acid. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Fixed Cells

This protocol describes the "click" reaction to label the alkyne-modified proteins in fixed cells with an azide-functionalized fluorescent dye for imaging.

Materials:

  • Metabolically labeled and washed cells

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Click Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.5)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[12]

  • PBS

Procedure:

  • Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:

    • Click Reaction Buffer: to final volume

    • Azide-functionalized dye: 1-10 µM final concentration

    • CuSO4: 100 µM final concentration

    • THPTA: 500 µM final concentration[9]

    • Sodium ascorbate: 5 mM final concentration (add last to initiate the reaction)

    • Note: The use of a copper-chelating ligand like THPTA is crucial to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[9][12]

  • Click Reaction: Remove the final PBS wash from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three to five times with PBS.

  • Imaging: The cells are now ready for imaging. Counterstain with a nuclear stain (e.g., DAPI) if desired.

G cluster_0 CuAAC Reaction Mechanism Alkyne Protein-Alkyne Triazole Stable Triazole Linkage Alkyne->Triazole Azide Probe-Azide Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

Figure 2: The CuAAC "click" reaction.

Alternative and Advanced Protocols
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For live-cell imaging applications, the cytotoxicity of the copper catalyst in CuAAC is a significant concern.[13][14] Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative.[1][][15] In SPAAC, a strained cyclooctyne (e.g., DBCO, DIBO) is used instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide without the need for a catalyst.[13][15] To utilize SPAAC, cells would be metabolically labeled with an azide-containing unnatural amino acid, and then reacted with a cyclooctyne-functionalized probe.

Protein Enrichment for Proteomics (BONCAT)

Following metabolic labeling with this compound, the alkyne-tagged proteins can be enriched for subsequent analysis by mass spectrometry. This is typically achieved by performing a CuAAC reaction with an azide-functionalized biotin probe. The biotinylated proteins can then be captured using streptavidin-coated beads.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or no fluorescent signal Inefficient metabolic incorporation of the unnatural amino acid.Optimize the concentration of the unnatural amino acid and the incubation time. Ensure the cell line has a sufficient rate of protein synthesis.
Inefficient click reaction.Ensure the sodium ascorbate solution is freshly prepared. Optimize the concentrations of the click reaction components. Ensure the pH of the reaction buffer is optimal (pH 7-8.5).
Quenching of the fluorophore.This can occur if the degree of labeling is too high.[16] Reduce the concentration of the azide-probe or the incubation time for the click reaction.
High background fluorescence Non-specific binding of the fluorescent probe.Increase the number and duration of the washing steps after the click reaction. Include a blocking step (e.g., with BSA) before the click reaction.
Reagent instability.Use fresh reagents, especially the sodium ascorbate. Store stock solutions properly.[14]
Cell toxicity or morphological changes Cytotoxicity of the unnatural amino acid.Perform a dose-response curve to determine the optimal, non-toxic concentration of the unnatural amino acid.
Cytotoxicity of the copper catalyst (in CuAAC).Minimize the incubation time for the click reaction. Ensure a copper-chelating ligand (e.g., THPTA) is used. For live-cell imaging, consider using SPAAC.[13][14]
Conclusion

The use of this compound in combination with click chemistry provides a robust and versatile platform for the bioorthogonal labeling of newly synthesized proteins in cells. This technique empowers researchers to visualize, identify, and track proteins in a manner that was previously challenging, opening new avenues for understanding complex biological processes and for the development of novel therapeutics. By carefully considering the experimental parameters and potential pitfalls, this powerful tool can be effectively integrated into a wide range of research applications.

References
  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - Creative Biolabs. Available at: [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. Available at: [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Available at: [Link]

  • Click chemistry - Wikipedia. Available at: [Link]

  • Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC - PubMed Central. Available at: [Link]

  • Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC - NIH. Available at: [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Available at: [Link]

  • Click chemistry and its application to proteomics - G-Biosciences. Available at: [Link]

  • CLICK-labeling of cellular metabolites - Jena Bioscience. Available at: [Link]

  • Genetic encoding of unnatural amino acids for labeling proteins. Available at: [Link]

  • Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - MDPI. Available at: [Link]

  • Genetic Encoding of Unnatural Amino Acids for Labeling Proteins. Available at: [Link]

  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins | Chemical Reviews - ACS Publications. Available at: [Link]

  • A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - NIH. Available at: [Link]

  • Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC. Available at: [Link]

  • This compound | C11H17NO4 | CID 11817013 - PubChem. Available at: [Link]

  • This compound. Available at: [Link]

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate - PubChem - NIH. Available at: [Link]

  • Azide- and Alkyne-Derivatised α-Amino Acids | Request PDF - ResearchGate. Available at: [Link]

  • Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC - NIH. Available at: [Link]

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC - NIH. Available at: [Link]

  • Alkyne Containing Amino Acids - Aapptec Peptides. Available at: [Link]

  • A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. Available at: [Link]

  • Azide and Alkyne-Containing Amino Acids - Aapptec Peptides. Available at: [Link]

  • Noncanonical amino acids as doubly bio-orthogonal handles for one-pot preparation of protein multiconjugates - NIH. Available at: [Link]

  • Alkyne-containing Amino Acids - Jena Bioscience. Available at: [Link]

  • Discovery of a pathway for terminal-alkyne amino acid biosynthesis - PubMed - NIH. Available at: [Link]

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Application Notes and Protocols for the Sonogashira Cross-Coupling of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has proven indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.[4][5][6] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under mild conditions, often at room temperature.[1][7]

This guide provides a detailed protocol for the Sonogashira coupling of a chiral, non-natural amino acid derivative, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. Such building blocks are of high value in drug discovery and development, where the introduction of rigid alkynyl moieties can impart desirable conformational constraints and metabolic stability to peptide-based therapeutics.[8] The tert-butoxycarbonyl (Boc) protecting group is crucial for preventing unwanted side reactions at the amino group during the coupling process.[9]

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7][10]

The Palladium Cycle:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a square planar Pd(II) complex.[2]

  • Transmetalation: This is the rate-determining step where the copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.[2]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, typically an amine, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[7] This species is then ready to engage in the transmetalation step with the palladium complex.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction, especially in the presence of oxygen.[1][11][12]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkyne(L2) Transmetalation Ar-Pd(II)-Alkyne(L2)->Pd(0)L2 Reductive Elimination Ar-Alkyne Ar-Alkyne Ar-Pd(II)-Alkyne(L2)->Ar-Alkyne Product R-C≡CH R-C≡CH Cu-C≡C-R Cu-C≡C-R R-C≡CH->Cu-C≡C-R Base, Cu(I)X Cu(I)X Cu(I)X Cu-C≡C-R->Ar-Pd(II)-X(L2) To Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol details a representative Sonogashira coupling reaction. Researchers should consider this a starting point, as optimization may be required for different aryl halides.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound227.26227 mg1.01.0 eq
4-Iodoanisole234.04281 mg1.21.2 eq
Pd(PPh₃)₂Cl₂701.9035.1 mg0.055 mol%
Copper(I) Iodide (CuI)190.4519.0 mg0.1010 mol%
Triethylamine (TEA)101.190.42 mL3.03.0 eq
Tetrahydrofuran (THF), anhydrous-10 mL--

Safety Precautions:

  • Palladium catalysts and copper iodide are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid.

  • Anhydrous solvents are reactive with water. Handle under an inert atmosphere.

  • The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.[11]

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol), 4-iodoanisole (281 mg, 1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (19.0 mg, 0.10 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizing the Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants & Catalysts in Schlenk Flask B Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Anhydrous Solvent (THF) & Base (TEA) B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite E->F Reaction Complete G Aqueous Wash (NH4Cl, Brine) F->G H Dry & Concentrate G->H I Flash Column Chromatography H->I Final Product Final Product I->Final Product

Caption: General workflow for the Sonogashira coupling experiment.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No or low product yield Inactive catalystUse a fresh batch of palladium catalyst. Pd(0) sources can be air-sensitive.[11]
Poor quality reagentsEnsure starting materials are pure and the solvent is anhydrous.[11]
Insufficient degassingThoroughly degas the solvent and reaction mixture to prevent catalyst oxidation and Glaser coupling.[12]
Formation of black precipitate (Palladium black) Catalyst decompositionThis can be promoted by certain solvents or impurities. Ensure high-purity reagents and consider alternative solvents like DMF or toluene.[11][13]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygenRigorously exclude oxygen from the reaction.[12]
High copper concentrationConsider a copper-free protocol or reduce the amount of copper co-catalyst.[1][11]
Reaction stalls with aryl bromides or chlorides Lower reactivity of the halideAryl iodides are the most reactive (I > Br > Cl).[11] For less reactive halides, heating may be required, and a different ligand (e.g., a bulky phosphine) or catalyst system might be necessary.[14]

Conclusion

The Sonogashira cross-coupling reaction is a robust and versatile tool for the synthesis of complex molecules containing the valuable alkynyl functional group. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can successfully employ this reaction to synthesize novel amino acid derivatives like the one described, paving the way for advancements in drug discovery and materials science. Careful attention to reagent quality, reaction setup, and inert atmosphere techniques are critical for achieving high yields and minimizing side products.

References

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  • PMC. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

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  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

  • NIH PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

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The Strategic Integration of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in the Synthesis of Advanced Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Precision in Oncology with Peptide-Drug Conjugates

Peptide-drug conjugates (PDCs) are at the forefront of targeted cancer therapy, offering a sophisticated approach to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] This innovative therapeutic modality combines the high specificity of peptides for tumor-associated receptors with the cell-killing power of small-molecule drugs. The efficacy of PDCs is critically dependent on the strategic design of its three core components: the targeting peptide, the cytotoxic payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the stability, solubility, and release characteristics of the conjugate.

This application note provides a comprehensive guide to the use of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a non-canonical amino acid, as a key building block for the synthesis of PDCs. Its terminal alkyne functionality serves as a versatile handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the precise and stable conjugation of azide-modified drug molecules to the peptide backbone.[1] We will delve into the underlying principles, provide detailed experimental protocols, and discuss the critical considerations for the successful synthesis and characterization of PDCs utilizing this powerful chemical tool.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this key building block is essential for its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₄[2]
Molecular Weight 227.26 g/mol [2]
Appearance White to off-white solidVendor Information
Solubility Soluble in organic solvents such as DMF, DCM, and MeOHGeneral knowledge
Storage 2-8°C, sealed, dry[3]

Workflow for Peptide-Drug Conjugate Synthesis

The synthesis of a PDC using this compound involves a multi-step process that begins with the solid-phase synthesis of the alkyne-modified peptide, followed by the solution-phase conjugation of the cytotoxic drug, and concludes with purification and characterization of the final conjugate.

PDC_Synthesis_Workflow cluster_Peptide_Synthesis Peptide Synthesis cluster_Conjugation_Purification Conjugation & Purification SPPS Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Modified Peptide Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification1 Purification of Alkyne-Modified Peptide (RP-HPLC) Cleavage->Purification1 CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purification1->CuAAC  Drug-Azide Purification2 Purification of Peptide-Drug Conjugate (RP-HPLC) CuAAC->Purification2 Characterization Characterization (Mass Spectrometry, NMR) Purification2->Characterization

Figure 1: A generalized workflow for the synthesis of peptide-drug conjugates.

Part 1: Solid-Phase Synthesis of Alkyne-Modified Peptides

The incorporation of this compound into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Boc/Bzl protection strategy.[4]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide

This protocol outlines the manual synthesis of a model alkyne-modified peptide on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

  • MBHA resin

  • This compound

  • Other Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if using a hybrid strategy)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol)[5]

  • Dry ice and acetone or liquid nitrogen

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the MBHA resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF. The reaction progress can be monitored using the Kaiser test.

  • Boc Deprotection:

    • Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[6]

    • Neutralize the resulting trifluoroacetate salt with a solution of 5% DIEA in DMF.

  • Chain Elongation:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

    • For the incorporation of this compound, use a 3-fold excess of the amino acid, DIC, and HOBt in DMF. Allow the coupling reaction to proceed for at least 2 hours.

  • Final Boc Deprotection:

    • Perform a final Boc deprotection as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.[5]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and selective method for conjugating the alkyne-modified peptide with an azide-functionalized drug molecule.[1] The reaction proceeds under mild, aqueous conditions and is tolerant of a wide range of functional groups.

Mechanism of CuAAC

CuAAC_Mechanism Reactants Peptide-Alkyne + Drug-Azide Complexation Copper-Acetylide Formation Reactants->Complexation + Cu(I) Copper_I Cu(I) Catalyst Copper_I->Complexation Cycloaddition [3+2] Cycloaddition Complexation->Cycloaddition + Drug-N₃ Product Peptide-Triazole-Drug Conjugate Cycloaddition->Product

Figure 2: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: CuAAC Conjugation of Alkyne-Modified Peptide with an Azide-Functionalized Drug

This protocol provides a general procedure for the solution-phase CuAAC reaction.

Materials:

  • Purified alkyne-modified peptide

  • Azide-functionalized drug molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Degassed phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethyl sulfoxide (DMSO) or other co-solvent if needed for drug solubility

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-modified peptide, azide-functionalized drug, CuSO₄, sodium ascorbate, and THPTA in appropriate solvents.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified peptide and a slight excess (1.2-1.5 equivalents) of the azide-functionalized drug in the degassed buffer.

    • Add the THPTA ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed by freshly prepared sodium ascorbate. The final concentrations are typically in the range of 1-5 mM for the reactants, 0.1-1 mM for CuSO₄, and 1-5 mM for sodium ascorbate.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS to track the formation of the desired conjugate and the disappearance of the starting materials.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by the addition of a chelating agent such as EDTA to remove the copper catalyst.

Part 3: Purification and Characterization of the Peptide-Drug Conjugate

Purification of the PDC is crucial to remove unreacted starting materials, excess reagents, and any byproducts. Characterization is then performed to confirm the identity, purity, and integrity of the final product.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for purifying peptide-drug conjugates.[7]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Acidify the crude reaction mixture with a small amount of TFA and filter through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the PDC using a linear gradient of Solvent B. The optimal gradient will depend on the hydrophobicity of the conjugate.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone and a wavelength specific to the drug molecule if it has a chromophore).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the desired PDC.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final PDC as a fluffy white powder.

Characterization Techniques
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final PDC, verifying the successful conjugation of the drug to the peptide.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate, including the formation of the triazole ring.[8]

Safety and Handling

  • Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place at 2-8°C.[3]

Conclusion: A Versatile Tool for Advanced Drug Development

This compound is a valuable and versatile building block for the synthesis of peptide-drug conjugates. Its terminal alkyne functionality provides a reliable handle for the highly efficient and bioorthogonal CuAAC reaction, enabling the precise and site-specific conjugation of a wide variety of drug molecules to peptides. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully incorporate this powerful tool into their PDC development pipelines, ultimately contributing to the creation of more effective and targeted cancer therapies.

References

  • This compound. PubChem. ([Link])

  • Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH. ([Link])

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. ([Link])

  • Viewing a reaction path diagram — Cantera 3.2.0 documentation. Cantera. ([Link])

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. ([Link])

  • High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. PMC. ([Link])

  • (PDF) Peptide Conjugation via CuAAC 'Click' Chemistry. ResearchGate. ([Link])

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM. ([Link])

  • Click Chemistry in Peptide-Based Drug Design. PMC - NIH. ([Link])

  • Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. PubMed. ([Link])

  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem - NIH. ([Link])

  • Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. ([Link])

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. ([Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. ([Link])

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. LinkedIn. ([Link])

  • Antibody Drug Conjugate characterization by HRMS at intact, subunit & peptide levels. Sciex. ([Link])

  • Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. MySkinRecipes. ([Link])

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PMC - NIH. ([Link])

  • Graphviz Examples and Tutorial. Sketchviz. ([Link])

  • Guide to Flowcharts in Graphviz. Sketchviz. ([Link])

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. ([Link])

  • Graphviz. ([Link])

  • Solid-phase peptide synthesis. Royal Society of Chemistry. ([Link])

  • Graphviz and dot: Generating Diagrams with Code. YouTube. ([Link])

  • Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation | Request PDF. ResearchGate. ([Link])

  • Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. ([Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. ([Link])

  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. ([Link])

  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - PubMed Central. ([Link])

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. ([Link])

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. YouTube. ([Link])

  • A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. NIH. ([Link])

  • HPLC Analysis and Purification of Peptides. PMC - PubMed Central. ([Link])

  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. ([Link])

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a key building block in modern synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in reactions involving this versatile reagent.

Introduction

This compound, also known as Boc-L-propargylglycine methyl ester, is a valuable chiral intermediate. Its structure incorporates a protected amino group, a methyl ester, and a terminal alkyne, making it highly useful for peptide synthesis, click chemistry, and the introduction of alkynyl moieties into complex molecules.[1][2] However, the reactivity of these functional groups can also present challenges, leading to side reactions and lower than expected yields. This guide provides a structured approach to troubleshooting these issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns are related to the lability of the Boc protecting group under acidic conditions and the potential for the terminal alkyne to undergo undesired reactions. The Boc group can be prematurely cleaved by strong acids, leading to unprotected amine intermediates that can participate in side reactions.[3][4] While generally stable, the terminal alkyne can be sensitive to certain metals and strong bases, which can lead to dimerization or other transformations. For long-term storage, it is advisable to keep the compound at 4°C.

Q2: My starting material appears impure upon arrival. What are the common impurities and how can I purify it?

A2: Common impurities can include residual solvents from the synthesis, di-tert-butyl dicarbonate (Boc₂O), or byproducts from the protection step. Purification can typically be achieved through flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q3: What are the most common reactions where low yields of this compound are reported?

A3: Low yields are frequently reported in two main classes of reactions:

  • Sonogashira Couplings: Due to the sensitivity of the catalyst and potential for alkyne homocoupling.[5][6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Catalyst poisoning, poor solubility of reagents, and improper reaction conditions can all contribute to lower yields.[7][8]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides in-depth, cause-and-effect troubleshooting for common synthetic transformations involving this compound.

Guide 1: Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5] However, achieving high yields requires careful control of reaction parameters.

Issue: Low to no formation of the desired coupled product.

Troubleshooting Workflow: Sonogashira Coupling

start Low Yield in Sonogashira Coupling catalyst Catalyst Inactivation start->catalyst reagents Reagent Quality/Stoichiometry start->reagents conditions Suboptimal Reaction Conditions start->conditions workup Product Loss During Workup start->workup sol_catalyst1 sol_catalyst1 catalyst->sol_catalyst1 Degassed Solvents? sol_reagents1 sol_reagents1 reagents->sol_reagents1 Purity of Alkyne? sol_conditions1 sol_conditions1 conditions->sol_conditions1 Temperature? sol_workup1 sol_workup1 workup->sol_workup1 Aqueous Workup pH? sol_catalyst2 sol_catalyst2 sol_catalyst1->sol_catalyst2 Yes action_catalyst1 Action: Degas solvents thoroughly (Ar sparging, freeze-pump-thaw). sol_catalyst1->action_catalyst1 No sol_catalyst3 sol_catalyst3 sol_catalyst2->sol_catalyst3 Fresh Catalyst? sol_catalyst4 sol_catalyst4 sol_catalyst3->sol_catalyst4 Yes action_catalyst2 Action: Use fresh Pd and Cu catalysts. sol_catalyst3->action_catalyst2 No action_catalyst3 action_catalyst3 sol_catalyst4->action_catalyst3 Consider copper-free conditions if homocoupling is an issue. sol_reagents2 sol_reagents2 sol_reagents1->sol_reagents2 Yes action_reagents1 Action: Purify this compound by column chromatography. sol_reagents1->action_reagents1 No sol_reagents3 sol_reagents3 sol_reagents2->sol_reagents3 Base Stoichiometry? action_reagents2 action_reagents2 sol_reagents3->action_reagents2 Correct action_reagents3 Action: Use at least 2 eq. of a suitable base (e.g., Et3N, DIPEA). sol_reagents3->action_reagents3 Incorrect action_conditions1 Action: Gradually increase temperature (e.g., from RT to 40-60 °C). sol_conditions1->action_conditions1 Too Low sol_conditions2 sol_conditions2 sol_conditions1->sol_conditions2 Appropriate sol_conditions3 sol_conditions3 sol_conditions2->sol_conditions3 Solvent Choice? action_conditions2 action_conditions2 sol_conditions3->action_conditions2 Consider solvent polarity. Try THF, DMF, or acetonitrile. action_workup1 Action: Maintain neutral or slightly basic pH to prevent Boc deprotection. sol_workup1->action_workup1 Acidic sol_workup2 sol_workup2 sol_workup1->sol_workup2 Neutral/Basic

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

Detailed Protocols & Explanations

  • Catalyst Deactivation: The palladium and copper catalysts are sensitive to oxygen.

    • Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) and promote the homocoupling of the alkyne (Glaser coupling).

  • Reagent Quality: The purity of all reactants is crucial.

    • Causality: Impurities in the alkyne or aryl halide can interfere with the catalytic cycle. The choice and amount of base are also critical; it neutralizes the HX produced and helps in the deprotonation of the alkyne.

    • Protocol: Purify starting materials if necessary. Use a suitable amine base like triethylamine or diisopropylethylamine in at least stoichiometric amounts (typically 2-3 equivalents).

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Causality: While many Sonogashira reactions proceed at room temperature, some less reactive aryl halides may require heating. The solvent must be able to dissolve all components of the reaction.

    • Protocol: If the reaction is sluggish at room temperature, try gently heating to 40-60 °C. Common solvents include THF, DMF, and acetonitrile.

Quantitative Data Summary: Sonogashira Coupling

ParameterRecommendationRationale
Pd Catalyst Loading1-5 mol%Balances reaction rate and cost.
Cu(I) Co-catalyst Loading2-10 mol%Facilitates the formation of the copper acetylide.
BaseEt₃N, DIPEAShould be non-nucleophilic and sufficiently basic.
SolventTHF, DMF, MeCNShould provide good solubility for all reactants.
Temperature25-60 °CSubstrate dependent; start at room temperature.
Guide 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of "click chemistry," valued for its high efficiency and functional group tolerance.[7][8] However, challenges can still arise.

Issue: Incomplete conversion to the triazole product.

Troubleshooting Workflow: CuAAC Reaction

start Low Yield in CuAAC catalyst Copper Source/Ligand Issues start->catalyst reagents Reagent Solubility/Purity start->reagents conditions Reaction Environment start->conditions sol_catalyst1 sol_catalyst1 catalyst->sol_catalyst1 Cu(I) Source? sol_reagents1 sol_reagents1 reagents->sol_reagents1 Solubility of Azide? sol_conditions1 sol_conditions1 conditions->sol_conditions1 Atmosphere? action_catalyst1 Action: Ensure sufficient reducing agent (e.g., sodium ascorbate) is present. sol_catalyst1->action_catalyst1 In situ reduction of Cu(II) sol_catalyst2 sol_catalyst2 sol_catalyst1->sol_catalyst2 Direct Cu(I) salt action_catalyst2 action_catalyst2 sol_catalyst2->action_catalyst2 Action: Use a stabilizing ligand like TBTA to prevent disproportionation and oxidation. action_reagents1 Action: Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O). sol_reagents1->action_reagents1 Poor sol_reagents2 sol_reagents2 sol_reagents1->sol_reagents2 Good sol_reagents3 sol_reagents3 sol_reagents2->sol_reagents3 Purity of Reagents? action_reagents2 Action: Verify purity of both alkyne and azide starting materials. sol_reagents3->action_reagents2 Questionable action_conditions1 Action: While often tolerant to air, degassing can improve reproducibility by preventing Cu(I) oxidation. sol_conditions1->action_conditions1 Aerobic sol_conditions2 sol_conditions2 sol_conditions1->sol_conditions2 Inert

Caption: Troubleshooting Decision Tree for CuAAC Reactions.

Detailed Protocols & Explanations

  • Copper Catalyst System: The active catalyst is Cu(I).

    • Causality: Cu(I) can be readily oxidized to the inactive Cu(II) state. If starting with a Cu(II) salt (like CuSO₄), a reducing agent is necessary to generate the active catalyst in situ. Ligands can stabilize the Cu(I) oxidation state.

    • Protocol: A common system is CuSO₄ with sodium ascorbate. Alternatively, use a Cu(I) salt like CuI or [Cu(CH₃CN)₄]PF₆, often with a stabilizing ligand such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).[7]

  • Reagent Solubility: Both the alkyne and the azide must be soluble in the reaction medium.

    • Causality: Poor solubility leads to a heterogeneous reaction mixture and slow reaction rates.

    • Protocol: A mixture of t-butanol and water is a common and effective solvent system. For particularly insoluble substrates, DMSO can be used as a co-solvent.

  • Reaction Environment: While robust, excluding oxygen can be beneficial.

    • Causality: Oxygen can slowly oxidize the Cu(I) catalyst, leading to a decrease in the reaction rate over time.

    • Protocol: For slow reactions or when using very low catalyst loadings, degassing the solvent and running the reaction under an inert atmosphere (nitrogen or argon) is recommended.

Quantitative Data Summary: CuAAC Reaction

ParameterRecommendationRationale
Copper SourceCuSO₄/Sodium Ascorbate or CuIIn situ generation of Cu(I) or direct use of a Cu(I) salt.
Catalyst Loading1-5 mol%Typically sufficient for high conversion.
Ligand (optional)TBTAStabilizes the Cu(I) catalyst.
Solventt-BuOH/H₂O, DMSOEnsures solubility of a wide range of substrates.
Temperature25 °CMost reactions proceed readily at room temperature.

Part 3: Boc-Deprotection Challenges

A common subsequent step is the removal of the Boc protecting group to liberate the free amine.

Issue: Low yield of the deprotected amine or formation of side products.

  • Causality: The standard method for Boc deprotection uses strong acids like trifluoroacetic acid (TFA).[3][4] This can be problematic if other acid-sensitive functional groups are present in the molecule. The reactive tert-butyl cation generated during deprotection can also lead to alkylation of nucleophilic residues.[9]

  • Troubleshooting & Protocol:

    • Milder Acidic Conditions: Instead of neat TFA, try a solution of 20-50% TFA in a solvent like dichloromethane (DCM). For very sensitive substrates, 4M HCl in dioxane is a common alternative.[10]

    • Use of Scavengers: To prevent side reactions from the tert-butyl cation, include scavengers in the deprotection cocktail. Common scavengers include triisopropylsilane (TIS) or water.

    • Reaction Monitoring: Monitor the deprotection reaction closely by TLC or LC-MS to avoid over-exposure to the acidic conditions.

    • Workup: After deprotection, it is crucial to thoroughly remove the acid. This can be done by co-evaporation with a non-polar solvent like toluene or by performing a basic wash, provided the product is stable to base.

References

  • This compound. [Link]

  • Vong, K. K. H., Maeda, S., & Tanaka, K. (2016). Propargyl-Assisted Selective Amidation Applied in C-terminal Glycine Peptide Conjugation. Chemistry–A European Journal. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • MySkinRecipes. (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Google Patents. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Organic Syntheses. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • PubMed. Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. [Link]

  • ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

  • Catalysis Science & Technology. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

  • National Institutes of Health. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]

  • Organic Syntheses. L-Proline. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of coupling reactions involving (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient coupling outcomes. The focus of this guide will be on the Sonogashira cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes, such as this compound, and aryl or vinyl halides.[1][2][3]

I. Understanding the Sonogashira Coupling Reaction

The Sonogashira coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is highly valued in organic synthesis for its mild reaction conditions and tolerance of a wide range of functional groups, making it particularly suitable for complex molecule synthesis.[1][2][3]

Catalytic Cycles

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: This cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][4]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2][4] This intermediate is crucial for the transmetalation step in the palladium cycle.[5]

Below is a simplified diagram illustrating the key steps in the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)-X      L2 Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Cu-C≡C-R' Pd(II)Acetylide R-Pd(II)-C≡CR'         L2 Transmetalation->Pd(II)Acetylide Reductive_Elimination Reductive Elimination Pd(II)Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡C-R' Reductive_Elimination->Product Alkyne H-C≡C-R' Base_Deprotonation Base Deprotonation Alkyne->Base_Deprotonation Base Copper_Acetylide Cu-C≡C-R' Base_Deprotonation->Copper_Acetylide + Cu(I) Copper_Acetylide->Transmetalation Cu(I) Cu(I) Sonogashira_Workflow start Start: Prepare Glassware reagents Add Aryl Halide, Pd Catalyst, and CuI to a dry Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert add_reagents Add degassed solvent, This compound, and base via syringe inert->add_reagents reaction Stir at specified temperature add_reagents->reaction monitor Monitor reaction progress by TLC reaction->monitor quench Quench the reaction (e.g., with aq. NH4Cl) monitor->quench Reaction Complete workup Perform aqueous workup and extract with organic solvent quench->workup purify Purify the crude product (e.g., column chromatography) workup->purify end End: Characterize Product purify->end

Sources

Technical Support Center: Purification of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate and its derivatives. These chiral building blocks are crucial in medicinal chemistry and drug development, particularly for introducing alkyne handles for "click chemistry" applications.[1] Achieving high purity is paramount for the success of subsequent synthetic steps and the biological relevance of the final compounds.

This guide provides practical, field-tested advice in a question-and-answer format to address specific challenges you may encounter during purification. We will delve into the causality behind experimental choices, ensuring you can adapt these strategies to your unique derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A: The impurity profile largely depends on your synthetic route, but several common culprits arise from the two main steps: Boc protection and esterification.

  • From Boc Protection:

    • Unreacted Starting Material: The parent amino acid, (S)-2-aminopent-4-ynoic acid.

    • Over-reaction Products: In the presence of a catalyst like DMAP and excess Boc-anhydride (Boc₂O), you might see N,O-bis-Boc products if other nucleophilic groups are present.[]

    • Side-products of Boc₂O: Residual tert-butanol and other carbonate species.

  • From Esterification (e.g., using SOCl₂ in MeOH):

    • Unreacted N-Boc Amino Acid: The starting material for the esterification step.

    • Byproducts from Reagents: Residual acids or bases used in the reaction.

  • Process-Related Impurities:

    • Racemized Product (the R-enantiomer): This is a critical impurity. Racemization can occur if the reaction conditions are too harsh, particularly the use of strong bases or excessive heat.[3]

    • Residual Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), etc., which can be difficult to remove if the product is an oil.

Q2: My crude product is a thick oil. Is flash chromatography or crystallization the better initial purification strategy?

A: For an oily product, flash column chromatography is almost always the preferred initial strategy. Crystallization requires a solid material, and inducing crystallization from a crude oil can be challenging due to impurities that inhibit lattice formation.[]

  • Flash Chromatography is highly effective for separating compounds with different polarities, such as your desired product from less polar impurities (e.g., unreacted Boc₂O) and more polar impurities (e.g., the starting amino acid).[5]

  • Crystallization or trituration can be an excellent second step after chromatography to achieve the highest purity and potentially isolate a stable, solid final product.

Q3: What analytical techniques are essential for confirming the purity of my final product?

A: A combination of techniques is necessary for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure, identifies characteristic peaks for the Boc group, methyl ester, and the terminal alkyne. It is also excellent for detecting residual solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of your compound and an initial assessment of purity by UV absorbance.

  • Chiral HPLC (High-Performance Liquid Chromatography): This is non-negotiable for determining the enantiomeric purity (or enantiomeric excess, e.e.). It separates the desired (S)-enantiomer from any contaminating (R)-enantiomer.[6][7] Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups: the N-H stretch of the carbamate, the C=O stretches of the ester and carbamate, and the characteristic C≡C-H stretch of the terminal alkyne.

Purification Workflow & Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the purification process.

General Purification Workflow

The following diagram outlines a typical decision-making process for purifying your target compound.

G cluster_start Synthesis & Work-up cluster_analysis1 Initial Analysis cluster_decision Primary Purification Strategy cluster_purification Execution cluster_analysis2 Final Purity Assessment cluster_end Outcome Crude Crude Product (Oil or Solid) TLC_NMR Analyze by TLC & ¹H NMR Crude->TLC_NMR Decision1 Is it an oil or a complex mixture? TLC_NMR->Decision1 Chrom Flash Column Chromatography Decision1->Chrom Yes Cryst Recrystallization or Trituration Decision1->Cryst No (Solid, few impurities) Final_Analysis Analyze Fractions/ Crystals (NMR, LC-MS) Chrom->Final_Analysis Cryst->Final_Analysis Chiral_HPLC Confirm Enantiomeric Purity (Chiral HPLC) Final_Analysis->Chiral_HPLC Pure_Product Pure Product (>98% chemical, >99% e.e.) Chiral_HPLC->Pure_Product

Caption: General purification workflow for amino acid derivatives.

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
My final product is a persistent, thick oil that I cannot solidify. 1. Residual Solvents: High-boiling point solvents (like DMF or DMSO) or even lower-boiling ones (DCM, EtOAc) are trapped. 2. Impurities: The presence of even small amounts of other oily impurities can disrupt the crystal lattice formation.1. High-Vacuum Drying: Dry the sample under high vacuum (<1 mmHg) for an extended period (12-24h), possibly with gentle heating (30-40°C) if the compound is stable. 2. Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes, pentane, or diethyl ether). Stir vigorously. The product should precipitate as a solid or powder. Decant the solvent and repeat. 3. Re-purify: If trituration fails, re-purify via flash chromatography using a shallow gradient.
After flash chromatography, my yield is very low. 1. Compound is too Polar: The compound may be sticking irreversibly to the silica gel. 2. Decomposition on Silica: Silica gel is acidic and can sometimes cause degradation of sensitive compounds, such as cleaving the Boc group.[9] 3. Incorrect Fraction Collection: The product may have eluted earlier or later than expected.1. Solvent System Optimization: Use a more polar eluent system (e.g., switch from Hex/EtOAc to DCM/MeOH). Adding 0.5-1% triethylamine (NEt₃) to the eluent can help prevent streaking and improve recovery of amine-containing compounds. 2. Use Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. 3. Silica Gel Plug: For a quick purification, pass the crude material through a short plug of silica gel with a moderately polar solvent system to remove baseline impurities.[10]
My ¹H NMR looks clean, but Chiral HPLC shows significant enantiomeric impurity (>2% of the wrong enantiomer). Racemization: The chiral center may have been compromised during synthesis. This can happen during: • Boc-protection if a strong base was used. • Esterification if conditions were too harsh (e.g., prolonged heating). • Any step involving base-mediated proton abstraction at the α-carbon.[3]This is a synthetic issue, not purely a purification one, but purification can be a remedy. 1. Preparative Chiral HPLC: This is the most direct way to separate enantiomers, but it can be expensive and time-consuming for large quantities. 2. Diastereomeric Salt Crystallization: If the methyl ester can be hydrolyzed back to the carboxylic acid, you can form a salt with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.[] 3. Optimize Synthesis: Revisit the synthetic protocol. Use milder bases (e.g., NaHCO₃, N-methylmorpholine) and avoid high temperatures.
TLC shows multiple spots that are very close together (low ΔRf). 1. Closely Related Impurities: These could be byproducts from the reaction that have very similar polarity to your product. 2. Diastereomers: If another chiral center is present in the molecule.1. Optimize Chromatography Conditions: Use a long column with a very shallow solvent gradient. 2. Change Solvent System: Switch the solvent classes. For example, if Hexanes/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone. Different solvent interactions can improve separation. 3. Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC may be required.[11]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying your compound on silica gel.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% EtOAc in Hexanes).

    • The ideal solvent system will give your product an Rf value of 0.25 - 0.35 . This ensures good separation and a reasonable elution time.

  • Column Packing:

    • Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2x the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (gradient elution) as needed to move your compound down the column.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

Protocol 2: Recrystallization from a Two-Solvent System

This is useful if you have a solid product post-chromatography that you wish to purify further.

  • Solvent Selection:

    • Find a "good" solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., Ethyl Acetate, Isopropanol, Acetone).[12]

    • Find a "bad" solvent in which your compound is poorly soluble even when hot (e.g., Hexanes, Pentane, Water).[13] The two solvents must be miscible.

  • Procedure:

    • Place the solid crude product in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (this is the saturation point).

    • If it becomes too cloudy, add a drop or two of the hot "good" solvent to clarify it.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "bad" solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of your final product.

  • Sample Preparation:

    • Prepare a stock solution of your purified compound at approximately 1 mg/mL in a suitable mobile phase solvent (e.g., a mixture of Hexane/Isopropanol or pure Methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is a common starting point. Examples include columns with amylose or cellulose derivatives.[6][8]

    • Mobile Phase: Isocratic elution is often used. A typical mobile phase is a mixture of Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A common starting point is 90:10 Hexane:IPA. Sometimes, a small amount of an additive like trifluoroacetic acid (TFA, 0.1%) is needed to improve peak shape.[6]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm for the carbamate).

  • Analysis:

    • Inject a small volume (5-10 µL) of your sample.

    • Ideally, you will see two separated peaks, one for the (S)-enantiomer and one for the (R)-enantiomer.

    • The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting a failed purification attempt.

G cluster_start Problem Identification cluster_analysis Diagnosis cluster_solution Corrective Action Start Purification Attempt Yields Impure Product Check_NMR Does NMR show residual solvent? Start->Check_NMR Check_TLC Does TLC show multiple spots? Check_NMR->Check_TLC No Action_Vacuum Dry under high vacuum Check_NMR->Action_Vacuum Yes Check_Chiral Is Chiral HPLC showing >1 peak? Check_TLC->Check_Chiral No (Single Spot) Action_Chrom Re-run chromatography with shallow gradient or different solvent system Check_TLC->Action_Chrom Yes (Poor Separation) Action_Cryst Attempt trituration or recrystallization Check_Chiral->Action_Cryst No (Chemically impure) Action_Prep Consider preparative chiral HPLC Check_Chiral->Action_Prep Yes Action_Chrom->Action_Cryst If still impure Action_Synth Re-evaluate synthetic conditions for racemization Action_Prep->Action_Synth (For future batches)

Caption: Troubleshooting decision tree for impure product recovery.

References

  • Ali, I., et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4). Available at: [Link]

  • Kubik, S., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(21), 5173. Available at: [Link]

  • Usha, G., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-204. Available at: [Link]

  • Wang, B., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 71(38), 6935-6941. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • ResearchGate. (2014). How can I recrystallize an amino acid derivative?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Abuaf, M., & Mastai, Y. (2021). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega, 6(15), 10335-10342. Available at: [Link]

  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1754-1759. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • D'Anna, F., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6599. Available at: [Link]

  • ResearchGate. (2021). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

  • Google Patents. (1992). Method for crystallization of amino acids.
  • Zhou, B., et al. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp3)−H Insertion. Angewandte Chemie International Edition, 62(23), e202302831. Available at: [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, [1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-2-oxoethyl]-, phenylmethyl ester, (S)-. Retrieved from [Link]

  • Google Patents. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

  • Peter, A., & Fumes, B. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4284. Available at: [Link]

  • ChemistryViews. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. Retrieved from [Link]

  • Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. Retrieved from [Link]

Sources

stability of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate (Product No. CS-M2BAP4Y). This guide is designed for researchers, chemists, and drug development professionals to ensure the successful storage, handling, and application of this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability in various solvents.

Introduction: A Molecule of Three Parts

This compound is a chiral amino acid derivative containing three key functional groups: a terminal alkyne, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amine.[1] Its utility in peptide synthesis and medicinal chemistry, particularly for introducing an alkyne handle for "click" chemistry, is significant.[2][3] However, the reactivity of these functional groups also dictates its stability profile. Understanding the potential degradation pathways is critical for preventing yield loss and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three main points of instability correspond to the functional groups:

  • Acid-Labile Boc Group: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions, exposing the primary amine.[4][5] This is the most common and rapid degradation pathway.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or, more commonly, basic conditions.

  • Terminal Alkyne Reactivity: While relatively stable, the terminal alkyne is a high-energy functional group. It can undergo dimerization, hydration, or other transformations, especially in the presence of transition metal contaminants (e.g., Cu, Pd).

Q2: What are the recommended long-term storage conditions?

A2: For long-term storage, the compound should be kept as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.[6][7] It should be protected from light and moisture to prevent degradation. For solutions, it is not recommended to store them for extended periods. If temporary storage of a solution is necessary, use a dry, aprotic solvent and store at -20°C for no more than a few days.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: Caution is advised. While methanol may be used for short-term procedures like dissolving for NMR or HPLC analysis, prolonged exposure, especially at elevated temperatures, can lead to transesterification or solvolysis. Methanol can also facilitate the thermal deprotection of the Boc group, albeit at high temperatures (e.g., >150°C).[4] For reactions where the compound is a starting material, it is best to use anhydrous aprotic solvents unless the protic solvent is a required reagent.

Q4: I see a new peak in my HPLC analysis after leaving the compound in a chlorinated solvent like dichloromethane (DCM). What is it?

A4: Dichloromethane can contain trace amounts of hydrochloric acid (HCl), which can form over time from decomposition, especially with exposure to light and air. This trace acid is often sufficient to slowly cleave the Boc group. The new, more polar peak is likely the free amine, (S)-Methyl 2-aminopent-4-ynoate HCl salt. Traditional Boc deprotection methods frequently use trifluoroacetic acid (TFA) in DCM or HCl in dioxane, highlighting the sensitivity of the Boc group to acid in these solvents.[8]

Q5: Is the terminal alkyne stable to typical purification conditions like silica gel chromatography?

A5: Generally, yes. The terminal alkyne is stable to silica gel chromatography. However, it is crucial to use high-purity solvents for your eluent system. Acidic or basic impurities in the solvent or on the silica gel itself can promote the degradation pathways mentioned in A1. It is good practice to use a neutral grade of silica gel and freshly distilled or high-purity solvents.

Troubleshooting Guide

This section addresses specific experimental issues and provides logical steps for resolution.

Issue 1: Low yield in a subsequent reaction; purity of starting material is suspect.
  • Symptom: A coupling reaction (e.g., Sonogashira, peptide coupling after ester hydrolysis) gives a lower-than-expected yield. You suspect the starting material has degraded.

  • Potential Cause: The most likely culprit is partial deprotection of the Boc group or hydrolysis of the methyl ester during storage or handling.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting low reaction yields.

  • Corrective Actions:

    • Purity Check: Immediately assess the purity of your stock of this compound using HPLC or ¹H NMR. Look for the appearance of new signals, such as a broad singlet for an NH₃⁺ group or the disappearance of the Boc group's t-butyl signal (~1.4 ppm).

    • LC-MS Analysis: Use LC-MS to identify the mass of the impurity. The free amine will have a mass of M-100, and the carboxylic acid will have a mass of M-14 relative to the parent compound.

    • Solvent Check: Review the solvents used to handle the compound. Ensure they are anhydrous and free from acidic or basic contaminants. Consider using fresh bottles of high-purity solvents.

Issue 2: Inconsistent results in "Click" (CuAAC) reactions.
  • Symptom: You are using the compound to attach to an azide-containing molecule via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, but the results are inconsistent or the reaction fails.

  • Potential Cause: The issue could be with the compound's stability or interference with the catalytic cycle.

    • Cause A: The terminal alkyne has degraded.

    • Cause B: The free amine, resulting from accidental Boc-deprotection, is coordinating to the copper catalyst, inhibiting the reaction.

  • Troubleshooting Workflow:

    Caption: Troubleshooting inconsistent CuAAC "click" reactions.

  • Corrective Actions:

    • Confirm Purity: As with Issue 1, confirm the purity of the alkyne component immediately before use.

    • Protect the Amine: If you suspect partial deprotection is unavoidable, ensure your reaction protocol is robust. However, the best practice is to start with pure material.

    • Review Catalyst System: Ensure your copper source is active and that the reaction is performed under anaerobic conditions to prevent oxidation of the Cu(I) catalyst.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol provides a general method to assess the purity of this compound and detect common impurities.

  • Instrumentation: HPLC system with a UV detector.[9][10]

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Procedure:

    • Prepare a stock solution of the compound at 1 mg/mL in 50:50 Acetonitrile:Water.

    • Inject 10 µL onto the column.

    • The parent compound will have a specific retention time. The Boc-deprotected product will be significantly more polar and elute earlier. The hydrolyzed carboxylic acid will elute slightly earlier than the parent.

Protocol 2: Small-Scale Solvent Stability Study

This protocol helps determine the compound's stability in a specific solvent under your lab conditions.

  • Preparation: Weigh 2-3 mg of the compound into several separate vials.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol) to each vial. Ensure solvents are of high purity.

  • Time Points: Store the vials under desired conditions (e.g., room temperature on the benchtop).

  • Analysis: At specified time points (e.g., 0 hr, 2 hr, 6 hr, 24 hr), take an aliquot from one of the vials, dilute if necessary, and analyze using the HPLC method in Protocol 1.

  • Data Evaluation: Compare the peak area of the parent compound and any new impurity peaks over time to quantify the rate of degradation.

Stability Data Summary

The following table summarizes the expected stability based on the chemical principles of the compound's functional groups. This is a qualitative guide; quantitative data should be generated using Protocol 2.

Solvent ClassExample SolventsPotential InstabilityRationale
Aprotic, Non-Polar Hexanes, TolueneHigh Stability Low polarity and lack of reactive protons minimize degradation pathways.
Aprotic, Polar Acetonitrile, THF, Ethyl AcetateGood Stability Generally stable, but watch for impurities. THF can be cleaved by strong acids to form reactive species.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Stability Prone to containing or forming trace HCl, which will cleave the Boc group.[8]
Protic, Non-Acidic Methanol, Ethanol, IsopropanolModerate Stability Risk of transesterification or solvolysis over time, especially with heat.
Protic, Acidic Acetic Acid, TFAVery Low Stability Rapid cleavage of the Boc group is expected.[4][5]
Aqueous Buffers PBS, TrispH-Dependent Stability Unstable. At pH < 4, Boc cleavage will occur. At pH > 8, ester hydrolysis will be significant. Best stability is near neutral (pH 5-7), but hydrolysis can still occur.[6]

References

  • Specific solvent issues with BOC deprotection. (2026). Vertex AI Search.
  • Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. (2010). PubMed.
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate,95%(stabilized with MEHQ). (n.d.). ChemScene.
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI.
  • Discovery of a pathway for terminal-alkyne amino acid biosynthesis. (2019). College of Chemistry, University of California, Berkeley.
  • Discovery of a pathway for terminal-alkyne amino acid biosynthesis. (2019). PubMed.
  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech.
  • (2S)-2-[amino]-3-methylbutanoic acid. (n.d.). MedchemExpress.com.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • (S)-Methyl 2-((tert-butoxycarbonyl)amino)
  • Engineered Biosynthesis of Alkyne-tagged Polyketides. (n.d.). PubMed Central.
  • Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). (2023). National Institute of Standards and Technology.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
  • Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. (2019). ChemistryViews.
  • A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjug
  • A Fast and Reliable Method for Purity Analysis of Filgrastim. (n.d.). Sigma-Aldrich.
  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. (n.d.).

Sources

identifying side products in the synthesis of Boc-L-propargylglycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of Boc-L-propargylglycine methyl ester. This resource is designed for researchers, chemists, and drug development professionals who utilize this important building block in their work. Boc-L-propargylglycine is a versatile reagent, particularly in peptide synthesis and the development of bioactive molecules through click chemistry.[1][2]

This guide moves beyond standard protocols to address the practical challenges and nuances of its synthesis. We will delve into the identification of common side products, troubleshoot unexpected results, and provide field-proven insights to help you optimize your experimental outcomes. Our focus is on explaining the causality behind each step, ensuring a robust and reproducible synthesis.

Section 1: Overview of the Recommended Synthetic Pathway

The most reliable and common route to Boc-L-propargylglycine methyl ester involves a two-step process starting from L-propargylglycine. This pathway is generally preferred due to its high efficiency and control over stereochemistry.

  • Boc-Protection: The amino group of L-propargylglycine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[2]

  • Esterification: The carboxylic acid of the resulting N-Boc-L-propargylglycine is converted to its methyl ester.

Below is a diagram illustrating this standard synthetic workflow.

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification L-Propargylglycine L-Propargylglycine Boc_Product N-Boc-L-propargylglycine L-Propargylglycine->Boc_Product (Boc)₂O, Base (e.g., K₂CO₃, aq. THF) Final_Product Boc-L-propargylglycine Methyl Ester Boc_Product->Final_Product CH₃I, K₂CO₃ in DMF or TMSCl, MeOH

Caption: Recommended two-step synthesis of Boc-L-propargylglycine methyl ester.

Section 2: Troubleshooting Guide & Side Product Identification

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: After the esterification step, my NMR spectrum is clean, but my yield is significantly lower than expected. What happened?

A1: Assuming your starting N-Boc-L-propargylglycine was pure, the most probable cause is the inadvertent removal of the Boc protecting group during the reaction or workup. This is a very common issue, especially when using acidic esterification methods.

Causality: The tert-butoxycarbonyl (Boc) group is designed to be labile under acidic conditions.[] Methods employing reagents like thionyl chloride (SOCl₂) or generating strong acids in situ (e.g., from trimethylchlorosilane (TMSCl) in methanol) can cleave the Boc group, especially with prolonged reaction times or elevated temperatures.[][4] The resulting L-propargylglycine methyl ester hydrochloride is highly water-soluble and is often lost into the aqueous phase during the extraction/workup procedure, leading to a low isolated yield of the desired product.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield of Final Product Check_Aqueous Analyze aqueous layer from workup via LC-MS Start->Check_Aqueous Side_Product_Found Is L-propargylglycine methyl ester present? Check_Aqueous->Side_Product_Found Yes Yes Side_Product_Found->Yes No No Side_Product_Found->No Conclusion_Yes Conclusion: Boc deprotection occurred. Action: Switch to milder, non-acidic esterification conditions. Yes->Conclusion_Yes Conclusion_No Conclusion: Other mechanical loss or incomplete reaction. Action: Re-evaluate reaction monitoring and extraction procedure. No->Conclusion_No

Caption: Diagnostic workflow for troubleshooting low product yield.

Preventative Measure: Switch to a milder, non-acidic esterification protocol. See the detailed method in Section 4.

Q2: My TLC/LC-MS analysis shows multiple products. How do I identify the major side products?

A2: The presence of multiple spots or peaks indicates side reactions or incomplete conversion. The most common culprits are incomplete reactions and the premature deprotection of the Boc group.

Primary Side Products & Their Formation:

  • Unreacted N-Boc-L-propargylglycine: The starting material from the esterification step. It will appear as a more polar spot on TLC (lower Rf) compared to the ester product.

  • L-propargylglycine methyl ester: The product of Boc deprotection. This compound is more polar than the desired product but typically less polar than the starting carboxylic acid.

  • Over-alkylation Products (less common): If using an alkylation-based route to introduce the propargyl group (rather than starting with propargylglycine), side products from N,N-dipropargylation or C-alkylation at the alpha-carbon can occur.[5]

Side_Products Boc_Acid N-Boc-L-propargylglycine Desired_Product Desired Product: Boc-L-propargylglycine Methyl Ester Boc_Acid->Desired_Product Mild Conditions (e.g., CH₃I / K₂CO₃) Side_Product Side Product: L-propargylglycine Methyl Ester Boc_Acid->Side_Product Harsh Acidic Conditions (e.g., HCl/MeOH, heat) Reagents Esterification Reagents Reagents->Desired_Product Reagents->Side_Product

Caption: Formation of the desired product versus a key side product.

Data for Identification:

Use the following table to help distinguish your desired product from common impurities by mass spectrometry and NMR.

CompoundExpected M+H⁺ (m/z)Key ¹H NMR Signals (CDCl₃)
Boc-L-propargylglycine Methyl Ester (Product) 228.12~1.45 ppm (s, 9H, t-Bu); ~2.10 ppm (t, 1H, alkyne-H); ~2.70 ppm (m, 2H, CH₂); ~3.75 ppm (s, 3H, OCH₃); ~4.50 ppm (m, 1H, α-H); ~5.10 ppm (d, 1H, NH)
N-Boc-L-propargylglycine (Starting Material) 214.11~1.45 ppm (s, 9H, t-Bu); No OCH₃ signal; Carboxylic acid proton (broad singlet, variable shift)
L-propargylglycine Methyl Ester (Side Product) 128.07No t-Bu signal (~1.45 ppm); Presence of OCH₃ signal (~3.75 ppm); NH₂ protons (broad singlet)
Section 3: Frequently Asked Questions (FAQs)

Q: What are the optimal conditions to minimize side product formation? A: For the Boc-protection step, ensure the pH is maintained between 9-10. For the esterification step, avoid strong acids. The use of methyl iodide with a mild base like potassium carbonate in DMF at room temperature is highly reliable and minimizes the risk of Boc deprotection.[6]

Q: Can racemization occur during this synthesis? A: Racemization at the α-carbon is a potential risk in amino acid chemistry, particularly under harsh basic or acidic conditions. However, for the recommended pathway, the risk is minimal. The conditions for Boc protection are generally mild, and while the esterification with methyl iodide/K₂CO₃ involves a base, it is typically not strong enough to cause significant epimerization. Verifying the optical rotation of the final product against literature values is a good practice for quality control.

Q: My starting L-propargylglycine is a hydrochloride salt. Do I need to neutralize it before the Boc-protection step? A: No, you do not need a separate neutralization step. The base used in the Boc-protection reaction (e.g., NaHCO₃, K₂CO₃, or NaOH) will neutralize the hydrochloride salt in situ, allowing the reaction to proceed. Simply use at least one extra equivalent of base to account for the HCl salt.

Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-propargylglycine
  • Dissolve L-propargylglycine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% acetic acid). The product will have a higher Rf than the starting amino acid.

  • Once complete, remove the THF under reduced pressure.

  • Wash the remaining aqueous phase with diethyl ether or ethyl acetate to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with 1N citric acid or KHSO₄.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-propargylglycine as a white solid or viscous oil.

Protocol 2: Milder Esterification to Boc-L-propargylglycine Methyl Ester
  • Dissolve N-Boc-L-propargylglycine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add solid potassium carbonate (K₂CO₃) (1.2 eq) to the solution.[6]

  • Stir the suspension for 10 minutes at room temperature.

  • Add methyl iodide (CH₃I) (1.5 eq) dropwise. (Caution: Methyl iodide is toxic and should be handled in a fume hood) .

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product ester is significantly less polar than the starting acid.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.

References
  • Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis, Utilizing Intermolecular Hydrogen Atom Transfer Mediated by Alkyl Radicals. ACS Publications. Available at: [Link]

  • Cu-Catalyzed α-Alkylation of Glycine Derivatives for C(sp3)–H/C(sp3)–H Bond Selective Functionalization. ACS Catalysis. Available at: [Link]

  • α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. Available at: [Link]

  • α‐C−H alkylation of glycine derivatives with alkyl chlorides. ResearchGate. Available at: [Link]

  • Catalytic Decarboxylative Alkylation of Glycine Derivatives by Aliphatic Carboxylic Acids. Organic Letters. Available at: [Link]

  • Visible-light-driven alkylation of glycine derivatives with Li2S. ResearchGate. Available at: [Link]

  • Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. PMC - NIH. Available at: [Link]

  • Preparation of the propargyl ester of Boc-Gly-OH (2a) and the effective... ResearchGate. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. Available at: [Link]

  • N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Available at: [Link]

  • Preparation method of Boc-glycine.Google Patents.
  • N-Boc-proline. The Royal Society of Chemistry. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. adcreview.com. Available at: [Link]

  • Boc-L-propargylglycine. Anaspec. Available at: [Link]

  • Boc-α-methyl-L-Propargylglycine. Chemical Amino / Alfa Chemistry. Available at: [Link]

  • (S)-N-(DIPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE. Organic Syntheses. Available at: [Link]

  • Synthesis of N-BOC-glycine methyl ester. PrepChem.com. Available at: [Link]

  • (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid. PubChem. Available at: [Link]

  • Boc-L-propargylglycine. MoBiTec. Available at: [Link]

  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Preventing Racemization of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with maintaining the stereochemical integrity of this chiral building block during coupling reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.

Troubleshooting Guide: Racemization During Coupling Reactions

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: I'm observing significant racemization of my this compound after an amide coupling reaction using a standard carbodiimide reagent like DCC or EDC. What's causing this and how can I fix it?

Answer:

Racemization during carbodiimide-mediated couplings is a common challenge, primarily driven by two mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate.[1][2] The α-proton on the chiral carbon of your amino acid derivative becomes acidic upon activation of the carboxyl group, making it susceptible to abstraction by a base.[3] The resulting planar enolate or the achiral oxazolone intermediate can be protonated from either face, leading to a loss of stereochemical purity.

Core Problem: The highly reactive O-acylisourea intermediate formed with carbodiimides is prone to these racemization pathways, especially with prolonged reaction times or in the presence of excess base.

Solutions:

  • Incorporate Additives: The most effective strategy is to use additives that trap the O-acylisourea intermediate to form a less reactive, but still acylating, active ester. This minimizes the time the highly reactive intermediate exists, thereby suppressing racemization.[1][2][4]

    • HOBt (1-Hydroxybenzotriazole): A classic and effective racemization suppressor.[1][4]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally superior to HOBt in both accelerating coupling and suppressing racemization due to the electronic effect of the nitrogen atom in the pyridine ring.[1][2][4]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly efficient alternative to HOBt and HOAt, offering high coupling rates with low racemization.[1][5]

  • Control the Temperature: Lowering the reaction temperature reduces the rate of both oxazolone formation and enolization.[1] It is highly recommended to perform carbodiimide-mediated couplings at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.

  • Optimize the Base: If a base is required (e.g., when using an amine salt as the coupling partner), its choice is critical.

    • Avoid strong, sterically unhindered bases like triethylamine (TEA), which can readily abstract the α-proton.[2]

    • Use sterically hindered or weaker bases. N,N-Diisopropylethylamine (DIPEA) is a common choice, but for reactions highly prone to racemization, the weaker base N-methylmorpholine (NMM) or the highly hindered base 2,4,6-collidine are recommended.[1][2][6]

dot

Caption: Carbodiimide coupling pathways.

Question 2: I switched to a uronium/aminium-based coupling reagent like HBTU or HATU, but I'm still seeing some racemization. I thought these were supposed to be better?

Answer:

While uronium/aminium reagents (e.g., HBTU, HATU, HCTU) are generally more efficient and lead to less racemization than carbodiimides alone, they are not entirely immune to this side reaction.[7] These reagents function by forming the same active esters as carbodiimides with additives (e.g., HBTU is the HOBt-based uronium salt), but the activation is much faster. However, these reactions require a tertiary amine base for the activation step, which can itself promote racemization.

Core Problem: The presence of a base, typically DIPEA, required for the activation with uronium/aminium reagents can still cause α-proton abstraction, leading to racemization.

Solutions:

  • Base Selection is Key: As with carbodiimides, the choice of base is critical. For sensitive couplings, switching from DIPEA to a weaker base like NMM or the sterically hindered 2,4,6-collidine can significantly reduce racemization.[1][2]

  • Consider Newer Reagents:

    • HATU: The HOAt-based counterpart to HBTU, often shows lower racemization levels.[7][8]

    • COMU: A third-generation uronium reagent based on OxymaPure. It demonstrates high reactivity and often lower racemization rates compared to HOBt- or HOAt-based reagents.[8]

    • Oxyma-B-based reagents (TOMBU, COMBU): These have shown even better performance in reducing racemization compared to HBTU and HATU in some model systems.[7]

  • Pre-activation: A slight modification in the procedure can help. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (1-2 minutes) before adding the amine component can sometimes be beneficial. However, prolonged pre-activation times can increase the risk of racemization.

dot

G cluster_0 Standard Procedure cluster_1 Optimized Procedure A Amino Acid + Amine + Base + Reagent B Competition: Coupling vs. Racemization A->B Simultaneous Addition C Amino Acid + Base + Reagent D D C->D Short Pre-activation (1-2 min) E Faster Coupling, Less Racemization D->E Add Amine

Sources

Technical Support Center: Scaling Up (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable chiral building block. The following content is structured in a question-and-answer format to directly address specific issues you may face in your experimental work.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method involves a two-step process starting from L-propargylglycine. First is the esterification of the carboxylic acid to the methyl ester, followed by the protection of the amino group with the tert-butoxycarbonyl (Boc) group.

A common approach for the Boc protection step is the reaction of the amino acid ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[] This reaction is typically performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]

Q2: During the Boc protection step, I am observing a low yield. What are the potential causes and how can I improve it?

A2: Low yields during the Boc protection stage can stem from several factors, especially during scale-up. Here are some common culprits and troubleshooting strategies:

  • Inadequate Base: The choice and amount of base are critical. Triethylamine (TEA) or sodium bicarbonate are commonly used.[3] Ensure you are using a sufficient stoichiometric amount to neutralize any acid present and to facilitate the reaction.

  • Reaction Temperature: While the reaction is often carried out at room temperature, poor temperature control in a large reactor can lead to side reactions.[2] Consider starting at a lower temperature (0-5 °C) and allowing the reaction to slowly warm to room temperature.

  • Reagent Quality: The purity of Boc₂O is important. Over time, it can degrade, especially if exposed to moisture. Use fresh, high-quality Boc₂O for optimal results.

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized high concentrations of reagents, causing side reactions. Ensure your reactor's agitation is sufficient for the reaction volume.

Q3: Are there any specific safety concerns I should be aware of when working with propargyl compounds on a larger scale?

A3: Yes, propargyl-containing compounds, especially propargyl halides, can be energetic and potentially explosive under certain conditions, such as shock or high temperatures.[4][5] While this compound itself is not as hazardous as simpler propargyl halides, it is crucial to conduct a thorough safety assessment before performing a large-scale reaction. Key considerations include:

  • Thermal Stability: Perform differential scanning calorimetry (DSC) analysis to understand the thermal stability of your starting materials, intermediates, and final product.

  • Avoid Shock and Friction: Handle all propargyl-containing compounds with care, avoiding mechanical shock and friction.

  • Temperature Control: Ensure robust temperature control throughout the process to prevent exothermic runaways.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen.

Purification & Isolation

Q4: Column chromatography is not practical for purifying my multi-kilogram batch. What are the alternative purification methods?

A4: For large-scale purification, crystallization is the preferred method over chromatography.[6] Many Boc-protected amino acids and their esters can be isolated as crystalline solids.[] Here is a general approach to developing a crystallization procedure:

  • Solvent Screening: The product is often an oil after the initial workup.[7] Experiment with various anti-solvents (e.g., hexanes, heptane, diethyl ether) to precipitate the product from a solution in a solvent in which it is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Seeding: If you have a small amount of pure, solid material, using it as a seed crystal can significantly aid in inducing crystallization.[6][8]

  • Pulping/Slurrying: If the product precipitates as an oil, you can try to "pulp" or "slurry" it in a non-polar solvent. This involves stirring the oil in the solvent for an extended period, which can induce crystallization.

  • Temperature Control: Cooling the solution can also promote crystallization.

A patent for the crystallization of Boc-amino acids suggests dissolving the oily product and then adding a seed crystal, followed by the addition of a weak polar solvent for pulping.[6][8]

Q5: My product is a persistent oil and refuses to crystallize. What are my options?

A5: Obtaining a persistent oil is a common challenge with Boc-protected amino acids.[7] If direct crystallization fails, consider the following:

  • Impurity Removal: The presence of impurities can inhibit crystallization. Try to improve the purity of the oil through liquid-liquid extractions or treatment with activated carbon before attempting crystallization again.

  • Salt Formation: Converting the product into a salt can sometimes facilitate crystallization. However, this would require an additional step to liberate the free ester.

  • Distillation: Depending on the thermal stability of your compound, short-path distillation under high vacuum might be a viable option for purification on a larger scale.

Troubleshooting Side Reactions & Impurities

Q6: I am observing an impurity with a lower molecular weight in my final product. What could it be?

A6: A common side reaction is the unintended deprotection of the Boc group, especially if the reaction or workup conditions are acidic. The resulting free amine would have a significantly lower molecular weight. To avoid this:

  • Neutralize Acidic Reagents: Ensure that any acidic reagents used in previous steps are thoroughly neutralized before introducing the Boc protecting group.

  • Mild Workup: During the workup, use mild acidic and basic washes (e.g., dilute citric acid, saturated sodium bicarbonate solution) and avoid strong acids.

Q7: How can I effectively monitor the reaction to minimize side product formation?

A7: For effective reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable tools.

  • TLC: A quick and easy way to get a qualitative assessment of the reaction progress. Use a suitable stain (e.g., ninhydrin for free amines) to visualize all spots.

  • HPLC: Provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. Developing a robust HPLC method early in the process is crucial for scale-up.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • (S)-Methyl 2-aminopent-4-ynoate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend (S)-Methyl 2-aminopent-4-ynoate hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add TEA (2.2 eq) to the suspension while maintaining the temperature.

  • In a separate vessel, dissolve Boc₂O (1.1 eq) in DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

ParameterRecommended Value
Starting Material (S)-Methyl 2-aminopent-4-ynoate HCl
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield >90% (unoptimized)

Visualizations

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Suspend Amino Ester HCl in DCM cool Cool to 0-5 °C start->cool add_base Add Triethylamine cool->add_base add_boc Add Boc₂O Solution add_base->add_boc react React at RT add_boc->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract wash Wash with Acid, Base, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Oily Product concentrate->crude crystallize Crystallization crude->crystallize filter_dry Filter and Dry crystallize->filter_dry final_product Pure Crystalline Product filter_dry->final_product

Caption: A typical workflow for the synthesis and purification of this compound.

References

  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
  • CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester. (n.d.). Google Patents.
  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • Development of a Rapid Scale-Up Synthesis of ( S )- N -(8-((2-Amino-2,4-dimethylpentyl)oxy)-5 H -chromeno[3,4- c ]pyridin-2-yl)acetamide, a Potent Adaptor-Associated Kinase 1 Inhibitor | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014, June 17). Beilstein Journals. Retrieved from [Link]

  • An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (n.d.). NIH. Retrieved from [Link]

  • Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection. (2020, May 10). PubMed. Retrieved from [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). NIH. Retrieved from [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. (2024, April 4). Rawsource. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Efficiency in Terminal Alkyne Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for what has become a cornerstone of modern chemical ligation. As a self-validating system of protocols and expert insights, this document aims to enhance your experimental success by not only providing solutions but also explaining the fundamental principles behind them.

Introduction: The Enduring Power of Click Chemistry

First described independently by the groups of Sharpless and Meldal in 2002, the CuAAC reaction has revolutionized the synthesis of complex molecules by offering a highly efficient, specific, and biocompatible method for joining molecular fragments.[1][2][3] Its robustness and wide functional group tolerance have made it an indispensable tool in fields ranging from drug discovery and bioconjugation to materials science.[1][4][5] However, like any powerful technique, its successful implementation hinges on a nuanced understanding of the catalytic system and potential pitfalls. This guide will address the most common challenges encountered when working with terminal alkynes in CuAAC reactions, providing you with the knowledge to troubleshoot effectively and maximize your catalyst's efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My CuAAC reaction has a very low yield or is not working at all. What are the primary culprits?

Low or no yield is the most common issue and can often be traced back to the integrity of the catalytic system. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6][7]

Core Issues to Investigate:

  • Catalyst Inactivation (Cu(I) Oxidation): The Cu(I) species is the active catalyst that facilitates the cycloaddition.[7][8] Its oxidation to Cu(II) by dissolved oxygen is a primary failure mode.[1][6]

  • Poor Reagent Quality: Impurities in your alkyne or azide starting materials can inhibit the catalyst. Azides, in particular, can be unstable.[6]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can drastically reduce reaction rates and yields.[6]

  • Ligand Problems: The choice and concentration of the accelerating ligand are critical. Using an inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[6][9]

Troubleshooting Workflow:

G start Low/No Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_reagents 2. Assess Reagent Quality check_catalyst->check_reagents Catalyst OK fail Consult Advanced Scenarios check_catalyst->fail Catalyst Inactive optimize_conditions 3. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure check_reagents->fail Reagents Impure check_ligand 4. Evaluate Ligand Choice optimize_conditions->check_ligand Conditions Optimized success Reaction Successful check_ligand->success Ligand Suitable check_ligand->fail Ligand Issues

Caption: Troubleshooting workflow for low or no yield in CuAAC reactions.

Q2: How can I effectively prevent catalyst inactivation?

Maintaining a sufficient concentration of the active Cu(I) catalyst is paramount. Here are the industry-standard approaches:

  • In-situ Reduction of Cu(II): The most convenient and common method is to start with a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), and add a reducing agent to generate Cu(I) in the reaction mixture.[3]

    • Sodium Ascorbate: This is the most widely used reducing agent due to its effectiveness and compatibility with aqueous systems.[1][10] A slight excess is recommended to counteract dissolved oxygen.[8]

  • Use of a Cu(I) Source with Precautions: You can use a Cu(I) salt like CuBr or CuI directly, but these are less stable and require measures to exclude oxygen, such as working under an inert atmosphere (e.g., argon or nitrogen).[11][12]

  • Oxygen Exclusion: Even when using a reducing agent, it is good practice to minimize the reaction's exposure to air. Simply capping the reaction vial can significantly help.[2][11] For highly sensitive reactions, de-gassing the solvent is recommended.

Experimental Protocol: Standard CuAAC Reaction Setup

  • To a solution of your alkyne (1 equivalent) and azide (1.1 equivalents) in a suitable solvent (e.g., a mixture of water and t-BuOH or DMSO), add the copper source.

  • If using a Cu(II) source (e.g., CuSO₄), it is often pre-mixed with a stabilizing ligand.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.2-0.5 equivalents).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

ComponentRecommended Concentration/RatioPurpose
Cu(II) Source (e.g., CuSO₄) 1-5 mol%Precursor to the active Cu(I) catalyst.
Reducing Agent (Sodium Ascorbate) 2-5 equivalents relative to copperReduces Cu(II) to Cu(I) and scavenges oxygen.[1]
Ligand 1-5 equivalents relative to copperStabilizes Cu(I) and accelerates the reaction.[10][11]
Q3: I'm observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I suppress this side reaction?

The formation of a diacetylene byproduct is likely due to the Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is promoted by Cu(II) ions and the presence of oxygen.[6][11]

Causality and Mitigation:

  • Cause: Insufficient reduction of Cu(II) to Cu(I) or depletion of the reducing agent allows Cu(II) to catalyze the homocoupling of your alkyne starting material.

  • Solution:

    • Ensure an adequate excess of the reducing agent (e.g., sodium ascorbate) to maintain a low Cu(II) concentration.[8]

    • Minimize oxygen exposure by capping the reaction vessel or working under an inert atmosphere.[2] This prevents both the direct oxidation of Cu(I) and the consumption of the reducing agent by oxygen.[11]

    • The right ligand can also help stabilize the Cu(I) state and disfavor the pathways leading to homocoupling.

G cluster_desired Desired CuAAC Pathway cluster_side Side Reaction Pathway Alkyne Terminal Alkyne Cu_I Cu(I) Catalyst Alkyne->Cu_I Cu_II Cu(II) Species Alkyne->Cu_II Azide Azide Azide->Cu_I Cu_I->Cu_II Oxidation Product Desired Triazole Product Cu_I->Product Byproduct Glaser Coupling Byproduct (Diacetylene) Cu_II->Byproduct O2 Oxygen (O₂) O2->Cu_II ReducingAgent Reducing Agent (e.g., Ascorbate) ReducingAgent->Cu_I Reduction

Caption: Desired vs. side reaction pathways in CuAAC.

Q4: My reaction is sluggish. How can I accelerate it? What is the role of ligands?

While the uncatalyzed reaction is extremely slow, the rate of the CuAAC reaction can be further enhanced by orders of magnitude through the use of accelerating ligands.[9]

Mechanism of Acceleration:

Ligands play a multifaceted role:

  • Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation.[13]

  • Increase the effective concentration of the active catalytic species.

  • Modulate the electronics of the copper center to facilitate the key steps of the catalytic cycle.

Common Accelerating Ligands:

  • Tris(benzyltriazolylmethyl)amine (TBTA): One of the first widely used ligands, particularly effective in organic solvents.[1][3]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation in aqueous buffers.[10][12]

  • Bathophenanthroline disulfonate (BCS): Another water-soluble ligand known for significant rate acceleration.

  • N-heterocyclic carbenes (NHCs): A class of potent ligands that can provide very high reaction rates.[1]

Important Consideration: Ligand-to-Copper Ratio

The ratio of ligand to copper is crucial. While a 1:1 or 2:1 ratio is often effective, an excess of certain ligands, particularly in aqueous solutions, can lead to the formation of inhibitory complexes that slow down the reaction.[9][14] It is often beneficial to use a higher ligand-to-copper ratio (e.g., 5:1) in bioconjugation to protect biomolecules from oxidative damage by acting as a sacrificial reductant.[2][10][11]

LigandTypical Solvent SystemKey Feature
TBTA Organic (DMSO, DMF, etc.)High acceleration, protects Cu(I).[1]
THPTA Aqueous BuffersWater-soluble, ideal for bioconjugation.[10][12]
BCS Aqueous BuffersStrong Cu(I) chelator, high acceleration.
Q5: I am working with proteins/biomolecules and observing aggregation or loss of function. What special precautions should I take?

Bioconjugation via CuAAC requires careful optimization to preserve the integrity of the biological sample.

Key Challenges & Solutions:

  • Copper Toxicity and Oxidative Damage: Copper ions, in combination with a reducing agent like ascorbate, can generate reactive oxygen species (ROS) that damage biomolecules, leading to oxidation of sensitive residues (e.g., histidine, cysteine) or even peptide backbone cleavage.[7][10]

    • Solution: Use a high ligand-to-copper ratio (at least 5:1). The excess ligand can act as a sacrificial scavenger for ROS.[2][10] Additionally, additives like aminoguanidine can be used to trap reactive byproducts of ascorbate oxidation.[10]

  • Copper Sequestration: Many biomolecules, especially proteins with histidine-rich regions or other metal-binding sites, can chelate the copper catalyst, rendering it inactive.[2][11]

    • Solution: Increase the concentration of both the copper and the ligand. In some cases, adding a sacrificial metal ion like Zn(II) can occupy the biomolecule's binding sites, leaving the copper free to catalyze the reaction.[2][11]

  • Inhibitory Buffers: Common biological buffers like Tris can chelate copper and inhibit the reaction.[6][10]

    • Solution: Use non-coordinating buffers such as HEPES, MOPS, or phosphate buffers.[11]

Optimized Protocol for Bioconjugation:

  • Prepare the biomolecule-alkyne and cargo-azide in a compatible buffer (e.g., phosphate or HEPES, pH 7-7.5).

  • In a separate tube, pre-mix the CuSO₄ and THPTA ligand (e.g., at a 1:5 molar ratio).

  • Add the copper-ligand complex to the biomolecule solution.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.

  • Incubate at a suitable temperature (often 4°C to room temperature) for 1-2 hours.

  • Purify the conjugate using methods like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[15]

References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).[Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society.[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis.[Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters.[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]

  • Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. The AAPS Journal.[Link]

  • Azide-Alkyne Click Chemistry over a Heterogeneous Copper-Based Single-Atom Catalyst. ACS Catalysis.[Link]

  • Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate.[Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules.[Link]

  • Optimization of the conditions for CuAAC reaction. ResearchGate.[Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts.[Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.[Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ResearchGate.[Link]

  • Optimized CuAAC reaction set-up. ResearchGate.[Link]

  • Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv.[Link]

  • A Recent Concept of Importance: Click Chemistry. Cureus.[Link]

  • Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Publishing.[Link]

  • Click chemistry. Wikipedia.[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.[Link]

  • Click Reaction Looking Weird? Reddit.[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry.[Link]

  • Problems and Solutions in Click Chemistry Applied to Drug Probes. Yakugaku Zasshi.[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ePrints Soton.[Link]

Sources

resolving peak broadening in HPLC for peptides containing (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

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Resolving Peak Broadening for Peptides Containing (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak broadening issues during the HPLC analysis of peptides that incorporate the non-canonical amino acid, this compound. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth troubleshooting framework grounded in scientific principles to help you resolve these specific chromatographic challenges.

The unique structure of this amino acid, featuring a bulky, acid-sensitive tert-butoxycarbonyl (Boc) protecting group and a reactive terminal alkyne, introduces specific vulnerabilities during reversed-phase HPLC that can lead to poor peak shape. This guide will walk you through a series of structured questions to systematically diagnose and resolve the root cause of peak broadening.

Q1: My peptide peak is broad, split, or shows a significant shoulder. What is the most probable cause related to this specific amino acid?

Answer: The most common culprit is the partial or complete cleavage of the tert-butoxycarbonyl (Boc) protecting group during the analysis. The Boc group is notoriously labile under acidic conditions, and standard reversed-phase mobile phases for peptides often use trifluoroacetic acid (TFA) at a concentration of 0.1%, creating a pH of around 2.[1][2][3]

This acidic environment can be sufficient to hydrolyze the Boc group from a fraction of the peptide molecules as they travel through the HPLC system. The result is the co-elution of two distinct species: the intact Boc-protected peptide and its deprotected counterpart. Because the deprotected peptide is significantly more polar, it will elute earlier, but the slow, on-column conversion leads to a severely broadened or split peak profile rather than two sharp, distinct peaks. While 0.1% TFA is often tolerated, issues can arise if fractions are left to stand for extended periods or during solvent evaporation.[4]

Troubleshooting Protocol & Optimization:
  • Assess Mobile Phase Acidity: The first step is to evaluate the necessity of 0.1% TFA. TFA serves as an ion-pairing agent to sharpen peaks of basic peptides and controls pH.[1][3] However, its strength may be detrimental to your compound.

  • Reduce TFA Concentration: Attempt to lower the TFA concentration in both Mobile Phase A (Aqueous) and B (Organic) to 0.05% or even 0.02%. This will raise the pH slightly and reduce the rate of Boc cleavage.

  • Substitute with a Weaker Acid: If reducing TFA is insufficient, replace it entirely with a weaker acid like formic acid (0.1%). Formic acid is less aggressive towards the Boc group but is also a weaker ion-pairing agent, which may slightly compromise peak shape for very basic peptides.[4]

  • Immediate Analysis & Neutralization: After collecting fractions from a purification run, immediately neutralize the acidic TFA by adding a small amount of a volatile base, such as a dilute solution of ammonium bicarbonate or triethylamine, before proceeding to solvent evaporation.[4]

Data Summary: Mobile Phase Acid Modifier Comparison
Parameter0.1% TFA0.05% TFA0.1% Formic Acid
Relative Acidity StrongModerateWeak
Risk of Boc Cleavage HighModerate-LowLow
Ion-Pairing Strength StrongModerateWeak
Peak Shape for Basic Peptides ExcellentGoodMay require optimization
MS Compatibility Can cause ion suppression[2][3]Reduced ion suppressionExcellent
Workflow for Optimizing Mobile Phase Acid

Caption: Decision workflow for mobile phase acid selection.

Q2: I've adjusted the mobile phase to be less acidic, but my peptide peak is still tailing. What should I investigate next?

Answer: If Boc-group stability has been addressed, peak tailing is often caused by secondary chemical interactions between your peptide and the HPLC column or system.[5][6] For this specific peptide, two features are suspect:

  • Residual Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface, even after end-capping.[7][8] These exposed, weakly acidic silanols can form strong hydrogen bonds or have ionic interactions with polar or basic functional groups on the peptide, causing a portion of the molecules to drag on the column, resulting in peak tailing.[6][8]

  • Alkyne-Metal Chelation: The terminal alkyne group on your amino acid has electron-rich π-bonds that can chelate or interact with trace metal ions present on the silica surface or on stainless steel components of the HPLC system (e.g., column frits).[9] This interaction provides an additional retention mechanism that contributes to peak tailing.[9]

Troubleshooting Protocol & Optimization:
  • Use a High-Quality, End-Capped Column: Ensure you are using a modern, high-purity silica column with robust end-capping. End-capping uses small chemical reagents to block the majority of residual silanols, minimizing their availability for secondary interactions.[7][10]

  • Consider an Alternative Stationary Phase: If a standard C18 column continues to produce tailing, switch to a column with a different stationary phase. A "phenyl-hexyl" phase, for example, offers different selectivity through π-π interactions and may reduce the specific silanol interactions affecting your peptide.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly improve peak shape.[11][12][13] This reduces mobile phase viscosity and improves the kinetics of mass transfer, meaning molecules move more quickly between the mobile and stationary phases.[11] This faster kinetic exchange can overcome weak secondary interactions, leading to sharper, more symmetrical peaks.[14]

  • System Check: If all peaks in your chromatogram are tailing, it could indicate a physical issue like a partially blocked column frit or extra-column volume.[15] Try back-flushing the column (if the manufacturer allows) or checking system connections for dead volume.[15]

Workflow for Diagnosing Secondary Interactions dot

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start [label="Start:\nPeak Tailing Persists", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Is column modern &\nfully end-capped?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; increase_temp [label="Increase Column Temperature\n(e.g., 40-60°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_shape1 [label="Peak Shape Improved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_phase [label="Switch Stationary Phase\n(e.g., Phenyl-Hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_shape2 [label="Peak Shape Acceptable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end_good [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="Proceed to Q3:\nCheck General System Health", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_column; check_column -> increase_temp [label=" Yes "]; check_column -> end_bad [label=" No (Replace Column) "]; increase_temp -> check_shape1; check_shape1 -> end_good [label=" Yes "]; check_shape1 -> change_phase [label=" No/Partially "]; change_phase -> check_shape2; check_shape2 -> end_good [label=" Yes "]; check_shape2 -> end_bad [label=" No "]; }

Sources

Validation & Comparative

A Comparative Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate and Other Alkynyl Amino Acids in Peptide Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science and drug discovery, the strategic incorporation of unnatural amino acids has become a cornerstone for innovation. Among these, alkynyl amino acids stand out for their versatility, enabling a host of bioorthogonal modifications that are critical for advancing therapeutics and biological understanding. This guide provides an in-depth technical comparison of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a derivative of propargylglycine (Pra), with other key alkynyl amino acids. We will explore their performance in various synthetic applications, supported by experimental data, to inform the rational selection of these powerful chemical tools.

Introduction to Alkynyl Amino Acids: The Power of the Triple Bond

Alkynyl amino acids are characterized by the presence of a carbon-carbon triple bond in their side chain. This functional group is relatively rare in biological systems, rendering it a bioorthogonal handle for specific chemical modifications within a complex biological milieu. The terminal alkyne, in particular, is a versatile reactant for several powerful transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Sonogashira cross-coupling reaction. These reactions are instrumental in peptide cyclization, labeling, and the construction of complex bioconjugates.[1][2]

Featured Alkynyl Amino Acid: this compound (Boc-Pra-OMe)

This compound, commonly referred to as Boc-Pra-OMe, is a protected form of propargylglycine. The tert-butyloxycarbonyl (Boc) group on the α-amino group and the methyl ester on the C-terminus provide stability and facilitate its use in solution-phase peptide synthesis and as a building block for more complex unnatural amino acids.[3] The Boc protecting group is acid-labile, making it suitable for synthetic strategies where Fmoc (base-labile) chemistry is not desired.[4][5]

Comparative Analysis: Performance in Key Applications

The choice of an alkynyl amino acid and its protecting group strategy (Boc vs. Fmoc) can significantly impact the efficiency of peptide synthesis and subsequent modifications.[4][6]

Solid-Phase Peptide Synthesis (SPPS)

Both Boc- and Fmoc-protected alkynyl amino acids are widely used in SPPS. The Fmoc strategy is often preferred for its milder deprotection conditions (typically piperidine), which are compatible with a broader range of sensitive functional groups.[6][] However, the Boc strategy, with its acid-labile deprotection (TFA), can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the acidic conditions can help to disrupt interchain hydrogen bonding.[4][8][9]

Table 1: Comparison of Boc and Fmoc Strategies for Incorporating Alkynyl Amino Acids

FeatureBoc StrategyFmoc StrategyKey Considerations
α-Amino Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Orthogonality of deprotection is crucial.[]
Deprotection Condition Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)Fmoc offers milder conditions suitable for sensitive moieties.[6]
Side-Chain Protection Typically benzyl-based (acid-labile with strong acid)Typically tert-butyl-based (acid-labile with TFA)Fmoc allows for simultaneous side-chain deprotection and resin cleavage.[10]
Advantages Can be beneficial for aggregation-prone sequences.[4]Milder conditions, automation-friendly, high yields.[6]The choice depends on the peptide sequence and desired modifications.
Disadvantages Requires handling of hazardous strong acids (e.g., HF for cleavage).Potential for side reactions like aspartimide formation with certain sequences.[8]Careful optimization of protocols is necessary.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the quintessential "click chemistry" reaction, is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[11][12] The reaction is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[1]

The structure of the alkynyl amino acid can influence the kinetics of the CuAAC reaction. While a direct kinetic comparison of Boc-Pra-OMe with other alkynyl amino acids under identical conditions is not extensively documented, studies on various alkynes suggest that electronic effects and steric hindrance play a role.[13] Chelation of the copper catalyst by adjacent functional groups on the amino acid can also accelerate the reaction.[14][15]

Workflow for On-Resin CuAAC Cyclization:

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_CuAAC On-Resin CuAAC Cyclization SPPS_start Start with resin Incorporate_Azide Incorporate azido amino acid SPPS_start->Incorporate_Azide Incorporate_Alkyne Incorporate alkynyl amino acid (e.g., Boc-Pra-OH) Incorporate_Azide->Incorporate_Alkyne Elongate Elongate peptide chain Incorporate_Alkyne->Elongate Add_Cu_catalyst Add Cu(I) source (e.g., CuI) and ligand Elongate->Add_Cu_catalyst Cyclization Incubate to form triazole linkage Add_Cu_catalyst->Cyclization Wash Wash resin to remove excess reagents Cyclization->Wash Cleavage Cleave peptide from resin and deprotect side chains Wash->Cleavage

Caption: Workflow for on-resin peptide cyclization via CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[16] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.

While there is limited specific data on the performance of Boc-Pra-OMe in SPAAC, the reactivity is primarily governed by the azide partner and the chosen cyclooctyne. The choice of alkynyl amino acid is therefore less critical for the reaction kinetics itself but remains important for the overall peptide design and synthesis.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[17] This reaction allows for the introduction of aromatic and other unsaturated moieties onto the side chain of the alkynyl amino acid, providing a powerful tool for diversifying peptide structures.[18][19] The efficiency of Sonogashira coupling on peptides can be influenced by the choice of catalyst, ligands, and reaction conditions, with protocols available for both solution-phase and on-resin modifications.[18][20][21]

Experimental Protocol: On-Resin Sonogashira Coupling of a Peptide Containing Propargylglycine

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc or Boc SPPS, incorporating the alkynyl amino acid (e.g., Fmoc-Pra-OH or Boc-Pra-OH) at the desired position.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Setup: In a reaction vessel, combine the peptide-resin, the aryl halide (e.g., iodobenzene, 5-10 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.4-1.0 equivalents), and a base (e.g., diisopropylethylamine, DIEA, 10-20 equivalents) in DMF.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 35-50 °C) for 2-24 hours, monitoring the reaction progress by LC-MS analysis of a small cleaved sample.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Rationale for Experimental Choices: The use of a palladium catalyst and a copper co-catalyst is standard for Sonogashira reactions. The base is required to deprotonate the terminal alkyne. The choice of solvent and temperature can be optimized to ensure efficient reaction while minimizing peptide degradation. Washing is crucial to remove catalysts and byproducts that could interfere with subsequent steps or purification.

Case Studies in Drug Discovery

The unique capabilities of alkynyl amino acids have been leveraged in numerous drug discovery programs.[22][23][24][25][26] While specific case studies detailing the selection of Boc-Pra-OMe over other analogs are not always publicly available, the general applications highlight their importance. For example, the introduction of an alkyne handle allows for the straightforward conjugation of peptides to other molecules, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

Potential Side Reactions and Stability Considerations

During peptide synthesis and modification, several side reactions can occur. With alkynyl amino acids, potential issues include racemization during activation and coupling, and side reactions involving the alkyne group under certain conditions.[8][27][28] The stability of the protecting group is also a critical factor. The Boc group is generally stable to the basic conditions used for Fmoc deprotection, ensuring orthogonality.[4][5] Conversely, the Fmoc group is stable to the acidic conditions used for Boc deprotection.[10] The choice between Boc and Fmoc should consider the overall synthetic strategy and the presence of other sensitive functional groups in the peptide.[]

Diagram of Protecting Group Strategies:

G cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Protect Boc-AA-OH Boc_Couple Couple to Resin-Peptide Boc_Protect->Boc_Couple Boc_Deprotect Deprotect with TFA Boc_Couple->Boc_Deprotect Fmoc_Protect Fmoc-AA-OH Cleavage Final Cleavage from Resin & Side-Chain Deprotection (Strong Acid for Boc / TFA for Fmoc) Boc_Deprotect->Cleavage After final coupling Fmoc_Couple Couple to Resin-Peptide Fmoc_Protect->Fmoc_Couple Fmoc_Deprotect Deprotect with Piperidine Fmoc_Couple->Fmoc_Deprotect Fmoc_Deprotect->Cleavage After final coupling

Caption: Orthogonal protecting group strategies in SPPS.

Conclusion and Future Perspectives

This compound and other alkynyl amino acids are indispensable tools in modern chemical biology and drug discovery. The choice between Boc-Pra-OMe and other analogs, as well as the overarching protecting group strategy, should be guided by the specific requirements of the target peptide and the intended downstream applications. While the Fmoc strategy is often the default for its mildness and automation compatibility, the Boc strategy remains a powerful alternative, particularly for challenging sequences. As our understanding of the subtle influences of these building blocks on reaction kinetics and peptide properties grows, so too will our ability to design and synthesize novel and effective peptide-based therapeutics and research tools.

References

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. [No valid URL was provided]
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. [No valid URL was provided]
  • Fmoc Solid Phase Peptide Synthesis. [No valid URL was provided]
  • Chelation-Assisted, Copper(II)-Acetate-Accelerated Azide−Alkyne Cycloaddition. [No valid URL was provided]
  • Side reactions in peptide synthesis: An overview. [No valid URL was provided]
  • Side reactions in solid-phase peptide synthesis and their applications. PubMed, [Link]

  • Fmoc Amino Acids for SPPS. [No valid URL was provided]
  • T boc fmoc protocols in peptide synthesis. Slideshare, [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [No valid URL was provided]
  • Chelation-assisted CuAAC reaction. a Schematic illustration of the... ResearchGate, [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [No valid URL was provided]
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications, [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate, [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ResearchGate, [Link]

  • Medicinal chemistry: concepts and case studies from the pharmaceutical industry. [No valid URL was provided]
  • Spps and side reactions in peptide synthesis. Slideshare, [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Publications, [Link]

  • Alkyne Containing Amino Acids. Aapptec Peptides, [Link]

  • Preparation method of Boc-glycine.
  • Accounts in drug discovery : case studies in medicinal chemistry. Stanford Libraries, [Link]

  • Azide and Alkyne-Containing Amino Acids. Aapptec Peptides, [Link]

  • Cas 198561-07-8,FMOC-L-PROPARGYLGLYCINE. LookChem, [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. [No valid URL was provided]
  • Boc-L-propargylglycine. Anaspec, [Link]

  • Case Study: Medicinal Chemistry. GalChimia, [Link]

  • Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. ResearchGate, [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. [No valid URL was provided]
  • Boc-L-propargylglycine•DCHA - 1 g. Anaspec, [Link]

  • Accounts in drug discovery : case studies in medicinal chemistry. [No valid URL was provided]
  • Boc-L-Propargylglycine: A Versatile Amino Acid Derivative for Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD., [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [No valid URL was provided]
  • Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling. [No valid URL was provided]
  • Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI, [Link]

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. [No valid URL was provided]
  • A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. [No valid URL was provided]
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A Comparative Guide to the Reactivity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical synthesis, particularly in drug discovery and chemical biology, the ability to covalently link molecular fragments with high efficiency and specificity is paramount. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a protected derivative of the non-canonical amino acid L-propargylglycine (Pra), has emerged as a cornerstone building block for such endeavors[1]. Its structure, featuring a chiral center analogous to natural amino acids and a terminal alkyne functional group, presents a versatile handle for chemical modification.

This guide provides an in-depth comparison of the reactivity of this valuable substrate in two of the most powerful "click" chemistry reactions suitable for terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the radical-mediated Thiol-Yne reaction. The choice between these methodologies is not trivial; it carries significant implications for reaction efficiency, biocompatibility, and the physicochemical properties of the final product. We will explore the mechanistic underpinnings, provide field-tested experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific application.

It is also important to address a common point of inquiry: the suitability of this substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). As we will clarify, the reactivity of SPAAC relies on a fundamentally different alkyne partner, making it an inappropriate choice for a terminal alkyne like the one . This guide will focus on the reactions where this compound is a direct and highly effective participant.

Reaction Profile 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, celebrated for its reliability, high yields, and exceptional regioselectivity.[2][3] It facilitates the covalent fusion of an alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.

Principle & Mechanism

The reaction proceeds through a catalytic cycle initiated by the coordination of Cu(I) to the terminal alkyne of the propargylglycine derivative, forming a copper(I) acetylide intermediate.[2][4] This step is crucial and explains the reaction's exclusive requirement for terminal alkynes. The copper acetylide then reacts with an azide partner, and after a series of steps involving a copper-heterocycle intermediate, the stable triazole product is released, regenerating the Cu(I) catalyst.[2] This mechanism ensures that only the 1,4-regioisomer is formed, a significant advantage over the uncatalyzed thermal reaction which produces a mixture of 1,4- and 1,5-isomers.[5]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Alkyne R-C≡CH (Boc-Pra-OMe) Acetylide Cu(I)-Acetylide Complex Alkyne->Acetylide + Cu(I) Azide R'-N₃ Cu_I Cu(I)Lₙ Intermediate Copper-Triazolide Intermediate Acetylide->Intermediate + R'-N₃ Intermediate->Cu_I Regenerates Catalyst Product 1,4-Triazole Intermediate->Product Protonolysis

Caption: Catalytic cycle of the CuAAC reaction.

Reactivity & Performance Insights

For this compound, CuAAC is exceptionally robust. The reaction kinetics are typically fast, with second-order rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹.[6][7]

Catalyst System: The Cu(I) oxidation state is oxygen-sensitive. Therefore, reactions are most reliably performed using a Cu(II) salt (e.g., CuSO₄) with an excess of a reducing agent, most commonly sodium ascorbate.[8] To improve catalyst stability, solubility (especially in aqueous or biological media), and to accelerate the reaction, a stabilizing ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand of choice for bioconjugation, as it protects the biomolecule from oxidative damage and reduces the copper's cytotoxicity.[2][9]

Side Reactions: While highly specific, two potential side reactions warrant consideration:

  • Glaser Coupling: Under certain conditions, particularly at higher temperatures or in the presence of oxygen without sufficient reductant, the terminal alkyne can undergo oxidative homo-coupling to form a diyne byproduct.[5][10]

  • Thiol Reactivity: In complex biological samples like cell lysates, free cysteine thiols can participate in a competing Cu-catalyzed reaction with the alkyne and azide, forming thiotriazole adducts.[11][12] This can lead to false positives in proteomics studies and highlights a limitation of the reaction's chemoselectivity in certain contexts.

Detailed Experimental Protocol: CuAAC of Boc-L-Pra-OMe

This protocol describes a model reaction between this compound and benzyl azide.

  • Stock Solution Preparation:

    • Alkyne: Prepare a 10 mM solution of this compound in a 1:1 mixture of t-butanol and water.

    • Azide: Prepare a 10 mM solution of benzyl azide in the same solvent.

    • Catalyst/Ligand: Prepare a premixed catalyst solution containing 5 mM CuSO₄ and 25 mM THPTA in water.

    • Reductant: Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Assembly:

    • In a microcentrifuge tube, add 100 µL of the alkyne solution (1 µmol, 1.0 eq).

    • Add 110 µL of the azide solution (1.1 µmol, 1.1 eq).

    • Add 20 µL of the premixed CuSO₄/THPTA solution (final concentrations: 0.5 mM CuSO₄, 2.5 mM THPTA).

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the fresh sodium ascorbate solution (final concentration: 10 mM).

    • Vortex the tube gently to mix.

    • Allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, incubation can be extended overnight.

  • Analysis and Workup:

    • Monitor reaction progress using TLC or LC-MS.

    • Upon completion, the product can be extracted using an organic solvent like ethyl acetate. The aqueous layer containing the catalyst can be discarded. The organic layers are then combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure for further purification if necessary.

CuAAC_Workflow A 1. Prepare Stock Solutions (Alkyne, Azide, Catalyst, Reductant) B 2. Combine Alkyne, Azide, and CuSO₄/THPTA Premix A->B C 3. Initiate with Fresh Sodium Ascorbate Solution B->C D 4. Incubate at Room Temperature (1-4 hours) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Workup & Purification E->F

Caption: Experimental workflow for a typical CuAAC reaction.

Reaction Profile 2: Radical Thiol-Yne Coupling

The thiol-yne reaction is another powerful click-type transformation that proceeds via a free-radical addition mechanism. It is prized for being metal-free and can be initiated by light or heat, offering a high degree of control.[13][14]

Principle & Mechanism

The reaction is a radical chain process.[15]

  • Initiation: A radical initiator (e.g., a photoinitiator like DMPA under UV light) abstracts a hydrogen atom from a thiol (R'-SH), generating a reactive thiyl radical (R'-S•).[16]

  • Propagation (First Addition): The thiyl radical adds to the terminal alkyne of the propargylglycine derivative in an anti-Markovnikov fashion, forming a vinyl radical intermediate.[17] This intermediate then abstracts a hydrogen from another thiol molecule, yielding the vinyl sulfide mono-adduct and regenerating the thiyl radical to continue the chain.

  • Propagation (Second Addition): If a sufficient excess of thiol is present, a second thiyl radical can add to the electron-rich vinyl sulfide, leading to a dithioether product after hydrogen abstraction.[13]

ThiolYne_Mechanism cluster_initiation Initiation cluster_propagation1 First Addition cluster_propagation2 Second Addition (Optional) Initiator Initiator (I) I_rad I• Initiator->I_rad hν or Δ Thiyl_rad Thiyl Radical (R'-S•) I_rad->Thiyl_rad + R'-SH Thiol R'-SH Thiyl_rad_prop1 R'-S• Alkyne R-C≡CH (Boc-Pra-OMe) Vinyl_rad Vinyl Radical Mono_adduct Vinyl Sulfide (Mono-adduct) Vinyl_rad->Mono_adduct + R'-SH Vinyl_rad->Thiyl_rad_prop1 Regenerates Thiyl Radical Thiyl_rad_prop2 R'-S• Thiyl_rad_prop1->Vinyl_rad + Alkyne Carbon_rad Carbon Radical Thiyl_rad_prop2->Carbon_rad + Mono-adduct Di_adduct Dithioether (Di-adduct) Carbon_rad->Di_adduct + R'-SH

Caption: Radical mechanism of the Thiol-Yne reaction.

Reactivity & Performance Insights

The thiol-yne reaction is an excellent metal-free alternative to CuAAC. Its rate can be very fast, often reaching high conversion in minutes under UV irradiation, with typical rate constants up to 10² M⁻¹s⁻¹.[6][18]

Control over Product Distribution: The primary challenge and feature of this reaction is controlling the product outcome.

  • Mono-addition: Favored when using a 1:1 stoichiometry of alkyne to thiol. This is useful for creating specific vinyl sulfide linkages.

  • Di-addition: Favored when using a stoichiometric excess of the thiol (e.g., 2.2 equivalents or more). This is often used in polymer chemistry to create highly cross-linked networks.[19]

Bio-orthogonality: The reaction is highly bio-orthogonal. The required functional groups (alkyne and thiol) and the radical initiator have minimal competing reactions within a biological system. The ability to use visible light initiators further enhances its biocompatibility.[20] This makes it a superior choice for applications in live cells or in situ hydrogel formation.[18][21]

Detailed Experimental Protocol: Photo-initiated Thiol-Yne Coupling

This protocol describes a model reaction between this compound and 1-butanethiol to favor the mono-adduct.

  • Reagent Preparation:

    • In a quartz reaction vessel, dissolve this compound (100 mg, 0.44 mmol, 1.0 eq) in 5 mL of degassed methanol.

    • Add 1-butanethiol (47 µL, 0.44 mmol, 1.0 eq).

    • Add the photoinitiator 2,2-dimethoxy-2-phenylacetophenone (DMPA) (11 mg, 0.044 mmol, 0.1 eq).[16]

  • Reaction Setup:

    • Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation and Incubation:

    • Place the reaction vessel approximately 5-10 cm from a UV lamp (e.g., 365 nm).

    • Irradiate the solution with stirring for 15-60 minutes at room temperature. The reaction is often complete in a short time.

  • Analysis and Workup:

    • Monitor the disappearance of the starting materials by TLC or LC-MS.

    • Upon completion, the solvent and any remaining volatile thiol can be removed under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel to isolate the vinyl sulfide product (a mixture of E/Z isomers).

ThiolYne_Workflow A 1. Dissolve Alkyne, Thiol, and Photoinitiator in Degassed Solvent B 2. Purge Vessel with Inert Gas (N₂ / Ar) A->B C 3. Irradiate with UV Light (e.g., 365 nm) with Stirring B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Concentrate and Purify (Column Chromatography) D->E

Caption: Experimental workflow for a photo-initiated Thiol-Yne reaction.

Comparative Analysis: Choosing the Right "Click" Reaction

The selection between CuAAC and Thiol-Yne coupling for modifying this compound depends entirely on the experimental goals and constraints.

Quantitative Data Summary
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Radical Thiol-Yne Coupling
Reaction Type [3+2] CycloadditionRadical Chain Addition
Key Reactants Terminal Alkyne + AzideTerminal Alkyne + Thiol
Catalyst/Initiator Cu(I) salt (often with a reductant and ligand)Radical Initiator (Photo or Thermal)
Product Linkage 1,4-disubstituted 1,2,3-Triazole (Aromatic, Rigid)Vinyl Sulfide (Mono-adduct) or Dithioether (Di-adduct) (Flexible)
Kinetics Fast (10¹ - 10³ M⁻¹s⁻¹)[6]Very Fast (up to 10² M⁻¹s⁻¹)[6]
Biocompatibility Moderate; Cu(I) is cytotoxic, requiring ligands for mitigation[2]High; metal-free. Initiator choice is key for live-cell work.
Spatiotemporal Control LimitedHigh; can be initiated at a specific time and place with light.
Key Advantage High fidelity, extreme reliability, stable aromatic product.Metal-free, bio-orthogonal, tunable with light.
Key Disadvantage Copper toxicity, potential side reactions with thiols.[11]Potential for mixed products (mono/di-adduct), oxygen sensitivity.
Expert Discussion & Recommendations

Choose CuAAC when:

  • You are performing in vitro conjugation, synthesizing peptidomimetics, or modifying materials where trace metal contamination is not a concern.

  • Your goal is to create a highly stable, rigid, aromatic linkage that can influence molecular conformation.

  • The absolute specificity of the azide-alkyne reaction is required, and your system is free of reactive thiols.

Choose Thiol-Yne Coupling when:

  • The reaction must be performed in a biological context, especially in live cells or in vivo, where metal toxicity is unacceptable.

  • You require spatiotemporal control over the ligation event, for example, to trigger a reaction in a specific region of a sample or hydrogel.

  • A more flexible thioether linkage is desired in the final product.

  • You need to create highly cross-linked networks by driving the reaction to the di-adduct stage.

Decision_Tree Start Start: Modify Boc-L-Pra-OMe Q1 Is the reaction in a live biological system? Start->Q1 Q2 Is spatiotemporal control required? Q1->Q2 No ThiolYne Use Thiol-Yne Coupling Q1->ThiolYne Yes Q3 Is a rigid, aromatic linker desired? Q2->Q3 No Q2->ThiolYne Yes CuAAC Use CuAAC Q3->CuAAC Yes Q3->CuAAC No (CuAAC is generally the robust default)

Caption: Decision workflow for selecting a click reaction.

Addressing an Alternative: The Case of SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, catalyst-free click reaction. However, its mechanism relies on the high internal energy of a strained alkyne, typically a cyclooctyne derivative (e.g., DBCO, BCN).[22] This ring strain is released during the cycloaddition with an azide, providing the driving force for the reaction without a catalyst.

This compound is a linear, terminal alkyne and possesses no such ring strain. Therefore, it is completely unreactive in SPAAC reactions. A direct comparison of its reactivity is not possible because it is not a substrate for this transformation. To use a SPAAC strategy, one would need to functionalize the molecule of interest with an azide and react it with a separate strained alkyne reagent.

Conclusion

This compound is an exemplary substrate for click chemistry, but its reactivity is channeled through specific pathways. For researchers seeking a robust, high-yield reaction to form a stable triazole linkage for applications in synthesis and in vitro bioconjugation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard. Conversely, for applications demanding the utmost biocompatibility, metal-free conditions, and spatiotemporal control, the Radical Thiol-Yne Coupling offers a superior and highly effective alternative. The ultimate choice is dictated by a careful consideration of the final application, balancing the inherent advantages and limitations of each powerful technique.

References

  • BenchChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | 89985-87-5.

  • Wikipedia. Thiol-yne reaction.

  • Wordpress. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions.

  • BenchChem. A Comparative Guide to the Kinetics of "Click" Reactions for Researchers.

  • BenchChem. A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Cycloaddition Reactions.

  • Royal Society of Chemistry. CHAPTER 5: Thiol-yne Click Polymerization.

  • ResearchGate. a) Mechanism of radical‐mediated thiol‐yne reaction and cascade...

  • NIH. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics.

  • PubMed. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions.

  • L.S.College, Muzaffarpur. Thiol-yne reaction.

  • White Rose Research Online. Photochemical Methods for Peptide Macrocylization.

  • Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • NIH. Synthesis of cyclic, multivalent Arg-Gly-Asp using sequential thiol-ene/thiol-yne photoreactions.

  • NIH. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies.

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

  • BroadPharm. Protocol for Azide-Alkyne Click Chemistry.

  • NIH. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids.

  • Semantic Scholar. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies.

  • ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.

  • NIH. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

  • NIH. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

  • ResearchGate. Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin...

  • Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

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A Guide to Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis: Advantages, Disadvantages, and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in peptide synthesis and drug development, the choice of protecting group strategy is a critical decision that dictates the entire workflow, from resin selection to final cleavage. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the predominant method due to its milder conditions, the original tert-butyloxycarbonyl (Boc) strategy, pioneered by Bruce Merrifield, remains a powerful and sometimes superior alternative for specific applications. This guide provides an in-depth, objective comparison of the Boc-SPPS strategy, grounded in chemical principles and supported by experimental data, to inform your synthetic choices.

The Core Principle: Graded Acid Lability

Unlike the fully orthogonal Fmoc/tBu strategy where protecting groups are removed by chemically distinct mechanisms (base and acid), the Boc/Bzl strategy operates on a principle of graded acid lability.[1][2]

  • Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group. It is labile to moderately strong acids and is typically removed at each cycle using trifluoroacetic acid (TFA), often in a 25-50% solution with dichloromethane (DCM).[3][4]

  • "Permanent" Side-Chain Protection: Side-chain functional groups are protected by more robust, acid-stable groups, typically benzyl (Bzl) or benzyl-derived ethers, esters, and carbamates.[3]

  • Final Cleavage: The simultaneous removal of these side-chain protecting groups and cleavage of the peptide from the resin requires a much stronger acid, most commonly anhydrous hydrogen fluoride (HF).[5][6]

This reliance on differential acid strength is a key differentiator and the source of both the primary advantages and disadvantages of the Boc methodology.

Advantages of the Boc-SPPS Strategy

While often considered the older method, Boc chemistry offers distinct benefits in several challenging synthetic scenarios.

Synthesis of Long and "Difficult" Sequences

For peptides prone to aggregation, particularly long or hydrophobic sequences, the Boc strategy can be advantageous.[5][6] The repetitive deprotection step with TFA leaves the newly exposed N-terminal amine in its protonated ammonium salt form. This positive charge along the peptide backbone can disrupt the inter-chain hydrogen bonding that leads to aggregation, thereby improving solvation and increasing coupling efficiency.[5] In contrast, the N-terminus in Fmoc-SPPS is a free amine after deprotection, which can more readily participate in aggregation.

Reduced Risk of Certain Side Reactions

Diketopiperazine formation, a common side reaction at the dipeptide stage that cleaves the chain from the resin, is less prevalent in Boc-SPPS compared to Fmoc-SPPS. This is because the N-terminus remains protonated until the subsequent coupling step, making it less nucleophilic and less likely to attack the C-terminal ester linkage.[7][8] This is particularly beneficial when Proline is one of the first two residues in the sequence.[8]

Compatibility with Base-Sensitive Moieties

The entirely acidic environment of Boc-SPPS makes it the strategy of choice for synthesizing peptides containing base-labile modifications, such as C-terminal thioesters (for Native Chemical Ligation), depsipeptides, or other sensitive esters.[2][9] The repetitive piperidine treatment in the Fmoc workflow would cleave these structures.

Economic Considerations

From a raw materials perspective, Boc-protected amino acid derivatives are generally less expensive than their Fmoc-protected counterparts.[][] For large-scale industrial production where protocols are well-established, this can translate into significant cost savings.[]

Disadvantages and Challenges of Boc-SPPS

The drawbacks of the Boc strategy are significant and are primarily related to the harsh acidic conditions required.

Harsh Reagents and Safety Concerns

The single greatest disadvantage of Boc-SPPS is the requirement for liquid anhydrous hydrogen fluoride (HF) for final cleavage.[6][12] HF is extremely toxic, corrosive, volatile, and can dissolve glass, necessitating a specialized and expensive HF-resistant apparatus (typically made of Teflon/Kel-F) and stringent safety protocols.[6] Alternatives like trifluoromethanesulfonic acid (TFMSA) exist but may not be as effective for removing all protecting groups and can also cause side reactions.[7][13]

Repetitive Acidolysis and Side Reactions

The repeated use of TFA for Boc deprotection can lead to the gradual cleavage of acid-sensitive side-chain protecting groups or the peptide-resin linkage, particularly with the original Merrifield resin.[7] This led to the development of more acid-stable linkers like the PAM linker.[7][14]

Furthermore, the deprotection mechanism generates reactive tert-butyl carbocations.[3] These electrophiles can alkylate nucleophilic residues, especially Tryptophan (Trp) and Methionine (Met), creating undesired side products.[3] This necessitates the addition of scavengers, such as dithiothreitol (DTE) or cresol, to the deprotection and cleavage cocktails to trap these carbocations.[3][6]

Limited Orthogonality

The Boc/Bzl scheme is considered quasi-orthogonal, not truly orthogonal.[2][3] Because all protecting groups are removed by the same class of reagent (acid), selective deprotection of a single side-chain for on-resin modification (e.g., cyclization, labeling) is significantly more complex than in the truly orthogonal Fmoc/tBu system.[][15]

Comparative Summary: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc chemistry is dictated by the specific peptide sequence, desired modifications, and available laboratory infrastructure.

FeatureBoc-SPPS StrategyFmoc-SPPS Strategy
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Benzyl (Bzl) based groups (e.g., Tos, Bzl)Tert-butyl (tBu) based groups (e.g., tBu, Trt)
Nα-Deprotection Reagent Moderate Acid (e.g., 25-50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Final Cleavage Reagent Strong Acid (Anhydrous HF, TFMSA)[4][5]Moderate Acid (e.g., 95% TFA)[]
Orthogonality Quasi-orthogonal (Graded acid lability)[2][3]Fully orthogonal (Base/Acid lability)[5][]
Key Advantages - Better for long/hydrophobic sequences[5][6]- Lower cost of reagents[][]- Compatible with base-sensitive groups[2]- Milder reaction conditions[]- Easier automation- True orthogonality allows side-chain manipulation[15]
Key Disadvantages - Requires hazardous HF and special equipment[6]- Repetitive acid treatment- Carbocation side reactions[3]- Piperidine can cause side reactions (e.g., aspartimide)[8]- Not suitable for base-labile peptides- Aggregation can be more problematic

Experimental Workflows and Methodologies

Visualizing the chemical processes and protocols is key to understanding the practical application of Boc-SPPS.

Diagram: The Boc-SPPS Synthesis Cycle

The following diagram illustrates the repetitive steps involved in adding a single Boc-protected amino acid to the growing peptide chain.

Boc_SPPS_Cycle cluster_cycle Repetitive Synthesis Cycle Resin Peptide-Resin Deprotection 1. Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle NextCycle->Deprotection Start next residue

Caption: The core iterative workflow for chain elongation in Boc-SPPS.

Diagram: Boc Deprotection and Carbocation Formation

This diagram shows the mechanism of Boc removal and the subsequent generation of the reactive tert-butyl carbocation, a primary source of side reactions.

Boc_Deprotection_Mechanism Start Boc-NH-Peptide Protonated Protonated Intermediate Start->Protonated Protonation TFA + TFA (H⁺) Deprotected H₃N⁺-Peptide (TFA Salt) Protonated->Deprotected Loss of CO₂ & Isobutylene Carbocation tert-Butyl Carbocation (Reactive) Protonated->Carbocation Forms SideProduct Alkylated Side Product (e.g., tBu-Trp) Carbocation->SideProduct Attacks Trp, Met Scavenged Neutralized (e.g., Isobutylene) Carbocation->Scavenged Trapped By Scavenger + Scavenger (e.g., Cresol, DTE)

Caption: Mechanism of acid-catalyzed Boc removal and carbocation side reactions.

Experimental Protocols

Protocol 1: Standard Manual Boc-SPPS Coupling Cycle

This protocol outlines the manual steps for one cycle of deprotection, neutralization, and coupling. (Assumes 0.5 mmol scale on a PAM resin).

  • Resin Swelling: Swell the peptide-resin in 10 mL of DCM for 30 minutes in a suitable reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add 10 mL of 50% TFA in DCM to the resin. If the sequence contains Met, Cys, or Trp, add 0.5% dithiothreitol (DTE) as a scavenger.[3]

    • Agitate for 2 minutes, then drain.

    • Add a fresh 10 mL of the deprotection solution and agitate for 20-30 minutes. Drain.

  • Washing: Wash the peptide-resin to remove excess TFA.

    • 2x with 10 mL DCM.

    • 2x with 10 mL isopropanol (IPA).

    • 3x with 10 mL DCM.

  • Neutralization:

    • Add 10 mL of 10% N,N-diisopropylethylamine (DIEA) in DCM.

    • Agitate for 2 minutes, then drain. Repeat once.

  • Washing: Wash the peptide-resin to remove excess base.

    • 5x with 10 mL DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Boc-protected amino acid (1.5 mmol, 3 eq.) and a coupling agent (e.g., HBTU, 1.45 mmol, 2.9 eq.) in N,N-Dimethylformamide (DMF).

    • Add DIEA (3.0 mmol, 6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.[5]

    • Add the activated amino acid solution to the drained peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the peptide-resin 3x with 10 mL DMF and 3x with 10 mL DCM.

  • Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling.[15] If the test is positive, recouple.

Protocol 2: Final Peptide Cleavage with Anhydrous HF

!!! WARNING !!! This procedure involves extremely hazardous materials and MUST be performed by trained personnel in a dedicated, HF-resistant fume hood and apparatus.

  • Pre-Cleavage Deprotection: If not done automatically by the synthesizer, the N-terminal Boc group must be removed with TFA as described in Protocol 1 (Step 2) to prevent t-butylation of the peptide.

  • Resin Preparation:

    • Dry the final peptide-resin thoroughly under a stream of nitrogen or under high vacuum.

    • Transfer the dry resin (e.g., 1 gram) to an HF-resistant reaction vessel (Kel-F or Teflon).

  • Scavenger Addition: Add appropriate scavengers to the vessel. A common mixture is p-cresol (1.0 mL) to protect Tyr, Trp, and Met residues.[7]

  • HF Distillation and Cleavage:

    • Cool the reaction vessel to approximately -5 to 0 °C using a dry ice/solvent bath.

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) from a source cylinder into the reaction vessel.

    • Stir the mixture at 0 °C for 60 minutes. The reaction time may be extended if residues like Arg(Tos) are present.[7]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the vapor in a calcium oxide or soda lime trap.

  • Peptide Precipitation and Extraction:

    • Once all HF is removed, wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and organic by-products.

    • Precipitate the peptide by adding a sufficient volume of cold diethyl ether.

    • Isolate the crude peptide precipitate by filtration or centrifugation.

    • Extract the peptide from the resin using a suitable solvent, typically a solution of aqueous acetic acid or TFA, and lyophilize.

Conclusion

The Boc-SPPS strategy, while demanding in its handling of hazardous reagents, remains an indispensable tool in the peptide chemist's arsenal. Its strength in overcoming aggregation in long and difficult sequences and its compatibility with base-sensitive functionalities ensure its continued relevance.[6][9] The choice between Boc and the more common Fmoc strategy should not be based on convention but on a careful, evidence-based analysis of the target peptide's sequence, required modifications, and the synthetic challenges anticipated. A thorough understanding of the underlying chemical principles of both methodologies empowers researchers to make informed decisions, troubleshoot effectively, and ultimately achieve the successful synthesis of their target molecules.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]

  • Hartman, A. M., & Muttenthaler, M. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2103, 41-57. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • PubMed. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product safety, efficacy, and intellectual property. For novel chiral building blocks like methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a Boc-protected propargylglycine derivative, establishing a robust and reliable analytical method for enantiomeric resolution is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in scientific principles and practical field experience, to empower researchers in selecting and optimizing the ideal approach for this specific analyte.

The Analytical Challenge: Understanding the Analyte

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate possesses several key structural features that inform our strategy for chiral separation:

  • A Chiral Center: The α-carbon, common to amino acid derivatives, is the primary site of chirality.

  • A Bulky N-Protecting Group: The tert-butoxycarbonyl (Boc) group is sterically demanding and provides sites for hydrogen bonding and dipole-dipole interactions.

  • A Methyl Ester: This group can participate in hydrogen bonding and dipole-dipole interactions.

  • An Alkyne Functionality: The terminal alkyne group introduces a region of high electron density (π-system), which can engage in π-π interactions with a suitable chiral stationary phase (CSP).

The successful chiral separation hinges on exploiting the differential interactions of the two enantiomers with a chiral stationary phase, leading to different retention times.

Comparing Chiral Stationary Phase (CSP) Platforms

The choice of the chiral stationary phase is the most critical decision in developing a chiral separation method.[1] Based on the structure of our target analyte, two classes of CSPs are the most promising: polysaccharide-based and macrocyclic glycopeptide-based phases.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used for their broad applicability.[2] For our analyte, columns such as Daicel's CHIRALPAK® AD-H (amylose-based) and Phenomenex's Lux® Cellulose-1 (cellulose-based) are excellent starting points.

Mechanism of Chiral Recognition: Separation on polysaccharide CSPs is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, with the chiral grooves and cavities of the polysaccharide structure. The Boc-protecting group and the methyl ester of our analyte can form hydrogen bonds with the carbamate groups on the CSP, while the phenyl groups of the carbamate derivatives on the CSP can interact with the alkyne's π-system.

Macrocyclic Glycopeptide-Based CSPs: Unique Selectivity for Amino Acid Derivatives

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are covalently bonded to silica to create CSPs like the CHIROBIOTIC™ T. These phases have demonstrated exceptional ability in resolving N-protected amino acids.

Mechanism of Chiral Recognition: These CSPs offer a complex chiral environment with multiple stereogenic centers and various functional groups, including peptide backbones, carbohydrate moieties, and aromatic rings. Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. For N-Boc amino acids, reversed-phase mode is often the viable choice on these columns.

Performance Comparison: Polysaccharide vs. Macrocyclic Glycopeptide CSPs

The following table summarizes the expected performance of representative columns from each class for the separation of N-Boc protected amino acid esters. While specific data for methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is not available in the public domain, this comparison is based on extensive experience with structurally similar compounds.

FeaturePolysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H, Lux® Cellulose-1)Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC™ T)
Primary Interaction Hydrogen bonding, dipole-dipole, π-π stackingHydrogen bonding, ionic interactions, inclusion complexation
Typical Mobile Phase Normal Phase (Hexane/Alcohol) or Reversed PhaseReversed Phase (ACN/Water/Buffers) or Polar Organic Mode
Selectivity Broad, highly effective for a wide range of compounds.[3]Excellent selectivity for amino acid derivatives and polar compounds.[4]
Resolution (Rs) Generally good to excellent (Rs > 1.5) is often achievable.Can provide very high resolution (Rs > 2.0) for suitable analytes.
Analysis Time Typically 10-30 minutes.Can be longer due to stronger interactions, but optimizable.
Robustness Immobilized versions offer excellent solvent compatibility. Coated versions have some solvent restrictions.Generally very robust and compatible with a wide range of solvents and buffers.
Predictability High, based on extensive application libraries.High for amino acid derivatives.

Recommended Experimental Protocol: A Starting Point for Success

Based on the broad applicability and high success rate for N-protected amino acid derivatives, a normal-phase method using a polysaccharide-based CSP is recommended as the primary screening approach. The CHIRALPAK® AD-H is a well-established column for this class of compounds.

Step 1: Initial Screening Conditions
  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (due to the Boc-group absorbance)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the racemic standard of methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in the mobile phase at a concentration of approximately 1 mg/mL.

Step 2: Method Optimization

If the initial screening does not provide baseline separation (Rs < 1.5), the following adjustments should be made systematically:

  • Vary the Alcohol Modifier Percentage: Decrease the percentage of IPA to 5% or increase it to 20%. A lower percentage of the polar modifier generally increases retention and can improve resolution.

  • Change the Alcohol Modifier: Substitute IPA with ethanol. The change in the alcohol can significantly alter the selectivity.

  • Introduce an Additive: For acidic impurities or to improve peak shape, add 0.1% trifluoroacetic acid (TFA) to the mobile phase. For basic impurities, 0.1% diethylamine (DEA) can be used, although less likely to be necessary for this analyte.

  • Adjust the Temperature: Lowering the temperature (e.g., to 15 °C) can sometimes enhance chiral recognition and improve resolution.

Step 3: Alternative Screening

If the polysaccharide-based CSPs do not yield the desired separation, the next logical step is to screen a macrocyclic glycopeptide column.

  • Column: CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate in Water (pH 6.0) (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

Workflow for Chiral HPLC Method Development and Enantiomeric Excess Determination

G cluster_0 Method Development cluster_1 Enantiomeric Excess (ee) Determination A Racemic Standard of Analyte B Select Primary CSP (Polysaccharide-based) A->B C Initial Screening (e.g., Hexane/IPA) B->C D Evaluate Resolution (Rs) C->D E Rs >= 1.5? D->E F Method Optimized E->F Yes G Optimize Mobile Phase (Solvent Ratio, Modifier, Additive, Temperature) E->G No J Inject Chiral Sample F->J G->C H Select Secondary CSP (Macrocyclic Glycopeptide-based) G->H I Screen with Alternative Mobile Phase (e.g., ACN/Buffer) H->I I->D K Integrate Peak Areas of Enantiomers (A1 and A2) J->K L Calculate ee% = |(A1 - A2) / (A1 + A2)| * 100 K->L M Report Result L->M

Caption: Workflow for chiral HPLC method development and ee calculation.

Troubleshooting Common Issues in Chiral Separations

Even with a well-designed strategy, challenges can arise. Here are some field-proven insights for troubleshooting:

  • No Separation: If no separation is observed on the primary CSP, it indicates a lack of differential interaction. In this case, switching to a CSP with a fundamentally different chiral recognition mechanism (e.g., from polysaccharide to macrocyclic glycopeptide) is the most effective approach.[5]

  • Poor Peak Shape: Tailing peaks can be caused by secondary interactions with the silica support or the presence of acidic/basic impurities. The addition of a mobile phase additive (TFA or DEA) can often mitigate this. Ensure the sample is fully dissolved in the mobile phase.

  • Irreproducible Retention Times: This can be due to insufficient column equilibration between runs, especially when changing mobile phase composition.[6] Temperature fluctuations can also affect retention times. Using a column oven is crucial for reproducibility.

  • Loss of Resolution: Over time, columns can lose performance due to contamination. Flushing the column with a strong solvent (as recommended by the manufacturer) can often restore performance. A guard column is highly recommended to protect the analytical column.[6]

Conclusion

The determination of the enantiomeric excess of methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is readily achievable with a systematic approach to chiral HPLC method development. While polysaccharide-based CSPs in normal-phase mode represent the most logical and high-probability starting point, macrocyclic glycopeptide phases offer a powerful alternative with a distinct selectivity profile. By understanding the structure of the analyte and the principles of chiral recognition, and by following a logical, stepwise optimization process, researchers can confidently develop a robust and reliable method for this critical analytical task.

References

  • Chrom Tech. User's Guide - HPLC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Oztepe, T., Kale, N. B., Recber, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(48), 30284-30295.
  • Li, Y. H., & Lee, W. (2005). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC.
  • Edgar, K. J., & Zhang, Y. (2021). Regioselective synthesis of polysaccharide-amino acid ester conjugates.
  • Ilisz, I., Aranyi, A., & Péter, A. (2012). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chirality, 24(9), 715-724.
  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-179.
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  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2), 154-164.
  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Toth, G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules (Basel, Switzerland), 26(2), 273.
  • Fanali, C., et al. (2011).
  • Harris, P. W., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(3), 246–255.
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  • Phenomenex. Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. [Link]

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  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie : časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(3), 107–113.
  • Ilisz, I., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of pharmaceutical and biomedical analysis, 96, 224–231.

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A Comparative Guide to the Cross-Reactivity of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical probe is paramount. An ideal probe interacts specifically with its intended target, acting as a silent observer in the complex cellular milieu. However, the reality is often more nuanced. This guide provides an in-depth technical comparison of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a widely used alkyne-containing non-canonical amino acid, and its alternatives. We will explore its potential for cross-reactivity and present robust experimental frameworks for its validation, ensuring the data you generate is both accurate and reliable.

Introduction: The Double-Edged Sword of Bioorthogonal Probes

This compound is a protected form of L-propargylglycine (Pra), a valuable tool in chemical biology. Its terminal alkyne group is designed to be "bioorthogonal," meaning it should not interact with native biological functionalities. This allows for the specific attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry. These reactions are central to techniques like Activity-Based Protein Profiling (ABPP) and metabolic labeling for visualizing and identifying proteins of interest.[1][2]

However, the assumption of perfect bioorthogonality requires rigorous testing. The terminal alkyne, while relatively inert, possesses a degree of electrophilicity. This can lead to "off-target" reactions, particularly with nucleophilic residues like cysteine within certain enzyme active sites.[3][4] L-propargylglycine itself is known to be a suicide inhibitor of several enzymes, including γ-cystathionase and L-amino acid oxidase, highlighting the potential for unintended covalent modifications.[3][4][5] Understanding and quantifying this cross-reactivity is crucial for the unambiguous interpretation of experimental results.

This guide compares this compound (hereafter Alkyne-Probe 1 ) with two common alternatives to provide a comprehensive view of their relative performance in biological systems.

The Comparators: Alternative Probes for Cellular Labeling

To objectively assess the performance of Alkyne-Probe 1 , we have selected two widely used alternative non-canonical amino acids for comparison:

  • L-Azidohomoalanine (AHA) : This probe replaces the alkyne with an azide group. The azide is generally considered more bioorthogonal and less prone to off-target reactions than the terminal alkyne. It participates in the same click chemistry reactions, but with the complementary functional group (an alkyne-bearing reporter tag).

  • L-Homopropargylglycine (HPG) : This is the free amino acid form of Alkyne-Probe 1 (after in-cell deprotection of the Boc group and hydrolysis of the methyl ester). HPG is frequently used in metabolic labeling to study protein synthesis.[6] Comparing the protected and unprotected forms helps to distinguish off-target effects that may arise from the parent compound versus the metabolically incorporated amino acid.

Probe NameStructureReactive GroupKey Characteristics
Alkyne-Probe 1 This compoundTerminal AlkyneProtected form, suitable for use in cell culture media.
AHA L-AzidohomoalanineAzideGenerally considered highly bioorthogonal with low cross-reactivity.
HPG L-HomopropargylglycineTerminal AlkyneUnprotected form, used for direct metabolic incorporation.[6]

Experimental Framework for Cross-Reactivity Profiling

To rigorously compare these probes, we propose a two-pronged approach utilizing cutting-edge proteomic techniques. The core principle is to identify all proteins that covalently interact with each probe across the entire proteome.

Workflow for Proteome-Wide Off-Target Identification

The overall workflow is designed to identify and quantify proteins that are labeled by each probe in a cellular context. This is achieved by treating live cells with the probe, lysing the cells, using click chemistry to attach a biotin tag for enrichment, and finally identifying the biotinylated proteins by mass spectrometry.

G cluster_1 Sample Preparation cluster_2 Enrichment & Digestion cluster_3 Mass Spectrometry & Data Analysis A Treat Cells with Probe 1 (Alkyne-Probe 1) E Cell Lysis A->E B Treat Cells with Probe 2 (AHA) B->E C Treat Cells with Probe 3 (HPG) C->E D DMSO Vehicle Control D->E F Click Chemistry: Attach Azide-Biotin (for A, C, D) E->F G Click Chemistry: Attach Alkyne-Biotin (for B) E->G H Streptavidin Enrichment F->H G->H I On-Bead Trypsin Digestion H->I J LC-MS/MS Analysis I->J K Quantitative Proteomics: Identify & Quantify Labeled Proteins J->K L Bioinformatics: Identify Off-Targets K->L G cluster_1 Broad-Spectrum Probe Addition cluster_2 Enrichment & Analysis A Proteome + DMSO (Control) E Add Broad-Spectrum Biotinylated Probe (e.g., FP-Biotin) A->E B Proteome + Probe 1 (Alkyne-Probe 1) B->E C Proteome + Probe 2 (AHA) C->E D Proteome + Probe 3 (HPG) D->E F Streptavidin Enrichment E->F G On-Bead Digestion F->G H LC-MS/MS with Quantitative Proteomics (e.g., TMT or SILAC) G->H I Identify Proteins with Reduced Biotin Labeling H->I

Figure 2: Workflow for competitive ABPP.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is designed to assess which enzymes are engaged by the test probes, preventing them from being labeled by a broad-spectrum activity-based probe.

Materials:

  • As in Protocol 1, plus:

  • Broad-spectrum activity-based probe (e.g., Fluorophosphonate-Biotin, FP-Biotin, for serine hydrolases)

  • Quantitative proteomics reagents (e.g., TMT labeling reagents for multiplexing) [7] Methodology:

  • Proteome Preparation:

    • Prepare cell lysate as described in Protocol 1.

  • Competitive Incubation:

    • Aliquot 1 mg of protein lysate for each condition.

    • Pre-incubate the lysate with a high concentration (e.g., 100 µM) of Alkyne-Probe 1 , AHA , HPG , or DMSO for 30 minutes at room temperature.

  • Broad-Spectrum Probe Labeling:

    • Add the broad-spectrum probe (e.g., 1 µM FP-Biotin) to each sample.

    • Incubate for another 30 minutes at room temperature.

  • Enrichment and Digestion:

    • Enrich biotinylated proteins using streptavidin beads as described in Protocol 1.

    • Perform on-bead trypsin digestion.

  • Quantitative Mass Spectrometry:

    • Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.

    • Analyze by LC-MS/MS. A decrease in the TMT reporter ion signal for a given protein in a probe-treated sample compared to the DMSO control indicates that the probe engaged that protein, preventing FP-Biotin labeling. [8]

Expected Data and Interpretation

The output will be a ratio of protein abundance for each probe-treated sample relative to the DMSO control. A ratio significantly less than 1 indicates target engagement by the test probe.

Table 2: Hypothetical Data from Competitive ABPP Analysis

Protein IDGene NameProtein ClassRatio (Alkyne-Probe 1 / DMSO)Ratio (AHA / DMSO)Ratio (HPG / DMSO)Interpretation
P04035CTHLyase0.150.980.18Strong off-target engagement by alkyne probes
P49758PRODHDehydrogenase0.210.950.25Strong off-target engagement by alkyne probes
Q96L83ABHD12Serine Hydrolase0.991.010.97No engagement
P37837FAAHSerine Hydrolase0.850.990.88Weak, potential off-target engagement
P12345XYZaseHypothetical Target0.100.960.12Specific engagement by alkyne probes

Interpretation:

  • This experiment provides a functional readout of enzyme engagement. Proteins with ratios close to 0 are strongly inhibited or modified by the test probe.

  • This method is excellent for confirming the off-targets identified in Protocol 1 and for discovering additional, functionally relevant interactions within a specific enzyme class.

  • As before, the AHA probe is expected to show minimal competitive effect, demonstrating its superior selectivity.

Conclusion and Recommendations

The selection of a bioorthogonal probe requires a careful balance between reactivity for efficient labeling and inertness to avoid perturbing the system under study. This guide provides a framework for the systematic evaluation of this compound and its alternatives.

  • For Highest Fidelity: When the primary concern is minimizing off-target effects, L-Azidohomoalanine (AHA) is the superior choice. Its azide moiety is less prone to endogenous reactivity than the terminal alkyne.

  • Assessing Alkyne Probes: When using alkyne-containing probes like Alkyne-Probe 1 or HPG , it is critical to perform off-target profiling experiments as described. The data strongly suggest that terminal alkynes are not entirely benign and can interact with specific classes of enzymes, such as those that process amino acids.

  • Context is Key: The acceptability of a certain level of cross-reactivity depends on the biological question. If the intended target is highly abundant and the off-targets are not involved in the pathway of interest, the use of an alkyne probe may be justified. However, for discovery experiments or when studying sensitive pathways, a more inert probe is recommended.

By employing the rigorous, proteome-wide validation strategies outlined here, researchers can confidently select the appropriate tool for their experiments, ensuring the biological insights they uncover are specific and accurate.

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  • Zhang, L., et al. (2018). DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress. Cellular Physiology and Biochemistry, 48(2), 803–815. [Link]

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benchmarking the efficiency of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate against other bioorthogonal probes

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Bioorthogonal Probes: Benchmarking (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

In the intricate landscape of chemical biology and drug development, the ability to meticulously track and modify biomolecules within their native environments is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling precise covalent labeling in living systems without interfering with endogenous processes.[1][2] The selection of a bioorthogonal probe is a critical decision that dictates the success and reliability of an experiment. Performance metrics such as reaction kinetics, cellular permeability, stability, and cytotoxicity are not just numbers, but determinants of experimental fidelity.

This guide offers an in-depth comparative analysis of this compound, a protected alkyne-functionalized amino acid, against a panel of widely-used bioorthogonal probes. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for making informed decisions in probe selection.

The Probes: A Chemical Overview

The efficiency of a bioorthogonal reaction is fundamentally tied to the chemical nature of the participating probes. Here, we introduce our primary probe and its alternatives, highlighting the reactions they enable.

This compound , which we will refer to as Boc-L-Pra-OMe , is the methyl ester, Boc-protected form of L-propargylglycine (L-Pra).[3] As a methionine surrogate, it is readily incorporated into newly synthesized proteins via the cell's natural translational machinery, a process known as bioorthogonal non-canonical amino acid tagging (BONCAT).[4] The terminal alkyne group serves as a versatile handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5]

Our comparative probes include:

  • L-Azidohomoalanine (AHA): An azide-containing methionine analog, AHA is another popular choice for metabolic labeling of proteins.[6][7] It participates in both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Dibenzocyclooctyne (DBCO): A strained alkyne, DBCO is a key player in SPAAC.[8][9] The inherent ring strain allows it to react with azides without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[2][][11]

  • Trans-cyclooctene (TCO): A strained alkene, TCO is a highly reactive dienophile in the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction with tetrazines.[12][13] This reaction is known for its exceptionally fast kinetics.[14][15]

  • Tetrazines (Tz): The diene partner for TCO in iEDDA reactions, tetrazines are electron-deficient molecules that react rapidly with strained alkenes and alkynes.[12][13]

The Pillars of Performance: Key Benchmarking Parameters

A probe's utility is not defined by a single characteristic but by a balance of several key performance indicators:

  • Reaction Kinetics: The speed of the bioorthogonal reaction is critical, especially when studying dynamic processes. Faster kinetics allow for lower probe concentrations, minimizing potential off-target effects.

  • Stability: Probes must be stable in complex biological media to ensure they reach their target and react as intended. Degradation can lead to loss of signal and the generation of confounding artifacts.

  • Cellular Uptake and Specificity: For intracellular targets, probes must efficiently cross the cell membrane.[16] Furthermore, metabolic probes like Boc-L-Pra-OMe and AHA should be specifically incorporated by the intended biosynthetic pathways.

  • Cytotoxicity: An ideal bioorthogonal probe should be non-toxic and not perturb the biological system under investigation.[16] This is a particularly important consideration for CuAAC, as the copper catalyst can be toxic to cells.[2][17]

Head-to-Head: Experimental Protocols for Benchmarking

To provide a robust comparison, we outline a series of standardized protocols. The causality behind these experimental choices is to isolate and quantify each of the key performance parameters discussed above.

Protocol 1: In Vitro Kinetic Analysis via Fluorescence Spectroscopy

This protocol measures the second-order rate constant (k₂) of a bioorthogonal reaction, providing a direct measure of its speed.

Materials:

  • Bioorthogonal probes (Boc-L-Pra-OMe, AHA, DBCO-amine, TCO-amine)

  • Fluorescent reaction partner (e.g., Azide-Fluor 488, Tetrazine-Fluor 594)

  • Phosphate-buffered saline (PBS), pH 7.4

  • For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA)

  • Fluorometer

Procedure:

  • Prepare stock solutions of the bioorthogonal probes and fluorescent reaction partners in an appropriate solvent (e.g., DMSO).

  • In a cuvette, combine the bioorthogonal probe and the fluorescent reaction partner in PBS at known concentrations. For CuAAC, add the copper catalyst system.

  • Immediately begin monitoring the change in fluorescence intensity over time. The reaction can be followed by either the quenching or enhancement of the fluorophore upon ligation.

  • Calculate the second-order rate constant using the appropriate kinetic model.

Protocol 2: Stability Assay in Cell Culture Media

This protocol assesses the stability of the probes in a biologically relevant environment.

Materials:

  • Bioorthogonal probes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Spike the bioorthogonal probes into pre-warmed complete cell culture medium at a final concentration of 50 µM.

  • Incubate the samples at 37°C in a 5% CO₂ incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Precipitate proteins with cold acetonitrile and centrifuge to clarify the supernatant.

  • Analyze the supernatant by HPLC-MS to quantify the amount of intact probe remaining.

Protocol 3: Cellular Labeling Efficiency Assay

This protocol evaluates the ability of the probes to label their intended targets within a cellular context.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Metabolic probes (Boc-L-Pra-OMe, AHA)

  • Labeling probes (DBCO-Fluor 488, TCO-Fluor 594)

  • For CuAAC: Copper catalyst system and Alkyne-Fluor 488

  • Cell lysis buffer

  • In-gel fluorescence scanner

Procedure:

  • Culture cells to ~80% confluency.

  • For metabolic labeling, replace the medium with methionine-free medium supplemented with either Boc-L-Pra-OMe or AHA for 4-16 hours.

  • Wash the cells with PBS to remove unincorporated probe.

  • Lyse the cells and quantify the total protein concentration.

  • Perform the appropriate bioorthogonal reaction by adding the fluorescent reaction partner (and catalyst for CuAAC) to the cell lysate.

  • Separate the proteins by SDS-PAGE.

  • Visualize and quantify the fluorescently labeled proteins using an in-gel fluorescence scanner.

Protocol 4: Cell Viability (Cytotoxicity) Assay

This protocol measures the impact of the probes and reaction conditions on cell health.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Bioorthogonal probes and reaction components

  • MTT or PrestoBlue™ cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each bioorthogonal probe and/or the complete reaction cocktail (for CuAAC) for 24 hours.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Data-Driven Comparison

The following tables summarize expected performance data based on published literature. These values should serve as a guide, as actual results may vary depending on the specific experimental conditions.

Probe Reaction Partner Typical k₂ (M⁻¹s⁻¹) Catalyst Required?
Boc-L-Pra-OMeCuAACAzide10¹ - 10⁴Yes (Copper)
AHACuAACAlkyne10¹ - 10⁴Yes (Copper)
AHASPAACDBCO10⁻¹ - 1No
DBCOSPAACAzide10⁻¹ - 1No
TCOiEDDATetrazine10³ - 10⁶No
Probe/Reaction Relative Stability Cell Permeability Primary Advantage Primary Disadvantage
Boc-L-Pra-OMe (CuAAC)HighHighSmall size, minimal perturbationRequires cytotoxic copper catalyst
AHA (CuAAC/SPAAC)HighHighVersatile for both CuAAC and SPAACSlower kinetics in SPAAC
DBCO (SPAAC)ModerateHighCopper-free, suitable for live cellsBulky, may perturb biological systems
TCO/Tetrazine (iEDDA)Moderate-HighHighExceptionally fast kineticsBulky, potential for off-target reactions

Visualizing the Process

To further clarify the experimental logic, the following diagrams illustrate the workflows for benchmarking and cellular labeling.

Benchmarking_Workflow cluster_Phase1 In Vitro Characterization cluster_Phase2 Cellular Evaluation cluster_Phase3 Application & Validation p1 Probe Synthesis & Purification p2 Kinetic Analysis (k₂) p1->p2 p3 Stability Assay (Media) p2->p3 c1 Cellular Uptake & Incorporation p3->c1 Proceed if stable c2 Labeling Efficiency c1->c2 c3 Cytotoxicity Assay c2->c3 a1 Imaging/Proteomics Experiment c3->a1 Proceed if non-toxic a2 Data Analysis a1->a2

Caption: General workflow for benchmarking a new bioorthogonal probe.

Cellular_Labeling_Workflow cluster_ligation Bioorthogonal Ligation start Culture Cells metabolic_labeling Incubate with Boc-L-Pra-OMe or AHA start->metabolic_labeling wash Wash Cells (PBS) metabolic_labeling->wash lysis Cell Lysis wash->lysis add_reagents Add Fluorescent Partner (+ CuAAC Catalyst if needed) lysis->add_reagents incubate Incubate add_reagents->incubate sds_page SDS-PAGE incubate->sds_page scan In-Gel Fluorescence Scan sds_page->scan quantify Quantify Labeling scan->quantify

Caption: Workflow for metabolic protein labeling and detection.

Synthesis and Recommendations

The selection of a bioorthogonal probe is a nuanced decision that requires a careful balancing of experimental goals and the inherent properties of the available tools.

  • This compound (Boc-L-Pra-OMe) is an excellent choice for metabolic labeling when end-point analysis is the goal and the use of a copper catalyst is permissible. Its small size minimizes potential perturbations to protein structure and function. For applications requiring high labeling efficiency and minimal steric hindrance, such as activity-based protein profiling or proteomic identification of newly synthesized proteins, Boc-L-Pra-OMe followed by CuAAC is a robust and reliable method.

  • For live-cell imaging and applications where copper-induced cytotoxicity is a concern, the SPAAC and iEDDA reactions are superior.[2] While the kinetics of SPAAC with probes like DBCO are slower than CuAAC, they are often sufficient for robust labeling in living systems.[9]

  • When reaction speed is the absolute priority , the iEDDA reaction between TCO and a tetrazine is unrivaled.[12][15] This makes it the premier choice for capturing rapid biological processes in real-time. However, the larger size of these probes may be a consideration for some systems.

Ultimately, the optimal probe is context-dependent. We recommend performing preliminary validation experiments, following the protocols outlined in this guide, to determine the most suitable bioorthogonal strategy for your specific biological question. By systematically evaluating the kinetics, stability, efficiency, and cytotoxicity, researchers can proceed with confidence, ensuring the generation of high-quality, reproducible data.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate demands the highest standards of scientific rigor and safety. This compound, a valuable chiral building block for constructing complex molecules[1], possesses a unique combination of functional groups—a Boc-protected amine, a methyl ester, and a terminal alkyne—that dictates specific handling and disposal protocols. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a responsible and safe laboratory environment.

This guide provides a direct, operational framework for the proper disposal of this compound and its associated waste streams. The causality behind each step is explained to ensure that these protocols are not just followed, but understood as a self-validating system of safety and environmental stewardship.

Core Safety Profile & Immediate Precautions

Before handling or disposing of this compound, it is critical to understand its hazard profile. While a specific, comprehensive Safety Data Sheet (SDS) for the pent-4-ynoate is not universally available, data from closely related analogs and its constituent functional groups provide a strong basis for risk assessment. The analogous compound, (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] The presence of the terminal alkyne introduces additional potential reactivity that must be managed.

Immediate Personal Protective Equipment (PPE) Requirements:

A baseline of appropriate PPE is non-negotiable. All handling and disposal operations must be conducted while wearing the equipment detailed below.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with the solid, which can cause serious eye irritation.[2][3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[2][4] Always inspect gloves for tears or punctures before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. Respiratory protection is required when dusts are generated.[5][6]The compound is a crystalline solid, and fine dust can be inhaled, potentially causing respiratory irritation.[2] A fume hood mitigates this risk.

In Case of a Spill: For small spills, immediately take up the dry material without generating dust. Absorb with an inert, dry material such as vermiculite or sand and place it in an appropriate, labeled waste disposal container. Avoid dispersal of the material into the environment.

Waste Characterization and Segregation: A Decision Framework

Proper disposal begins with correct waste characterization and stringent segregation. This compound must be treated as hazardous chemical waste. Mixing chemical wastes is a dangerous practice that can lead to unforeseen reactions and complicates disposal.[7] Each waste stream generated must be kept separate.

The following decision workflow illustrates the segregation process for waste containing this compound.

WasteSegregation cluster_types Identify Waste Form cluster_solid_actions Solid Waste Protocol cluster_liquid_actions Liquid Waste Protocol cluster_labware_actions Labware Protocol Start Waste Generated Containing This compound Solid Solid Waste Start->Solid Liquid Liquid Waste Start->Liquid Labware Contaminated Labware (Glassware, PPE) Start->Labware SolidAction1 Unused/Expired Reagent Solid->SolidAction1 SolidAction2 Contaminated Spill Material (e.g., Vermiculite) Solid->SolidAction2 LiquidAction1 Contaminated Solvents (e.g., DCM, EtOAc) Liquid->LiquidAction1 LiquidAction2 Aqueous Solutions & Glassware Rinsate Liquid->LiquidAction2 LabwareAction1 Disposable Items (Gloves, Wipes, Pipettes) Labware->LabwareAction1 LabwareAction2 Reusable Glassware Labware->LabwareAction2 SolidContainer Dispose in designated 'Solid Hazardous Waste' container. SolidAction1->SolidContainer SolidAction2->SolidContainer LiquidContainer Collect in designated 'Liquid Hazardous Waste' container (Halogenated or Non-Halogenated as appropriate). LiquidAction1->LiquidContainer LiquidAction2->LiquidContainer LabwareContainer Dispose in 'Solid Hazardous Waste' or 'Glass Waste' box. LabwareAction1->LabwareContainer Decon Decontaminate via Triple Rinse Protocol. LabwareAction2->Decon Decon->LiquidAction2 Collect Rinsate

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Follow these detailed procedures for each waste stream. These protocols are designed to comply with general laboratory hazardous waste guidelines.[8]

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Container Integrity: Ensure the compound is in its original, sealed container if possible. If the original container is compromised, transfer the material into a new, compatible container that can be tightly sealed.

  • Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name: "this compound" and any other components if it is a mixture.

  • Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.

Protocol 3.2: Disposal of Contaminated Labware & PPE
  • Collection: Place all disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated wipes) into a designated solid hazardous waste container.

  • Segregation: Do not mix these items with regular trash or non-hazardous waste.

  • Container Management: Once the container is full, seal it, ensure it is properly labeled, and move it to the SAA for disposal pickup.

Protocol 3.3: Decontamination of Reusable Glassware
  • Initial Rinse: Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or ethyl acetate) in which the compound is soluble.

  • Collect Rinsate: Crucially, this initial rinsate is considered hazardous waste. Collect all rinsate in a properly labeled liquid hazardous waste container (e.g., "Non-Halogenated Solvent Waste").

  • Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.

Waste Container & Storage Requirements

Proper containment is essential to prevent leaks and ensure safe transport.[8] All waste must be stored in designated SAAs, which should be inspected regularly for container integrity.

ParameterRequirementRationale & References
Container Material Chemically compatible material (e.g., HDPE for solvents, glass for solids if appropriate) that will not react with or be degraded by the waste.Prevents leaks and reactions. The original container is often the best choice for unused product.[8]
Lid/Cap Tightly sealing screw cap.[8] Containers must remain closed except when adding waste.Prevents evaporation of volatile components and spillage.
Condition Good condition, with no cracks, rust, or signs of deterioration.[8]Ensures the structural integrity of the container during storage and transport.
Labeling Must be clearly labeled with "Hazardous Waste," the full chemical name of all contents, and the approximate percentages. Hazard pictograms should be included.Communicates the contents and associated dangers to all personnel and waste handlers.
Storage Location In a designated Satellite Accumulation Area (SAA) at or near the point of generation. Must be under the control of the operator. Stored away from incompatible materials.Complies with regulatory standards and minimizes the risk of accidental mixing or reaction.[7][8]
Accumulation Time Containers can remain in an SAA for up to one year, but must be removed within three days of becoming full.[8][9]Adheres to EPA guidelines for academic laboratories to prevent the accumulation of old and potentially degraded chemicals.[9][10]

Regulatory Framework and Institutional Compliance

The disposal of this chemical falls under the purview of national and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the EPA.[9] Academic institutions often operate under specific guidelines, such as Subpart K, which provides alternative requirements for managing hazardous waste in laboratories.[10] A key component of this is the development and adherence to a Laboratory Management Plan, which outlines best practices for waste management.[10] Always consult and follow your institution's specific EHS protocols, as they are designed to ensure compliance with all relevant regulations.

By integrating these scientifically grounded procedures into your daily workflow, you contribute to a culture of safety and responsibility, ensuring that our pursuit of innovation does not come at the expense of our health or the environment.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

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  • Recyclable Catalysts for Alkyne Functionalization. National Institutes of Health (NIH). [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

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